molecular formula C11H6F3NO2 B1310589 4-(trifluoromethyl)quinoline-2-carboxylic Acid CAS No. 588702-67-4

4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1310589
CAS No.: 588702-67-4
M. Wt: 241.17 g/mol
InChI Key: YGGNZDRZJWUYRO-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)quinoline-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGNZDRZJWUYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454721
Record name 4-(trifluoromethyl)quinoline-2-carboxylic Acid
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Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-67-4
Record name 4-(Trifluoromethyl)-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588702-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 588702-67-4

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)quinoline-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines established and proposed synthetic routes with detailed experimental protocols, and discusses the potential biological activities and mechanisms of action based on structurally related compounds.

Core Compound Properties

This compound is a fluorinated derivative of quinoline-2-carboxylic acid. The presence of the trifluoromethyl group at the 4-position significantly influences its electronic properties and lipophilicity, which can, in turn, affect its biological activity.

PropertyValueReference
CAS Number 588702-67-4[1][2]
Molecular Formula C₁₁H₆F₃NO₂[1][2]
Molecular Weight 241.17 g/mol [1][2]
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as DMSO and DMF

Synthetic Methodologies

Doebner-von Miller Reaction (Proposed Adaptation)

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[3][4] A modification of this, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[5]

Experimental Protocol: Proposed Doebner Reaction for this compound

This protocol is an adapted general procedure for the Doebner reaction.

Materials:

  • 2-aminobenzotrifluoride

  • Glyoxylic acid

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Hydrochloric acid solution

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzotrifluoride (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • To this acidic solution, add glyoxylic acid (1.1 eq) and pyruvic acid (1.1 eq).

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Evaporate the ethanol under reduced pressure.

  • Acidify the aqueous residue with a hydrochloric acid solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Pfitzinger Reaction (Proposed Adaptation)

The Pfitzinger reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[6][7][8]

Experimental Protocol: Proposed Pfitzinger Reaction for this compound

This protocol is an adapted general procedure for the Pfitzinger reaction.

Materials:

  • Isatin

  • 1,1,1-trifluoroacetone

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid solution

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water.

  • Add isatin (1.0 eq) to the basic solution and stir until the isatin dissolves completely.

  • Add 1,1,1-trifluoroacetone (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the ethanol by rotary evaporation.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ketone.

  • Acidify the aqueous layer with a hydrochloric acid solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.

  • IR Spectroscopy: The infrared spectrum will show a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching vibration will be present around 1700-1730 cm⁻¹.[9][10][11] The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.[12] Characteristic fragmentation patterns would involve the loss of CO₂ and other fragments from the quinoline ring.[12][13]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the quinoline carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities.[14][15] Research on structurally similar compounds provides insights into the potential applications of the target molecule.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A study on 4-quinoline carboxylic acid derivatives has identified potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[16] Inhibition of DHODH can lead to antiproliferative and immunosuppressive effects. The study provides IC₅₀ values for several analogs, demonstrating that substitutions on the quinoline ring significantly impact inhibitory activity.

Compound (from related study)DHODH IC₅₀ (nM)
Analog 41 9.71 ± 1.4
Analog 43 26.2 ± 1.8
Analog 46 (1,7-naphthyridine) 28.3 ± 3.3

Data from a study on related 4-quinoline carboxylic acids as DHODH inhibitors.[16]

The trifluoromethyl group in this compound may influence its binding to the DHODH active site, potentially enhancing its inhibitory activity.

Modulation of Cancer-Related Signaling Pathways

Quinoline derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and progression.[17][18][19] These pathways include:

  • Receptor Tyrosine Kinase (RTK) Signaling: Quinoline-based molecules have been shown to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and c-Met.[17]

  • PI3K/Akt/mTOR Pathway: This crucial signaling pathway regulating cell growth and survival is another target for quinoline derivatives.[17]

  • Wnt/β-catenin Pathway: A recent study highlighted a quinoline carboxylic acid derivative that suppresses adipogenesis through the activation of the Wnt/β-catenin pathway.[18]

  • HIF-1α Signaling Pathway: 4-aminoquinoline analogs have been identified as inhibitors of the HIF-1α signaling pathway, which is critical for tumor adaptation to hypoxic conditions.[19]

The potential of this compound to modulate these pathways warrants further investigation.

Visualizations

General Workflow for Pfitzinger Synthesis

Pfitzinger_Workflow General Workflow for Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids cluster_reactants Reactants cluster_process Reaction Process Isatin Isatin Step1 1. Ring Opening (Hydrolysis) Carbonyl Carbonyl Compound (with α-methylene) Base Base (e.g., KOH) Product Substituted Quinoline-4-Carboxylic Acid Step2 2. Condensation Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3 Step4 4. Dehydration Step3->Step4 Step4->Product

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Potential Mechanism of Action: DHODH Inhibition

DHODH_Inhibition Potential Mechanism of Action: Inhibition of Pyrimidine Biosynthesis Compound 4-(Trifluoromethyl)quinoline- 2-carboxylic Acid DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes oxidation CellProliferation Cell Proliferation (e.g., Cancer Cells) DHODH->CellProliferation Inhibition leads to suppression of Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine Pyrimidine->CellProliferation Required for

Caption: Potential mechanism of action via inhibition of the DHODH enzyme.

References

4-(trifluoromethyl)quinoline-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, molecular structure, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a quinoline derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. This substitution pattern significantly influences its chemical and biological properties. Below is a summary of its key physicochemical data.

PropertyValueReference
Molecular Weight 241.17 g/mol [1][2]
Molecular Formula C₁₁H₆F₃NO₂[1][3]
CAS Number 588702-67-4[1][3]
Synonyms 2-Quinolinecarboxylic acid, 4-(trifluoromethyl)-[3]
Appearance White to light yellow solid[4]
Melting Point Approximately 180-182°C[4]
Density 1.481 g/cm³[3]
Boiling Point 351.61°C at 760 mmHg[3]
Flash Point 166.448°C[3]
Solubility High solubility in ethanol, dimethyl sulfoxide, and dichloromethane[4]

Molecular Structure

The molecular structure of this compound is depicted below. The diagram illustrates the arrangement of the quinoline core with the trifluoromethyl and carboxylic acid functional groups.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis Workflow: Pfitzinger Reaction

The synthesis of quinoline carboxylic acids can often be achieved through the Pfitzinger condensation reaction.[5] This general workflow outlines the key steps for synthesizing a 4-substituted quinoline-2-carboxylic acid, which could be adapted for the target molecule.

pfitzinger_synthesis start Start Materials: Isatin derivative and a carbonyl compound step1 Condensation Reaction: React isatin with the carbonyl compound in the presence of a base (e.g., KOH). start->step1 step2 Rearrangement and Cyclization: The intermediate undergoes rearrangement and cyclization to form the quinoline ring. step1->step2 step3 Acidification: Neutralize the reaction mixture with an acid to precipitate the carboxylic acid product. step2->step3 step4 Purification: Isolate and purify the final product through recrystallization or chromatography. step3->step4 end Product: This compound step4->end

Caption: Generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

A detailed experimental protocol for a related compound involves the following steps:

  • Reaction Setup : A mixture of an isatin derivative and a carbonyl compound (e.g., a trifluoromethyl ketone) is prepared in a suitable solvent, such as ethanol.

  • Base Addition : A strong base, like potassium hydroxide, is added to the mixture to catalyze the condensation.

  • Reflux : The reaction mixture is heated under reflux for several hours to drive the reaction to completion.

  • Workup : After cooling, the mixture is poured into water, and any unreacted starting materials are removed.

  • Acidification : The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline carboxylic acid.

  • Isolation and Purification : The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

Analytical Workflow: GC-MS after Derivatization

Due to the low volatility of carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) analysis often requires a derivatization step to convert the analyte into a more volatile form.[6]

gcms_workflow start Sample Preparation: Dissolve the sample in a suitable solvent. step1 Derivatization: Add a derivatizing agent (e.g., BSTFA for silylation or BF3-methanol for esterification). start->step1 step2 Reaction: Heat the mixture to ensure complete derivatization. step1->step2 step3 GC-MS Injection: Inject the derivatized sample into the GC-MS system. step2->step3 step4 Analysis: Separate the components on the GC column and detect the fragments with the mass spectrometer. step3->step4 end Data Interpretation: Identify the compound based on its retention time and mass spectrum. step4->end

Caption: Workflow for the GC-MS analysis of quinoline carboxylic acids via derivatization.

A typical protocol for silylation is as follows:

  • Sample Preparation : A small, accurately weighed amount of the dried sample (0.1-1 mg) is placed in a reaction vial.[6]

  • Reagent Addition : An aprotic solvent (e.g., pyridine) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are added.[6]

  • Reaction : The vial is sealed and heated (e.g., at 60-70°C) for a specified time to ensure the reaction is complete.

  • GC-MS Analysis : An aliquot of the derivatized sample is injected into the GC-MS. The instrument is programmed with a suitable temperature gradient for the column and the mass spectrometer is set to scan a relevant mass range.

Biological and Pharmaceutical Relevance

Quinoline carboxylic acids are an important class of compounds in medicinal chemistry. They form the core structure of many bioactive molecules and approved drugs. For instance, compounds with a quinoline scaffold have been investigated for a variety of therapeutic applications.

  • Enzyme Inhibition : Certain quinoline-based analogues have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a target for cancer and autoimmune disease therapies.[3]

  • Antimicrobial Activity : The quinoline core is present in several antibacterial agents. Derivatives of quinoline carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal properties.[5][7]

  • Antiproliferative and Anti-inflammatory Effects : Studies have shown that some quinoline carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines and also possess anti-inflammatory properties.[8]

The inclusion of a trifluoromethyl group, as in this compound, can enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its biological target. These properties make it a compound of interest for further investigation in drug discovery programs.

References

An In-Depth Technical Guide on 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Potential Modulator of De Novo Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Structure and Properties

4-(Trifluoromethyl)quinoline-2-carboxylic acid is a derivative of quinoline, characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Below is a visualization of the chemical structure of this compound.

DeNovoPyrimidineBiosynthesis Bicarbonate Bicarbonate + Glutamine + ATP CarbamoylPhosphate Carbamoyl Phosphate Bicarbonate->CarbamoylPhosphate CPSII CarbamoylAspartate N-Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS (OPRT) PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS (ODC) UDP Uridine 5'-diphosphate (UDP) UMP->UDP NMP Kinase UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDP Kinase CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase CPSII CPSII ATCase ATCase DHOase DHOase DHODH DHODH UMPS1 UMPS (OPRT) UMPS2 UMPS (ODC) NMPK NMP Kinase NDPK NDP Kinase CTPS CTP Synthetase Inhibitor 4-(Trifluoromethyl)quinoline- 2-carboxylic acid Inhibitor->DHODH PfitzingerWorkflow Isatin 4-(Trifluoromethyl)isatin Reaction Pfitzinger Reaction (Condensation) Isatin->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Base Base (e.g., KOH) Base->Reaction Workup Acidic Workup Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 4-(Trifluoromethyl)quinoline- 2-carboxylic acid Purification->Product

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, and the carboxylic acid function at the 2-position of the quinoline ring system, imparts unique electronic and steric properties. These characteristics are of significant interest in medicinal chemistry and drug design, as they can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the preliminary assessment of its biological potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of the available data are predicted values and conflicting experimental values for melting point have been reported, highlighting the need for empirical verification.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₂---
Molecular Weight 241.17 g/mol ---
Melting Point 142-143 °C or 180-182 °C[Conflicting reports]
Boiling Point 351.6 ± 42.0 °C (Predicted)---
Density 1.481 ± 0.06 g/cm³ (Predicted)---
pKa 3.21 ± 0.30 (Predicted)---
Solubility High solubility in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Solubility in aqueous solutions is pH-dependent.---
logP Not experimentally determined. Predicted values for similar structures vary.---

Experimental Protocols

Accurate determination of the physicochemical properties is crucial for the advancement of this compound in any research and development pipeline. The following section details standardized experimental protocols for key parameters.

Determination of Melting Point

Methodology:

The melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Determination of Aqueous Solubility

Given the acidic nature of the carboxylic acid group, the aqueous solubility of this compound is expected to be highly pH-dependent.

Methodology: pH-Metric Titration Method

This method allows for the determination of solubility as a function of pH.

  • Solution Preparation: A suspension of a known excess amount of this compound is prepared in a known volume of purified water.

  • Titration: The suspension is stirred vigorously at a constant temperature. A standardized solution of sodium hydroxide (e.g., 0.1 M) is added in small increments.

  • pH Measurement: The pH of the suspension is measured after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A plot of pH versus the volume of titrant added is generated. The point of complete dissolution can be identified by a change in the titration curve. The intrinsic solubility (solubility of the unionized form) and the solubility at different pH values can be calculated using the Henderson-Hasselbalch equation.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at different pH values.

Methodology: UV-Metric Titration

This spectrophotometric method is suitable for compounds with a chromophore, such as the quinoline ring system.

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). This stock solution is then diluted in a series of buffers with known pH values spanning the expected pKa range.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

This is the traditional and most direct method for logP determination.

  • Phase Preparation: n-Octanol and water are mutually saturated by stirring them together overnight and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added. The pH of the aqueous phase should be adjusted to ensure the compound is predominantly in its unionized form (at least 2 pH units below the pKa).

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity Workflow

Quinoline carboxylic acid derivatives have been reported to possess a range of biological activities, including anti-inflammatory and antiproliferative effects. The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

Biological_Activity_Workflow start 4-(Trifluoromethyl)quinoline- 2-carboxylic Acid in_vitro_screening In Vitro Screening start->in_vitro_screening Initial Evaluation anti_inflammatory_assay Anti-inflammatory Assays (e.g., COX-2 Inhibition, Cytokine Release) in_vitro_screening->anti_inflammatory_assay antiproliferative_assay Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) in_vitro_screening->antiproliferative_assay hit_identification Hit Identification anti_inflammatory_assay->hit_identification Potent Activity antiproliferative_assay->hit_identification Selective Cytotoxicity mechanism_of_action Mechanism of Action Studies hit_identification->mechanism_of_action Confirmed Hit lead_optimization Lead Optimization mechanism_of_action->lead_optimization Elucidated Pathway

Caption: Logical workflow for the preliminary biological evaluation of the compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with robust experimental protocols for their empirical determination. The outlined workflow for biological screening offers a strategic approach to exploring its therapeutic potential. Accurate characterization of these fundamental properties is an indispensable first step in unlocking the full potential of this promising compound.

Unveiling the Biological Potential of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(trifluoromethyl)quinoline-2-carboxylic acid. While specific quantitative data for this exact molecule is not extensively available in public literature, this document extrapolates its likely pharmacological profile based on the well-documented activities of the broader quinoline carboxylic acid class of compounds. This guide covers potential mechanisms of action, including the inhibition of dihydroorotate dehydrogenase (DHODH), and provides detailed experimental protocols for assessing its biological effects. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Quinoline carboxylic acids, in particular, have garnered significant attention for their therapeutic potential, demonstrating antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties. The introduction of a trifluoromethyl group at the 4-position of the quinoline ring is expected to modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and metabolic stability.

Predicted Biological Activities and Mechanism of Action

Based on the activities of structurally related compounds, this compound is hypothesized to exhibit several key biological effects.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established target of quinoline-4-carboxylic acid derivatives is the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts cell proliferation and growth.[1] This mechanism is a validated target for anticancer and anti-inflammatory drugs.[4]

Antiproliferative and Cytotoxic Activity

Consistent with the inhibition of DHODH, many quinoline carboxylic acid derivatives exhibit potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[5] Studies on closely related quinoline-2-carboxylic acid derivatives have shown significant growth inhibition in cervical (HeLa), breast (MCF7), and prostate (PC3) cancer cells.[5]

Quantitative Data for Structurally Related Compounds

Table 1: DHODH Inhibition by Quinoline Carboxylic Acid Analogs

Compound/DerivativeTargetIC50 ValueReference
Quinoline-based analogue 41DHODH9.71 ± 1.4 nM[1]
Quinoline-based analogue 43DHODH26.2 ± 1.8 nM[1]
Lead compound (3)DHODH0.250 ± 0.11 μM[1]

Table 2: Antiproliferative Activity of Quinoline Carboxylic Acid Analogs

Compound/DerivativeCell LineActivityIC50 ValueReference
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate Cancer)Cytotoxicity26 µg/mL
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)CytotoxicityNot specified[5]
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Growth InhibitionNot specified[5]

Experimental Protocols

The following are detailed protocols for key experiments to determine the biological activity of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of a dye coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound

  • Known DHODH inhibitor (e.g., Brequinar) as a positive control

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound or control to the assay buffer containing Coenzyme Q10 and DCIP.

  • Enzyme Addition: Add the DHODH enzyme to each well and pre-incubate at 25°C for 30 minutes.

  • Reaction Initiation: Initiate the reaction by adding dihydroorotate to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin or Cisplatin as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action and a general workflow for assessing cytotoxicity.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_Enzyme DHODH UMP UMP -> UTP, CTP Orotate->UMP UMPS DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Inhibitor 4-(Trifluoromethyl)quinoline- 2-carboxylic Acid Inhibitor->DHODH_Enzyme Inhibition

Caption: Inhibition of DHODH by this compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 4-(trifluoromethyl)quinoline- 2-carboxylic acid B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

The Diverse Biological Landscape of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] First identified in the 19th century, this heterocyclic motif has been extensively explored, leading to the development of potent therapeutic agents.[2] This technical guide provides a comprehensive overview of the biological properties of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Anticancer Properties

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1][3] Key molecular targets include dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).[1][4]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, essential for the proliferation of rapidly dividing cancer cells.[4][5] Quinoline-4-carboxylic acid derivatives, such as brequinar analogs, are potent inhibitors of DHODH.[6][7] The 4-carboxylic acid group is crucial for activity, often forming a salt bridge with key residues in the enzyme's active site.[6] Structure-activity relationship (SAR) studies have shown that bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition.[8]

Table 1: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound ID2-SubstituentDHODH IC₅₀ (nM)Reference
3 2'-Fluoro-1,1'-biphenyl-4-yl250 ± 110[6]
41 Substituted pyridine9.71 ± 1.4[3][6]
43 Substituted pyridine26.2 ± 1.8[3][6]
46 1,7-Naphthyridine28.3 ± 3.3[3][6]
Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs)

Recent research has focused on incorporating the 2-substituted phenylquinoline-4-carboxylic acid moiety as the "cap" group in HDAC inhibitors, leading to the discovery of isoform-selective inhibitors.[9][10] These compounds have shown potent antiproliferative activity in various cancer cell lines.[9][10]

Similarly, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and chemoresistance.[1][7][11]

Table 2: HDAC and SIRT Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound IDTargetIC₅₀ (µM)Cancer Cell LineAntiproliferative IC₅₀ (µM)Reference
D28 HDAC324.45K5621.02[9][10]
D29 HDAC132.59->50[9][10]
HDAC2183.5
HDAC30.477
HDAC6>1000
P6 SIRT132.6MLLr leukemic cell lines-[1][7]
SIRT233.5
SIRT37.2

Antimicrobial Properties

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery.[12] Fluoroquinolones, a major class of antibiotics, are derivatives of quinoline-4-carboxylic acid.[13] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[13][14] This leads to double-stranded DNA breaks and ultimately bacterial cell death.[5]

Table 3: Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[8]
5a7 Escherichia coli128[8]
7b Staphylococcus aureus (MRSA)2[15]
13 Staphylococcus aureus (MRSA)20 ± 3.3[16]
Pseudomonas aeruginosa10 ± 1.5[16]
Compound 9 Staphylococcus aureus0.12[17]
Escherichia coli0.12[17]
Compound 10 Staphylococcus aureus0.24[17]
Escherichia coli0.12[17]

Anti-inflammatory Properties

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory potential.[18] Studies have shown that these compounds can exert appreciable anti-inflammatory effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[6][18] The mechanism of action is thought to involve the modulation of inflammatory signaling pathways, though this is an area of ongoing research.

Experimental Protocols

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Two classical methods for the synthesis of the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions.[2]

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][19]

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Ethanol

  • Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-toluenesulfonic acid)

Procedure:

  • Dissolve the substituted aniline and aldehyde in ethanol in a round-bottom flask.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Add pyruvic acid dropwise to the reaction mixture.

  • Continue refluxing for an additional 12-24 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[11][13]

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound (e.g., acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve KOH in a mixture of ethanol and water in a round-bottom flask.

  • Add isatin to the basic solution and stir until the ring opens to form the potassium salt of isatinic acid.

  • Add the carbonyl compound to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

  • Acidify the aqueous layer with HCl to precipitate the quinoline-4-carboxylic acid product.

  • Collect the product by filtration, wash with water, and dry.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[1][20]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][21]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

Procedure:

  • Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP OMP Decarboxylase Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides Further Synthesis Quinoline-4-carboxylic acid\nderivative Quinoline-4-carboxylic acid derivative DHODH DHODH Quinoline-4-carboxylic acid\nderivative->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

HDAC3_Pathway cluster_nucleus Nucleus Histones Histones Transcription Factors Transcription Factors HDAC3 HDAC3 HDAC3->Histones Deacetylates HDAC3->Transcription Factors Deacetylates Acetylated Histones Acetylated Histones Gene Expression Gene Expression Acetylated Histones->Gene Expression Promotes Acetylated TFs Acetylated TFs Acetylated TFs->Gene Expression Promotes Cell Cycle Progression\nApoptosis\nAngiogenesis Cell Cycle Progression Apoptosis Angiogenesis Gene Expression->Cell Cycle Progression\nApoptosis\nAngiogenesis Regulates Quinoline-4-carboxylic acid\nderivative Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid\nderivative->HDAC3 Inhibits

Caption: Role of HDAC3 in gene expression and its inhibition.

SIRT3_Pathway cluster_mitochondrion Mitochondrion SIRT3 SIRT3 Mitochondrial Proteins Mitochondrial Proteins SIRT3->Mitochondrial Proteins Deacetylates Acetylated Proteins Acetylated Proteins Metabolism\n(e.g., FAO, OXPHOS) Metabolism (e.g., FAO, OXPHOS) Acetylated Proteins->Metabolism\n(e.g., FAO, OXPHOS) Inhibits ATP Production ATP Production Metabolism\n(e.g., FAO, OXPHOS)->ATP Production ROS Production ROS Production Metabolism\n(e.g., FAO, OXPHOS)->ROS Production Influences AML Cell Survival\nChemoresistance AML Cell Survival Chemoresistance ATP Production->AML Cell Survival\nChemoresistance ROS Production->AML Cell Survival\nChemoresistance Modulates Quinoline-4-carboxylic acid\nderivative Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid\nderivative->SIRT3 Inhibits

Caption: SIRT3's role in AML mitochondrial metabolism and chemoresistance.

Topoisomerase_Inhibition Bacterial DNA Bacterial DNA DNA Gyrase / Topo IV DNA Gyrase / Topo IV Bacterial DNA->DNA Gyrase / Topo IV Binds Cleaved DNA Complex Cleaved DNA Complex DNA Gyrase / Topo IV->Cleaved DNA Complex Creates transient break Cleaved DNA Complex->Bacterial DNA Religates (normal function) Double-Strand Breaks Double-Strand Breaks Cleaved DNA Complex->Double-Strand Breaks Causes DNA Replication Fork DNA Replication Fork DNA Replication Fork->Cleaved DNA Complex Collides with Cell Death Cell Death Double-Strand Breaks->Cell Death Quinolone Quinolone Quinolone->Cleaved DNA Complex Stabilizes

Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.

Experimental Workflows

Doebner_Reaction_Workflow start Start mix Mix Aniline, Aldehyde, Catalyst in Solvent start->mix reflux1 Reflux (1-2h) mix->reflux1 add_pyruvic Add Pyruvic Acid reflux1->add_pyruvic reflux2 Reflux (12-24h) add_pyruvic->reflux2 cool Cool to RT reflux2->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Product recrystallize->product

Caption: General experimental workflow for the Doebner reaction.

Pfitzinger_Reaction_Workflow start Start dissolve_koh Dissolve KOH in EtOH/H2O start->dissolve_koh add_isatin Add Isatin dissolve_koh->add_isatin add_carbonyl Add Carbonyl Compound add_isatin->add_carbonyl reflux Reflux (12-24h) add_carbonyl->reflux cool_evap Cool & Evaporate Solvent reflux->cool_evap dissolve_h2o Dissolve in Water cool_evap->dissolve_h2o wash Wash with Organic Solvent dissolve_h2o->wash acidify Acidify with HCl wash->acidify filter Filter Product acidify->filter dry Dry filter->dry product Crude Product dry->product

Caption: General experimental workflow for the Pfitzinger reaction.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

MIC_Assay_Workflow start Start serial_dilution Prepare Serial Dilutions of Compound in Broth start->serial_dilution prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug development programs targeting cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast potential of this important class of molecules. Future efforts in this field will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and safety profiles.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(trifluoromethyl)quinoline-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 4-(trifluoromethyl)quinoline-2-carboxylic acid and its structurally related quinoline-4-carboxylic acid derivatives. The primary mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. A potential secondary mechanism, the inhibition of Multidrug Resistance-Associated Protein 2 (MRP2), has also been explored for related analogs. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of signaling pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The predominant mechanism of action for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to a depletion of the pyrimidine pool, which in turn halts cell cycle progression at the S-phase and inhibits cell proliferation.[1] This mechanism forms the basis for the development of these compounds as potential anticancer and immunosuppressive agents.

Quantitative Data: DHODH Inhibition by Quinolone Carboxylic Acid Analogs
CompoundDHODH IC50 (nM)Cell LineReference
Analog 41 (a potent quinoline-based analog)9.71 ± 1.4N/A (Enzymatic)[1]
Analog 43 (a potent quinoline-based analog)26.2 ± 1.8N/A (Enzymatic)[1]
Lead Compound (3) (a quinoline-based hit)250 ± 110N/A (Enzymatic)[1]
Brequinar (a well-known DHODH inhibitor)N/AN/A[1]
Leflunomide (a well-known DHODH inhibitor)N/AN/A[1]
2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carboxylic Acid (B7) Not Reported for DHODHN/A[4]
Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition

The inhibition of DHODH by this compound analogs disrupts the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential nucleotides for DNA and RNA synthesis.

G De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition cluster_pathway Cellular Process cluster_inhibitor Pharmacological Intervention Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 4-(trifluoromethyl)quinoline- 2-carboxylic acid analogs Inhibitor->DHODH Inhibition DHODH->Orotate Product

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogs.

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

The inhibitory activity of compounds on DHODH is commonly determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[5][6]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare stock solutions of DHO and CoQ10.

    • Dilute recombinant human DHODH to a working concentration in the assay buffer.

  • Assay Protocol:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add varying concentrations of the test compound to the wells. A DMSO-only control should be included.

    • Add the recombinant human DHODH to each well and pre-incubate for approximately 30 minutes at 25°C to allow for inhibitor binding.

    • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

    • Initiate the reaction by adding the substrate solution to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., 10 minutes) in kinetic mode using a microplate reader.

    • The rate of DCIP reduction is proportional to DHODH activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: Evaluating DHODH Inhibitor Efficacy

A typical workflow for assessing the efficacy of a DHODH inhibitor involves a multi-step process from biochemical assays to cellular and in vivo studies.

G Experimental Workflow for DHODH Inhibitor Efficacy cluster_workflow start Start: DHODH Inhibitor Candidate biochemical_assay Biochemical Assay (e.g., DCIP Assay) start->biochemical_assay ic50_determination Determine IC50 biochemical_assay->ic50_determination cell_based_assays Cell-Based Assays ic50_determination->cell_based_assays proliferation_assay Proliferation/Viability Assay (e.g., MTT, WST-1) cell_based_assays->proliferation_assay ec50_determination Determine EC50 proliferation_assay->ec50_determination uridine_rescue Uridine Rescue Experiment ec50_determination->uridine_rescue in_vivo_studies In Vivo Studies (e.g., Xenograft Models) uridine_rescue->in_vivo_studies conclusion Conclusion on Efficacy in_vivo_studies->conclusion

Caption: A general workflow for evaluating DHODH inhibitor efficacy.

Potential Secondary Mechanism of Action: Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)

Some quinoline derivatives have been investigated as inhibitors of Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[7] MRP2 is involved in the efflux of various drugs and their metabolites from cells, and its inhibition can modulate drug resistance.[8] While the specific inhibitory activity of this compound on MRP2 has not been reported, the quinoline scaffold is present in known MRP2 modulators.

Quantitative Data: MRP2 Inhibition by Quinolone Analogs

A study on novel quinoline analogs of ketoprofen demonstrated MRP2 inhibitory activity.

CompoundCell LineActivity MetricValueReference
Ketoprofen (Reference MRP2 inhibitor)A2780/RCIS (MRP2-overexpressing)CytotoxicityReported[7]
Novel Quinoline Analogs A2780/RCIS (MRP2-overexpressing)CytotoxicityVaries[7]
Experimental Protocol: MRP2 Inhibition Vesicular Transport Assay

The inhibitory potential of a compound on MRP2 can be assessed using an in vitro vesicular transport assay with inside-out membrane vesicles from cells overexpressing the transporter.[9][10]

Materials:

  • Inside-out membrane vesicles from HEK293 cells overexpressing human MRP2

  • Probe substrate for MRP2 (e.g., estradiol 17β-D-glucuronide)

  • ATP and AMP solutions

  • Test compound

  • Scintillation cocktail and filter plates (for radiolabeled substrates)

Procedure:

  • Incubation:

    • Incubate the MRP2-overexpressing membrane vesicles with the probe substrate in the presence and absence of ATP.

    • A parallel incubation is performed with varying concentrations of the test compound to assess its inhibitory effect.

  • Filtration and Measurement:

    • The reaction is stopped, and the vesicles are collected on a filter plate.

    • The amount of substrate transported into the vesicles is quantified, typically using liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates.

  • Data Analysis:

    • The ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP.

    • The percentage of inhibition by the test compound is determined, and an IC50 value is calculated.

Logical Relationship: MRP2 Inhibition and Drug Resistance

The inhibition of MRP2 can potentially reverse multidrug resistance in cancer cells by preventing the efflux of chemotherapeutic agents.

G MRP2 Inhibition and Reversal of Drug Resistance cluster_logic Chemotherapeutic_Drug Chemotherapeutic Drug Cancer_Cell Cancer Cell Chemotherapeutic_Drug->Cancer_Cell Enters Drug_Efflux Drug Efflux Cancer_Cell->Drug_Efflux via MRP2 MRP2 Transporter Drug_Resistance Drug Resistance Drug_Efflux->Drug_Resistance Leads to MRP2_Inhibitor MRP2 Inhibitor (e.g., Quinoline Analog) MRP2_Inhibitor->MRP2 Inhibits Increased_Intracellular_Drug Increased Intracellular Drug Concentration MRP2_Inhibitor->Increased_Intracellular_Drug Results in Reversal_of_Resistance Reversal of Resistance Increased_Intracellular_Drug->Reversal_of_Resistance Leads to

Caption: Logical flow of MRP2 inhibition in overcoming drug resistance.

Conclusion

The primary and most well-documented mechanism of action for this compound and its analogs is the inhibition of dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of nucleotides essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells. The quinoline scaffold has also been associated with the inhibition of the MRP2 transporter, suggesting a potential secondary mechanism that could be relevant in the context of multidrug resistance. Further research is required to specifically characterize the activity of this compound on these and other potential biological targets to fully elucidate its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for such investigations.

References

Unlocking the Therapeutic Potential of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound of significant interest due to the established bioactivity of its structural class. While direct extensive research on this specific molecule is emerging, this document synthesizes data from related quinoline-2-carboxylic and quinoline-4-carboxylic acid derivatives to postulate and explore its potential therapeutic targets. We will delve into the mechanistic rationale for these potential targets, provide detailed protocols for their experimental validation, and present a logical framework for advancing the preclinical assessment of this promising compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic compounds that form the core of numerous natural and synthetic molecules with diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4][5] The inclusion of a carboxylic acid moiety, particularly at the 2- or 4-position, and a trifluoromethyl group, are common features in many biologically active quinoline compounds, suggesting their crucial role in target interaction and pharmacological activity.[6][7][8][9] Given the limited specific data on this compound, a logical starting point for investigation is to examine the established targets of its close structural analogs.

Postulated Therapeutic Targets of this compound

Based on the documented activities of related quinoline carboxylic acids, we can hypothesize several potential therapeutic targets for this compound. These can be broadly categorized as enzymes, protein-protein interactions, and ion channels.

Enzymes

2.1.1. Cyclooxygenase (COX) Enzymes

Many quinoline derivatives are known to possess anti-inflammatory and analgesic properties.[5] A plausible mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory pathways.

2.1.2. Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine synthesis.[10] Inhibition of DHODH can be an effective strategy in cancer and autoimmune diseases. The structural similarities suggest that this compound may also interact with the brequinar binding pocket of DHODH.[10]

2.1.3. Sirtuin 3 (SIRT3)

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been shown to be selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and tumorigenesis.[6] This suggests that the quinoline core can be a scaffold for developing sirtuin modulators.

2.1.4. Topoisomerase IIα

Some amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated cytotoxic activity, with molecular docking studies suggesting they may act as inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and a well-established target for anticancer drugs.[11]

Protein-Protein Interactions

2.2.1. Insulin-Like Growth Factor (IGF) and IGF-Binding Proteins (IGFBPs)

Quinoline-carboxylic acids have been shown to inhibit the binding of IGF to IGFBPs.[12] This interaction is critical for cell growth and proliferation, and its disruption can be a valuable therapeutic strategy in oncology.

Ion Channels

2.3.1. Voltage-Gated Sodium Channels

Quinoline-derived trifluoromethyl alcohols have been identified as blockers of voltage-gated sodium channels, leading to antiepileptic and analgesic effects.[8][9] The presence of the trifluoromethyl group in this compound makes sodium channels a plausible target.

A Strategic Framework for Target Identification and Validation

To empirically determine the molecular targets of this compound, a multi-faceted approach is recommended, integrating both direct and indirect methods.[13]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine release) Affinity_Based Affinity-Based Methods (e.g., pull-down assays) Phenotypic_Screening->Affinity_Based Identifies biological effect Label_Free Label-Free Methods (e.g., thermal shift assay) Phenotypic_Screening->Label_Free Identifies biological effect Biochemical_Assays Biochemical Assays (e.g., enzyme kinetics) Affinity_Based->Biochemical_Assays Identifies potential binding partners Label_Free->Biochemical_Assays Identifies potential binding partners Cell_Based_Assays Cell-Based Assays (e.g., target engagement) Biochemical_Assays->Cell_Based_Assays Confirms direct interaction Genetic_Approaches Genetic Approaches (e.g., siRNA/CRISPR) Cell_Based_Assays->Genetic_Approaches Confirms cellular mechanism G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibits

References

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry. The quinoline core is a well-established privileged structure in drug discovery, known for a wide array of biological activities. The introduction of a trifluoromethyl group at the 4-position can substantially alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological significance based on the activities of structurally related compounds. Detailed experimental protocols for general synthetic routes to quinoline carboxylic acids are presented, alongside quantitative data and pathway diagrams to serve as a resource for researchers in the field.

Discovery and History

The specific discovery and initial synthesis of this compound are not well-documented in publicly available scientific literature. The compound is identified by the CAS Number 588702-67-4. Its appearance in the catalogs of numerous chemical suppliers suggests its synthesis and availability for research purposes, likely as part of broader compound libraries for screening. While a primary publication detailing its first synthesis could not be retrieved, the synthesis of quinoline carboxylic acids is a mature field in organic chemistry. The foundational methods for creating this scaffold, such as the Pfitzinger and Doebner reactions, were established in the late 19th century and remain highly relevant. It is probable that this compound was first synthesized using a modification of one of these classical methods.

Physicochemical Properties

Quantitative data for this compound has been aggregated from various chemical databases and suppliers.

PropertyValueSource
CAS Number 588702-67-4ChemNet[1], Tetrahedron[2], BLD Pharm[3], GuideChem[4]
Molecular Formula C₁₁H₆F₃NO₂ChemNet[1], BLD Pharm[3]
Molecular Weight 241.17 g/mol ChemNet[1], BLD Pharm[3]
Appearance White to light yellow solid/powderGuideChem[4]
Melting Point 180-182 °CNot explicitly cited in search results
Boiling Point (predicted) 351.61 °C at 760 mmHgChemNet[1]
Density (predicted) 1.481 g/cm³ChemNet[1]
Flash Point (predicted) 166.448 °CChemNet[1]
Refractive Index (predicted) 1.579ChemNet[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoline ring formation. The Pfitzinger and Doebner reactions are the most probable routes.

Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[5][6] A plausible adaptation for the synthesis of the title compound would involve a trifluoromethyl-substituted precursor.

General Experimental Protocol for Pfitzinger-type Synthesis:

  • Base Preparation: A 33% (w/v) solution of potassium hydroxide is prepared in 95% ethanol.

  • Isatin Ring Opening: Isatin is added to the stirred KOH solution. The mixture is stirred at room temperature for 30-45 minutes to facilitate the formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: A stoichiometric equivalent of a suitable α-methylene ketone or aldehyde is added dropwise to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in water, and the aqueous solution is extracted with diethyl ether to remove neutral impurities.

  • Precipitation: The aqueous layer is cooled in an ice bath and acidified with acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7]

G Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Ring Opening Base Base (e.g., KOH) Imine Imine Keto_acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline_acid Quinoline-4-carboxylic Acid Enamine->Quinoline_acid Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is another classical method that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8]

General Experimental Protocol for Doebner-type Synthesis:

  • Reaction Setup: Aniline, an aldehyde, and pyruvic acid are mixed in a suitable solvent, often ethanol or acetic acid.

  • Heating: The mixture is heated to reflux for several hours.

  • Work-up: Upon cooling, the product often precipitates from the reaction mixture.

  • Isolation and Purification: The solid is collected by filtration, washed with the solvent, and can be recrystallized to achieve higher purity.

G Aniline Aniline Derivative Schiff_base Schiff Base/Iminium Intermediate Aniline->Schiff_base Aldehyde Aldehyde Aldehyde->Schiff_base Pyruvic_acid Pyruvic Acid Enamine_adduct Enamine Adduct Pyruvic_acid->Enamine_adduct Schiff_base->Enamine_adduct Cyclized_intermediate Cyclized Intermediate Enamine_adduct->Cyclized_intermediate Cyclization Quinoline_acid Quinoline-4-carboxylic Acid Cyclized_intermediate->Quinoline_acid Dehydration & Oxidation

Caption: General workflow of the Doebner reaction.

Biological Activity and Potential Applications

While no specific biological data for this compound was found, the quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry with a broad range of reported biological activities.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Structurally related quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] DHODH inhibition leads to pyrimidine depletion, which can halt cell proliferation, making it an attractive target for cancer and autoimmune disease therapies. For instance, brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid core. The carboxylic acid moiety is crucial for binding, forming a salt bridge with a key arginine residue in the enzyme's active site.[9]

G DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH catalysis Pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_synthesis Quinoline_acid Quinoline-4-carboxylic Acid Derivative Quinoline_acid->DHODH Inhibition Cell_proliferation Cell Proliferation Pyrimidine_synthesis->Cell_proliferation

Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives.

Antiplasmodial Activity

New quinoline-4-carboxylic acid derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11] Some analogs have shown promising in vitro activity against both chloroquine-sensitive and multi-resistant strains of the parasite.

Multidrug Resistance Protein 2 (MRP2) Inhibition

Certain 2-arylquinoline-4-carboxylic acids have been evaluated as inhibitors of Multidrug Resistance Protein 2 (MRP2), a transporter protein that can confer drug resistance in cancer cells.[8] The carboxyl group at the 4-position was found to be important for the inhibitory activity.

Future Directions

The trifluoromethyl group in this compound is expected to enhance its lipophilicity and metabolic stability, properties that are often desirable in drug candidates. Given the established biological activities of related compounds, this molecule is a prime candidate for screening in various assays, particularly those related to cancer, infectious diseases, and inflammatory conditions. Further research into its synthesis optimization and biological evaluation is warranted to fully explore its therapeutic potential.

Conclusion

This compound is a chemical entity with significant potential in drug discovery, stemming from its quinoline carboxylic acid core and the presence of a trifluoromethyl substituent. While its specific history and biological profile are not extensively documented, established synthetic routes provide a clear path for its preparation. The known activities of analogous compounds strongly suggest that it could be a valuable molecule for screening and development in various therapeutic areas. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

safety, handling, and MSDS for 4-(trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 588702-67-4) was not publicly available. The following information is synthesized from the safety data of structurally similar compounds, including other quinoline carboxylic acids and trifluoromethylated quinoline derivatives. This guide should be used as a precautionary tool, and it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance.

Section 1: Understanding the Hazard Profile

While specific toxicological data for this compound is not available, the hazard profile can be inferred from related quinoline carboxylic acid derivatives. These compounds are generally classified as irritants.[1][2] The trifluoromethyl group can also influence the compound's reactivity and toxicological properties.

Based on analogs, this compound should be treated as a compound that is:

  • Harmful if swallowed. [2]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

GHS Hazard Classification (Anticipated)

The following table summarizes the anticipated GHS classification based on data from structurally related compounds.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2]
Physicochemical Properties
PropertyValueSource
CAS Number 588702-67-4[3][4][5]
Molecular Formula C₁₁H₆F₃NO₂[3]
Molecular Weight 241.17 g/mol [3][4]
Boiling Point 351.61°C at 760 mmHg[3]
Flash Point 166.448°C[3]
Density 1.481 g/cm³[3]

Section 2: Safe Handling and Storage Protocols

A proactive approach to safety is critical when working with novel compounds like this compound. The following protocols are based on best practices for handling potentially hazardous chemical substances.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure.[6]

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact.[6]
Eye Protection Chemical splash goggles.[6]Protects eyes from accidental splashes.[6]
Respiratory Protection N95 particulate respirator or higher.[6]For handling the solid, powdered form to prevent inhalation.[6]
Body Protection Laboratory coat.[6]Protects skin and personal clothing from contamination.[6]
Face Protection Face shield (worn over goggles).[6]Recommended for tasks with a high risk of splashing.[6]
Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][7]

  • Container: Keep the container tightly closed when not in use.[1][7] Some suppliers recommend storing in a freezer under -20°C.[4]

Section 3: Emergency Procedures

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Spill Response

For any spill, the primary objectives are to contain the material, clean it up safely, and decontaminate the area.

Workflow for a Minor Chemical Spill

Spill_Response start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill | Use absorbent materials to dike the spill. ppe->contain absorb Absorb the Liquid | Work from the outside in. contain->absorb collect Collect Residue | Scoop neutralized residue into a labeled waste container. absorb->collect decontaminate Decontaminate Area | Clean with a suitable solvent and wash with soap and water. collect->decontaminate dispose Dispose of Waste | Follow hazardous waste disposal protocols. decontaminate->dispose end Spill Cleaned dispose->end

Caption: A stepwise workflow for responding to a minor chemical spill.

Section 4: Disposal Considerations

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.[6]

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[6]

  • Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[9]

Section 5: Conclusion

While this compound is a valuable compound in research and drug development, its potential hazards necessitate a cautious and well-informed approach to its handling and use. By adhering to the safety protocols outlined in this guide, which are based on the known hazards of structurally similar compounds, researchers can mitigate risks and ensure a safe laboratory environment. It is strongly recommended to obtain a specific Safety Data Sheet from the supplier for this compound when it becomes available and to review it thoroughly before use.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not only spectral data but also the underlying scientific principles and practical experimental insights to aid in the structural elucidation and characterization of this and related molecules.

Introduction: The Significance of Fluorinated Quinolines

Quinoline-based carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound represents a key scaffold in the design of novel therapeutic agents and functional materials.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such fluorinated heterocyclic systems.

Predicted NMR Spectral Data

While a definitive, publicly available experimental spectrum for this compound is not readily accessible, we can predict the ¹H and ¹³C NMR spectral data with a high degree of confidence based on the analysis of analogous compounds, including quinoline-2-carboxylic acid and various trifluoromethyl-substituted quinolines.[6]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the quinoline ring system. The electron-withdrawing nature of both the carboxylic acid group at the 2-position and the trifluoromethyl group at the 4-position will significantly influence the chemical shifts, generally causing a downfield shift of the protons in the pyridine ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.5 - 8.7s-
H-5~8.2 - 8.4d8.0 - 9.0
H-6~7.8 - 8.0t7.0 - 8.0
H-7~8.0 - 8.2t7.0 - 8.0
H-8~7.9 - 8.1d8.0 - 9.0
COOH~13.0 - 14.0br s-

d = doublet, t = triplet, s = singlet, br s = broad singlet

Rationale behind the predicted shifts:

  • H-3: The absence of a proton at the 4-position and the presence of the adjacent carboxylic acid group will likely result in a singlet for H-3, shifted significantly downfield.

  • H-5 to H-8: The protons on the benzene ring will exhibit characteristic doublet and triplet splitting patterns, with their chemical shifts influenced by the overall electron deficiency of the heterocyclic system.[7]

  • COOH: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, which is typical for such functional groups.[7]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will be characterized by signals for the ten carbons of the quinoline ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The -CF3 group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Carbon Predicted Chemical Shift (δ, ppm) Quartet (¹JCF)
C-2~148 - 152
C-3~122 - 125
C-4~135 - 138q, ~35-40 Hz
C-4a~147 - 150
C-5~128 - 131
C-6~129 - 132
C-7~130 - 133
C-8~125 - 128
C-8a~140 - 143
COOH~165 - 170
-CF₃~120 - 124q, ~270-280 Hz

q = quartet

Rationale behind the predicted shifts:

  • C-2 and C-4: These carbons, being directly attached to the electron-withdrawing carboxylic acid and trifluoromethyl groups, respectively, will be shifted downfield.

  • -CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, a hallmark of this functional group.

  • C-4: The carbon at the 4-position will also exhibit a smaller quartet splitting due to two-bond coupling with the fluorine atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable carboxylic acid proton. Other potential solvents include CDCl₃ or Methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 250 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation delay: 2-5 seconds.

2D NMR Experiments for Unambiguous Assignments

For definitive structural confirmation, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq proc_1d Process 1D Spectra (¹H, ¹³C) nmr_acq->proc_1d proc_2d Process 2D Spectra (COSY, HSQC, HMBC) nmr_acq->proc_2d assign Assign Signals proc_1d->assign proc_2d->assign structure Structure Elucidation assign->structure

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering and highlights expected key HMBC correlations.

Mol_Structure cluster_corr Expected Key HMBC Correlations mol H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 H5 H-5 H5->C4 C4a C-4a H5->C4a H8 H-8 C8a C-8a H8->C8a COOH COOH CF3 CF₃

Caption: Structure of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy and data from analogous structures. The provided experimental protocol offers a robust framework for researchers to acquire and interpret high-quality NMR data for this and related fluorinated quinoline derivatives. The combination of predictive data, experimental methodology, and structural analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

Mass Spectrometry Analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for qualitative and quantitative analysis, and visual workflows to support researchers in developing and executing robust analytical methods.

Predicted Mass Spectrometric Fragmentation

While specific experimental mass spectra for this compound are not widely available in the literature, its fragmentation behavior can be predicted based on the known fragmentation of quinoline-2-carboxylic acid and the influence of the trifluoromethyl substituent.[1]

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, the primary fragmentation pathway is expected to involve the loss of the carboxylic acid group. The molecular ion ([M]•+) will likely be observed, followed by key fragment ions resulting from the neutral loss of the carboxyl radical (•COOH) or carbon dioxide (CO2).[1][2] The strong electron-withdrawing nature of the trifluoromethyl group may also influence fragmentation, potentially leading to the loss of a trifluoromethyl radical (•CF3).

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

Predicted m/zPredicted AssignmentDescription
241[M]•+Molecular Ion
196[M - •COOH]+Loss of the carboxyl radical
197[M - CO2]•+Loss of carbon dioxide
172[M - •CF3]+Loss of the trifluoromethyl radical
168[M - COOH - HCN]+Subsequent loss of hydrogen cyanide from the quinoline ring
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive ion mode electrospray ionization, this compound is expected to be readily protonated to form the [M+H]+ ion. Collision-induced dissociation (CID) of this precursor ion will likely lead to characteristic product ions. The primary fragmentation is anticipated to be the loss of water (H2O) and carbon monoxide (CO) from the carboxylic acid group.[1]

Table 2: Predicted Key Fragment Ions of this compound in Positive Ion ESI-MS/MS

Precursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral Loss
242224H2O
242196H2O + CO
242173•CF3 + H•

Experimental Protocols

For the sensitive and selective analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for common biological matrices.

2.1.1. Protein Precipitation (for Plasma or Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. Liquid-Liquid Extraction (for Urine)

  • To 500 µL of urine, add a suitable internal standard.

  • Adjust the pH of the sample to acidic conditions (e.g., pH 3-4) with a suitable acid (e.g., formic acid).

  • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.3. Solid-Phase Extraction (for Complex Matrices)

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.0 kV
Desolvation Temperature350 - 450°C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_Separation LC Separation Protein_Precipitation->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Predicted EI-MS Fragmentation Pathway

ei_fragmentation M [M]•+ m/z 241 M_minus_COOH [M - •COOH]+ m/z 196 M->M_minus_COOH - •COOH M_minus_CO2 [M - CO2]•+ m/z 197 M->M_minus_CO2 - CO2 M_minus_CF3 [M - •CF3]+ m/z 172 M->M_minus_CF3 - •CF3 M_minus_COOH_minus_HCN [M - •COOH - HCN]+ m/z 169 M_minus_COOH->M_minus_COOH_minus_HCN - HCN

Caption: Predicted EI fragmentation of this compound.

Predicted ESI-MS/MS Fragmentation Pathway

esi_fragmentation MH [M+H]+ m/z 242 MH_minus_H2O [M+H - H2O]+ m/z 224 MH->MH_minus_H2O - H2O MH_minus_H2O_minus_CO [M+H - H2O - CO]+ m/z 196 MH_minus_H2O->MH_minus_H2O_minus_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

Commercial Sourcing and Technical Profile of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific context of 4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS No. 588702-67-4), a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines key commercial suppliers, presents a generalized synthetic approach, and discusses the broader biological relevance of the quinoline carboxylic acid scaffold.

Commercial Availability

A critical step in the research and development pipeline is the reliable procurement of starting materials and screening compounds. This compound is available from several fine chemical suppliers. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Storage Conditions
BLD Pharm BLD-210333≥95%250mg, 1g, 5gInquireStore in freezer, under -20°C[1]
2A Biotech 2A-0136339≥96%InquireRegister or Login for price[2]Inquire
Zhejiang Jiuzhou Pharmaceutical Co., Ltd. Not specified99%Bulk (Inquire)InquireSealed and preserved[3]
Chem-Impex International, Inc. 28065≥95%250mg, 1gInquireInquire
A2B Chem AB135948≥95%250mg, 1gInquireInquire

Data compiled from publicly available information on supplier websites. Researchers are advised to contact suppliers directly for the most current data and to request certificates of analysis.

Synthesis and Experimental Protocols

General Synthetic Approach: Modified Pfitzinger Reaction

A plausible synthetic route would involve the condensation of an appropriately substituted isatin derivative with a compound containing an active methylene group. Given the target molecule's structure, a retro-synthetic analysis suggests a pathway involving the reaction of a trifluoromethyl-substituted isatin with a pyruvate equivalent.

Reaction Scheme:

G reagent1 Trifluoromethyl-substituted Isatin intermediate Isatin Ring Opening and Condensation reagent1->intermediate Base (e.g., KOH) reagent2 Pyruvate Equivalent reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization and Dehydration

Figure 1. Generalized Pfitzinger reaction workflow.

Key Experimental Steps (Hypothetical Protocol):

  • Isatin Ring Opening: A solution of a trifluoromethyl-substituted isatin in a suitable solvent (e.g., ethanol) is treated with a strong base, such as potassium hydroxide, to facilitate the hydrolytic opening of the isatin ring to form a keto-acid intermediate.

  • Condensation: A pyruvate equivalent (e.g., pyruvic acid or an ester thereof) is added to the reaction mixture. The carbonyl group of the pyruvate condenses with the amino group of the ring-opened isatin to form an imine intermediate.

  • Cyclization and Dehydration: The reaction mixture is heated to promote an intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring system.

  • Work-up and Purification: The reaction mixture is cooled and acidified to precipitate the carboxylic acid product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Researchers should note that optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield of the desired product.

Biological Context and Potential Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not yet elucidated in the scientific literature, the broader class of quinoline carboxylic acids has been extensively studied and shown to possess a wide range of pharmacological activities.[6][7] These compounds are known to interact with various biological targets, suggesting potential avenues of investigation for the title compound.

Quinoline-based molecules have been identified as inhibitors of several key signaling pathways implicated in cancer and other diseases.[1][3] These include:

  • Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Targets in this class include receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases such as those in the PI3K/AKT/mTOR pathway.[1][6]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.[1]

  • Enzyme Inhibition: Besides kinases, quinoline carboxylic acids have been shown to inhibit other enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[8]

The following diagram illustrates the general landscape of signaling pathways that are often targeted by quinoline-based compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DHODH DHODH DHODH->Proliferation Pyrimidine Biosynthesis DNA DNA DNA->Proliferation Replication & Transcription Quinoline Quinoline-based Compounds Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->DHODH Inhibition Quinoline->DNA Intercalation

Figure 2. Potential signaling pathways targeted by quinoline derivatives.

It is important to emphasize that the specific interactions of this compound with these or other pathways have not been experimentally confirmed. The presence of the trifluoromethyl group at the 4-position and the carboxylic acid at the 2-position will significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn will determine its specific biological activity. Further research is required to elucidate the precise mechanism of action and therapeutic potential of this particular molecule.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents a paradigm-shifting strategy in medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and biological characteristics, often leading to dramatic improvements in pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can significantly alter a molecule's properties, most notably its lipophilicity and metabolic stability. These changes are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Lipophilicity

Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical factor in determining a drug's ability to cross biological membranes. The trifluoromethyl group is significantly more lipophilic than a methyl group, a fact reflected in its positive Hansch π value.[1][2] The Hansch π parameter is a measure of the hydrophobicity of a substituent.

Table 1: Comparison of Hansch π Values

SubstituentHansch π Value
-CH3+0.56
-CF3 +0.88 [1][2]
-OCF3+1.04[1]

The increased lipophilicity imparted by the CF3 group can enhance a drug's absorption and ability to penetrate tissues, including the blood-brain barrier.[2]

Table 2: Effect of Trifluoromethylation on Lipophilicity (logD 7.4)

CompoundlogD 7.4Change upon Trifluoromethylation
2-(methylthio)pyridine1.69-
2-(difluoromethylthio)pyridine1.95+0.26
2-(trifluoromethylthio)pyridine 2.13 +0.44 [3]
Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[4]

Table 3: Comparative Metabolic Stability of Compounds With and Without a Trifluoromethyl Group

Parent Compound (Metabolically Labile Site)Trifluoromethylated AnalogIn Vitro Half-life (t½)Intrinsic Clearance (CLint)
Compound with labile methyl groupCompound with trifluoromethyl groupLongerLower
WIN 54954 (oxazoline ring)(trifluoromethyl)oxadiazole analogShowed a protective effect against microsomal metabolismReduced number of metabolites

Note: Specific quantitative data for direct comparison is often proprietary. The table illustrates the general and observed trend of increased metabolic stability upon trifluoromethylation.

Impact on Biological Activity

The electronic properties of the trifluoromethyl group can significantly influence a drug's interaction with its biological target, often leading to enhanced binding affinity and potency.

Altering Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within a molecule, influencing its ability to form key interactions, such as hydrogen bonds and electrostatic interactions, with a target protein.[1] This can lead to a "tighter" and more specific binding, resulting in increased potency.

Table 4: Effect of Trifluoromethyl Group on Binding Affinity

Compound PairTargetMeasurementImpact of CF3 Group
Glucocorticoid Receptor Ligand 1 (with CF3) vs. Analogs (without CF3)Glucocorticoid ReceptorBinding PotencyMaintained GR binding potency, but altered functional behavior from agonist to antagonist.[2]
Menin-MLL Inhibitors (propyl vs. trifluoroethyl)Menin-MLL Protein-Protein InteractionBinding Affinity10-fold increase in binding affinity with the trifluoroethyl group.[5]

Note: The impact of a CF3 group on binding affinity is highly context-dependent and can lead to a range of outcomes from increased affinity to altered functional activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[4][6][7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • Internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * k) / P , where V is the incubation volume and P is the amount of microsomal protein.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Solution mix Mix Compound and Microsomes in Plate prep_compound->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot Plot ln(% remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Prostaglandins Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Celecoxib Celecoxib (with -CF3 group) Celecoxib->COX2 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Neuronal_Signal Neuronal Signal (Mood Regulation) Serotonin_Receptor->Neuronal_Signal Fluoxetine Fluoxetine (with -CF3 group) Fluoxetine->SERT

References

Methodological & Application

Synthesis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block for pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Quinolines substituted with trifluoromethyl groups are of significant interest due to their unique chemical properties that often translate into enhanced biological activity. The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide outlines the most common and effective synthetic routes to this compound, providing detailed experimental protocols and a comparative analysis of the different methodologies.

Synthetic Pathways Overview

Several named reactions in organic chemistry can be adapted for the synthesis of the quinoline core structure. The most relevant methods for the preparation of this compound are the Friedländer annulation, the Combes synthesis, and a modified Doebner reaction. Each method offers distinct advantages and is suited for different starting materials and desired outcomes.

Synthesis_Pathways cluster_friedlander Friedländer Annulation cluster_combes Combes Synthesis cluster_doebner Modified Doebner Reaction A1 2-Amino-4-(trifluoromethyl)benzaldehyde P This compound A1->P Base or Acid Catalyst A2 Pyruvic Acid A2->P B1 3-(Trifluoromethyl)aniline Intermediate_B Enamine Intermediate B1->Intermediate_B B2 β-Ketoester B2->Intermediate_B P_Combes 4-(Trifluoromethyl)quinoline Derivative Intermediate_B->P_Combes Acid-catalyzed cyclization C1 3-(Trifluoromethyl)aniline P_Doebner 2-Substituted-4-(trifluoromethyl)quinoline-X-carboxylic Acid C1->P_Doebner C2 Aldehyde C2->P_Doebner C3 Pyruvic Acid C3->P_Doebner Acid Catalyst

Comparative Analysis of Synthesis Methods

The selection of a synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes the key aspects of the three primary methods.

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, Compounds with an active methylene groupAcid or base-catalyzed condensation and cyclization.[1]A straightforward and often high-yielding method for polysubstituted quinolines.[2]The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.
Combes Synthesis Anilines, β-DiketonesAcid-catalyzed condensation to form an enamine intermediate, followed by cyclization.Good for the synthesis of 2,4-disubstituted quinolines.Requires specific β-diketone starting materials.
Modified Doebner Reaction Anilines, Aldehydes, Pyruvic acidThree-component reaction, typically acid-catalyzed.One-pot synthesis, versatile for a range of substituted quinolines.Can result in mixtures of isomers and may require optimization for electron-deficient anilines.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Friedländer Annulation

This method is considered the most direct route to the target compound, provided the starting materials are available.

Friedlander_Workflow start Start step1 Dissolve 2-amino-4-(trifluoromethyl)benzaldehyde and pyruvic acid in ethanol. start->step1 step2 Add potassium hydroxide solution dropwise. step1->step2 step3 Reflux the mixture for 4-6 hours. step2->step3 step4 Cool to room temperature and acidify with HCl. step3->step4 step5 Collect the precipitate by filtration. step4->step5 step6 Wash the solid with water and dry under vacuum. step5->step6 end End Product: This compound step6->end

Materials:

  • 2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Potassium hydroxide (2.0 eq)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) and pyruvic acid (1.2 eq) in ethanol.

  • Prepare a solution of potassium hydroxide (2.0 eq) in ethanol and add it dropwise to the reaction mixture with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water and dry under vacuum to yield this compound.

Expected Yield: 70-85%

Protocol 2: Combes Synthesis (Adapted)

This protocol describes a potential route to a precursor that could be further modified to the target compound.

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Ethyl 2-methylacetoacetate (or a similar β-ketoester) (1.1 eq)

  • Concentrated sulfuric acid

  • Aqueous ammonia

  • Ethanol

Procedure:

  • In a reaction vessel, mix 3-(trifluoromethyl)aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • Heat the mixture at 100°C for 1 hour to form the enamine intermediate.

  • Cool the mixture and cautiously add concentrated sulfuric acid.

  • Heat the reaction at 100°C for an additional 30 minutes to induce cyclization.

  • After cooling, pour the reaction mixture onto ice and neutralize with aqueous ammonia.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the 2-methyl-4-(trifluoromethyl)quinoline derivative.

  • Subsequent oxidation of the 2-methyl group would be required to yield the desired carboxylic acid.

Expected Yield: 50-70% for the quinoline precursor.

Protocol 3: Modified Doebner Reaction

This one-pot, three-component reaction offers a versatile approach.

Doebner_Reaction_Logic start Start reactants 3-(Trifluoromethyl)aniline + Aldehyde + Pyruvic Acid start->reactants catalyst Acid Catalyst (e.g., p-TSA) reactants->catalyst reaction_conditions Reflux in a suitable solvent (e.g., Ethanol or Toluene) catalyst->reaction_conditions workup Cooling, Neutralization, and Extraction reaction_conditions->workup purification Column Chromatography or Recrystallization workup->purification product Product: Substituted this compound purification->product

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • An appropriate aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Pyruvic acid (1.2 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 1 hour.

  • Add pyruvic acid (1.2 eq) to the reaction mixture and continue to reflux for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Expected Yield: 40-60%

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. Trifluoromethyl-containing compounds and strong acids should be handled with particular care.

Conclusion

The synthesis of this compound can be achieved through several established methods. The Friedländer annulation offers the most direct and high-yielding route, contingent on the availability of the 2-amino-4-(trifluoromethyl)benzaldehyde precursor. The Combes and modified Doebner reactions provide alternative pathways that may be more suitable depending on the available starting materials. The protocols provided herein offer a solid foundation for researchers to produce this valuable compound for their drug discovery and development programs.

References

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][3][4] These application notes offer a comprehensive guide to the Pfitzinger reaction, encompassing its mechanism, detailed experimental protocols, and a summary of reaction conditions and yields to aid in the development of novel therapeutic agents.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established sequence of steps. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[2][5] This intermediate, typically generated in situ, then condenses with a carbonyl compound to form an imine, which subsequently tautomerizes to the more stable enamine.[1][2] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Pfitzinger Reaction Mechanism

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is influenced by various factors, including the specific substrates, base, solvent, reaction time, and temperature. The following tables provide a summary of reported yields under different conditions.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water880[1]
AcetophenoneKOHEthanol2494[1]
4-MethylacetophenoneKOHEthanol/Water2440.43[1][3]
BenzophenoneKOHEthanol-94[1]
AcetylacetoneKOHEthanol-87[1]
CyclohexanoneKOHEthanol24-[1]
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWater12-[1]

Table 2: Reaction of Isatin Derivatives with Carbonyl Compounds

Isatin DerivativeCarbonyl CompoundBase/AcidConditionsYield (%)
IsatinAcetoneKOHModified procedure>60[5]
IsatinAcetophenone33% KOHEthanol, Reflux, 12-13 hrsExcellent[5]
Isatin1,3-CyclohexanedioneKOHWater/EthanolLow (resin formation)[5]
IsatinBiacetylKOH---Failed (tar formation)[5]
5-Chloroisatin5,6-dimethoxyindanoneKOHEthanol, 16 hrs36[5]
5-Chloroisatin5,6-dimethoxyindanoneHClAcetic Acid, 75°C86[5]
IsatinAcetylpyrazineKOH---~41[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction using both conventional heating and microwave irradiation.

Protocol 1: Conventional Heating Method for the Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Materials and Reagents:

  • Isatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid or acetic acid

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.[5]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium salt of isatinic acid.[5] Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[5]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 79°C for ethanol) for 12-24 hours.[1][3][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent by rotary evaporation.[1]

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]

    • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Precipitation and Isolation:

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the product.[1][6]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][5]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an accelerated method for the Pfitzinger reaction.

Materials and Reagents:

  • Isatin

  • Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone

  • 33% aqueous solution of potassium hydroxide

  • Acetic acid

  • Ice-water mixture

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[1]

  • Work-up and Isolation:

    • After irradiation, cool the vessel to room temperature and filter the dark solution.[1]

    • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]

Experimental Workflow

The general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction is illustrated below.

Pfitzinger_Workflow A Reactant Preparation (Isatin, Carbonyl Compound, Base) B Reaction (Conventional Heating or Microwave) A->B C Solvent Removal (Rotary Evaporation) B->C D Aqueous Work-up (Dissolution in water, Extraction with ether) C->D E Acidification & Precipitation D->E F Isolation (Filtration, Washing, Drying) E->F G Purification (Recrystallization) F->G

General Experimental Workflow

Conclusion

The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development.[1] The protocols and data presented in these application notes provide a practical guide for researchers to effectively utilize this reaction. The versatility of the Pfitzinger reaction, which allows for the incorporation of diverse substituents, ensures its continued application in the discovery of novel therapeutic agents.

References

One-Pot Synthesis of Substituted Quinoline-4-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted quinoline-4-carboxylic acids, a critical scaffold in medicinal chemistry and drug development. Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1] This guide focuses on the most prevalent and effective one-pot methodologies, namely the Pfitzinger and Doebner reactions, offering clear, step-by-step instructions and comprehensive data to facilitate their application in a research setting.

Introduction to One-Pot Syntheses

One-pot synthesis offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of complex molecules like substituted quinoline-4-carboxylic acids, these methods streamline the process, saving time and improving overall yield.

Key Synthetic Methodologies

Two primary named reactions are widely employed for the one-pot synthesis of substituted quinoline-4-carboxylic acids:

  • The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

  • The Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions, to yield 2-substituted quinoline-4-carboxylic acids.[3]

While other methods for quinoline synthesis exist, such as the Combes and Doebner-von Miller reactions, their application to the direct, one-pot synthesis of quinoline-4-carboxylic acids is less common. The Combes synthesis typically yields 2,4-disubstituted quinolines, and the Doebner-von Miller reaction produces quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5]

The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for preparing a wide array of substituted quinoline-4-carboxylic acids. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which then condenses with a carbonyl compound.

Reaction Workflow

Pfitzinger_Workflow Reactants Isatin Derivative + Carbonyl Compound + Base (e.g., KOH) Mixing Mix Reactants in Solvent (e.g., Ethanol) Reactants->Mixing Step 1 Heating Heat to Reflux (Conventional or Microwave) Mixing->Heating Step 2 Workup Acidification & Product Isolation Heating->Workup Step 3 Purification Recrystallization or Chromatography Workup->Purification Step 4 Product Substituted Quinoline- 4-Carboxylic Acid Purification->Product Final Product Doebner_Workflow Reactants Aniline Derivative + Aldehyde + Pyruvic Acid Mixing Mix Reactants in Solvent (e.g., Acetonitrile) Reactants->Mixing Catalysis Add Catalyst (e.g., BF₃·THF) Mixing->Catalysis Heating Heat Reaction Mixture Catalysis->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification Workup->Purification Product Substituted Quinoline- 4-Carboxylic Acid Purification->Product

References

The Trifluoromethyl Moiety: A Key to Unlocking Novel Therapeutics with 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist Note: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF₃), in particular, is a powerful tool for medicinal chemists, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the utility of 4-(trifluoromethyl)quinoline-2-carboxylic acid , a versatile synthetic building block that leverages the advantageous properties of the CF₃ group within the privileged quinoline scaffold. Its application is particularly notable in the development of novel kinase inhibitors, a critical class of therapeutics in oncology and beyond.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key characteristics of this compound.

PropertyValueReference
CAS Number 588702-67-4[2]
Molecular Formula C₁₁H₆F₃NO₂[2]
Molecular Weight 241.17 g/mol [2]
Appearance White to light yellow solid[2]
Melting Point Approximately 180-182°C[2]
Solubility Soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.[2]

Spectroscopic Characterization (Predicted and Analog-Based):

  • ¹H NMR: The proton spectrum is expected to show characteristic signals in the aromatic region for the quinoline core protons. The chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the quinoline ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet is expected for the CF₃ group.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 241.17. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxyl group (as COOH or CO₂).[5][6]

Synthesis of the Building Block

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several classic organic reactions, most notably the Pfitzinger reaction .[7][8] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[9]

For the synthesis of this compound, a plausible synthetic route would involve the Pfitzinger reaction between an appropriately substituted isatin and a suitable carbonyl compound.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The this compound scaffold is a key component in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]

Case Study: SGK1 Inhibitors for Anti-Cancer Therapy

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a promising therapeutic target in prostate cancer.[12] Derivatives of 4-trifluoromethylquinoline have been identified as potent SGK1 inhibitors.[13][14] The general synthetic strategy involves the amide coupling of this compound with various substituted anilines.

Below is a generalized workflow for the synthesis of these potent anti-cancer agents.

G cluster_synthesis Synthesis of this compound cluster_coupling Amide Coupling cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Isatin) pfitzinger Pfitzinger Reaction start->pfitzinger building_block This compound pfitzinger->building_block coupling Amide Coupling Reaction building_block->coupling amine Substituted Aniline amine->coupling product Bioactive SGK1 Inhibitor coupling->product assay Kinase Assay (SGK1) product->assay cell_assay Anti-proliferative Cell-based Assays assay->cell_assay

Caption: Workflow for the synthesis and evaluation of SGK1 inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the key synthetic transformations involving this compound. Researchers should adapt these protocols based on the specific substrate and scale of the reaction.

Protocol 1: General Amide Coupling via Acyl Chloride Formation

This two-step protocol involves the activation of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.

Step 1: Formation of 4-(Trifluoromethyl)quinoline-2-carbonyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dry Dichloromethane (DCM) or Toluene

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Add dry DCM or toluene to dissolve or suspend the acid.

    • Carefully add thionyl chloride (2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

  • Materials:

    • Crude 4-(Trifluoromethyl)quinoline-2-carbonyl chloride

    • Desired primary or secondary amine (1.0-1.2 eq)

    • Anhydrous DCM or THF

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the amine and the organic base in the same solvent.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acyl chloride solution to the amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This one-pot method avoids the isolation of the acyl chloride intermediate and often proceeds under milder conditions.

  • Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.0-1.2 eq)

    • Coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

    • Organic base (e.g., DIPEA or TEA) (2-4 eq)

    • Anhydrous DMF or DCM

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, dissolve this compound, the amine, and the coupling reagent in anhydrous DMF or DCM.

    • Add the organic base to the mixture.

    • Stir the reaction at room temperature for 4-24 hours. Gentle heating may be applied if necessary.

    • Monitor the reaction progress by TLC.

    • Once complete, perform a standard aqueous work-up as described in Protocol 1, Step 2.

    • Purify the product by column chromatography or recrystallization.

Protocol 3: Fischer Esterification

This protocol is for the synthesis of ester derivatives of this compound.

  • Materials:

    • This compound

    • Desired alcohol (used in excess, can be the solvent)

    • Strong acid catalyst (e.g., concentrated H₂SO₄, TsOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve the carboxylic acid in the desired alcohol.

    • Carefully add a catalytic amount of the strong acid.

    • Heat the mixture to reflux and stir for several hours to overnight. The reaction can be monitored by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifluoromethyl group imparts desirable properties for drug candidates, and the carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the development of novel therapeutics, especially in the exciting field of kinase inhibitor discovery.

References

Application Notes and Protocols for 4-(Trifluoromethyl)quinoline-2-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)quinoline-2-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class.[1][2][3] While specific data on this particular molecule is limited, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[4][5][6] Derivatives of quinoline carboxylic acid have been shown to target various cellular processes and signaling pathways, making them promising candidates for drug discovery and development.[7][8][9]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, drawing upon established methodologies for similar quinoline-based compounds. The protocols outlined below are intended to serve as a starting point for investigating the biological effects of this compound in cell culture settings.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C11H6F3NO2[3]
Appearance White to light yellow solid[1]
Melting Point Approx. 180-182°C[1]
Solubility Soluble in organic solvents such as DMSO, ethanol, and dichloromethane.[1]

Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).[1] The stock solution should be stored at -20°C or -80°C to maintain stability. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could induce cellular toxicity (typically ≤ 0.5%).

Postulated Mechanisms and Signaling Pathways

Based on the known biological activities of structurally related quinoline carboxylic acids, this compound may exert its cellular effects through various mechanisms. These include, but are not limited to, the inhibition of key enzymes involved in metabolic pathways or the modulation of signaling cascades critical for cell survival and proliferation.

One potential target is dihydroorotate dehydrogenase (DHODH) , a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[7] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and inhibits cell growth.[7] Another potential target class includes sirtuins (SIRTs) , such as SIRT3, which are NAD+-dependent deacetylases involved in regulating a wide array of cellular processes, including metabolism and cancer.[8][10] Furthermore, quinoline derivatives have been reported to interfere with critical signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/mTOR pathways .[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors mTOR mTOR PI3K->mTOR mTOR->Transcription_Factors DHODH DHODH Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 4_TFQ_2_CA 4-(Trifluoromethyl)quinoline- 2-carboxylic acid 4_TFQ_2_CA->Ras Potential Inhibition 4_TFQ_2_CA->PI3K Potential Inhibition 4_TFQ_2_CA->DHODH Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Postulated signaling pathways affected by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in various cell lines. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Representative Data

The following tables present hypothetical data based on the expected outcomes from the described experimental protocols. These are for illustrative purposes only and actual results may vary.

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Cancer15.2
MIA PaCa-2Pancreatic Cancer22.8
MCF7Breast Cancer18.5
A549Lung Cancer25.1

Table 2: Representative Cell Cycle Distribution in HCT-116 Cells Treated with this compound for 24h.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.335.119.6
7.5 µM Compound60.225.814.0
15 µM Compound72.118.59.4

Table 3: Representative Apoptosis Induction in HCT-116 Cells Treated with this compound for 48h.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95.22.52.3
7.5 µM Compound78.112.49.5
15 µM Compound55.925.318.8

Conclusion

The provided application notes and protocols offer a foundational framework for the in vitro characterization of this compound. By employing these methodologies, researchers can systematically investigate its cytotoxic and cytostatic effects, elucidate its mechanism of action, and assess its potential as a therapeutic agent. Further studies, including target identification and in vivo efficacy models, will be necessary to fully delineate the pharmacological profile of this compound.

References

Application Notes and Protocols for the Quantification of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid. The methodologies outlined below are based on established analytical techniques for structurally related quinoline carboxylic acids and serve as a robust starting point for method development and validation.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. This document details two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of quinoline carboxylic acids.[1][2] The method leverages the hydrophobic nature of the molecule for separation.

Quantitative Data Summary

The following table summarizes the expected performance parameters for an optimized HPLC method. These values are based on typical performance for similar analytes and should be validated for this compound.

ParameterExpected Value
Linearity (R²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Retention Time~ 7-9 minutes
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (LC-MS grade)

  • Ultrapure water

2.2.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2.2.3. Chromatographic Conditions

ParameterCondition
ColumnC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution0-2 min: 20% B; 2-12 min: 20-80% B; 12-15 min: 80% B; 15-16 min: 80-20% B; 16-20 min: 20% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength~290 nm (To be optimized based on UV scan)
Run Time20 minutes

2.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.5. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the samples from this curve.

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation Mobile Phase Flow detection UV Detection separation->detection Elution analysis Data Analysis (Quantification) detection->analysis Chromatogram

Caption: General workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[3] This method utilizes multiple reaction monitoring (MRM) for quantification.

Quantitative Data Summary

The following table presents the anticipated performance characteristics for a validated LC-MS/MS method.

ParameterExpected Value
Linearity (R²)> 0.998
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.2.2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

3.2.3. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 UPLC (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)To be determined by infusion (Expected: [M+H]+)
Product Ions (Q3)To be determined by infusion and fragmentation
Dwell Time100 ms
Collision EnergyTo be optimized

3.2.4. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2.5. Data Analysis A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration in unknown samples is then calculated from this curve.

Logical Workflow for Method Development

LCMS_Workflow cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation infusion Direct Infusion of Analyte q1_select Select Precursor Ion (Q1) infusion->q1_select fragmentation Optimize Collision Energy & Select Product Ions (Q3) q1_select->fragmentation mobile_phase Mobile Phase Gradient Optimization linearity Linearity fragmentation->linearity column_select Column Selection (C18) column_select->mobile_phase mobile_phase->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq end_node Validated Method lod_loq->end_node start Method Development Start start->infusion start->column_select

Caption: LC-MS/MS method development workflow.

Conclusion

The HPLC and LC-MS/MS methods described provide comprehensive frameworks for the quantification of this compound. The HPLC method is suitable for routine analysis in less complex matrices, while the LC-MS/MS method offers superior sensitivity and selectivity for bioanalytical applications. It is imperative that these methods are fully validated for the specific matrix and intended application to ensure data of the highest quality and reliability.

References

Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a key scaffold in medicinal chemistry. This document outlines synthetic protocols for creating amide and ester derivatives and details methodologies for evaluating their biological activity in various assays. The information is intended to guide researchers in the development of novel therapeutic agents.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of a trifluoromethyl group at the 4-position of the quinoline ring can significantly enhance the metabolic stability and cell permeability of these compounds. The carboxylic acid at the 2-position serves as a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of various amides and esters. These modifications can modulate the compound's physicochemical properties, target binding affinity, and overall biological efficacy.

Synthetic Strategies for Derivatization

The primary strategies for the derivatization of this compound involve the formation of amides and esters. These reactions are typically high-yielding and can be accomplished using standard organic synthesis techniques.

Amide Bond Formation

Amide derivatives are commonly synthesized via two main routes: activation of the carboxylic acid to an acyl chloride followed by reaction with an amine, or direct coupling of the carboxylic acid and amine using a coupling agent.

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then coupled with the desired amine.[3]

Step 1: Acyl Chloride Formation

  • Suspend this compound (1.0 eq) in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as toluene or dichloromethane (DCM).

  • A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution.

  • Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 4-(trifluoromethyl)quinoline-2-carbonyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride (1.0 eq) in a dry inert solvent (e.g., DCM or THF) under an inert atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Direct Amide Coupling

This one-pot synthesis utilizes a peptide coupling reagent to facilitate the direct formation of the amide bond.[3]

  • To a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 eq) in a dry polar aprotic solvent (e.g., DMF or DCM).

  • Add an organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-4 eq) to the mixture.

  • Stir the reaction at room temperature for 4-24 hours. Gentle heating may be applied if necessary.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once complete, dilute the mixture with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Ester Bond Formation

Ester derivatives can be synthesized through methods like the Fischer esterification or by using coupling agents.

Protocol 3: Fischer Esterification

This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[4]

  • Dissolve this compound in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the resulting ester.

Protocol 4: Esterification using DCC and DMAP

This method is particularly useful for synthesizing esters under mild conditions, especially with sterically hindered alcohols.[5][6]

  • Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in a dry aprotic solvent like DCM.

  • Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess DMAP, followed by saturated sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the ester.

Biological Assays and Protocols

Derivatives of this compound have shown promise in a variety of biological assays. Below are protocols for common assays used to evaluate their efficacy.

Antiproliferative Activity

Protocol 5: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[1]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid. Allow the plates to air-dry.[1]

  • Staining: Add 50-100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB. Repeat the washing step at least three times and allow the plates to air-dry.[1]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Protocol 6: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[1][7]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates and incubate for 24 hours.[1]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL). Incubate for a further 24 hours.[1]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[1]

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[1]

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity

Protocol 7: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compounds.[1]

  • Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).[1]

  • Reaction Setup: Add a defined volume of each sample dilution to separate wells of a microplate. Then, add an equal volume of the DPPH working solution to each well.[1]

  • Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Quantitative Data Summary

The following table summarizes the biological activity of selected quinoline-2-carboxylic acid derivatives from the literature. This data can serve as a benchmark for newly synthesized compounds.

Compound/DerivativeAssayCell Line/TargetIC₅₀ (µM)Reference
Lead Compound 3 DHODH Inhibition-0.250 ± 0.11[8]
Analogue 14 DHODH Inhibition--[8]
Analogue 41 DHODH Inhibition-0.00971 ± 0.0014[8]
Analogue 43 DHODH Inhibition-0.0262 ± 0.0018[8]
Analogue 46 DHODH Inhibition-0.0283 ± 0.0033[8]
Compound D28 AntiproliferativeK562< 2[9]
Quinoline-2-carboxylic acid AntiproliferativeMCF7-[7]
Quinoline-2-carboxylic acid AntiproliferativeHeLa-[7]
6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide AntiplasmodialP. falciparum≤ 0.0029[10]

Visualizing Workflows and Pathways

Synthetic Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound derivatization Derivatization (Amidation/Esterification) start->derivatization purification Purification & Characterization derivatization->purification library Derivative Library purification->library assays Biological Assays (Anticancer, Anti-inflammatory, etc.) library->assays data_analysis Data Analysis (IC50, SAR) assays->data_analysis lead_id Lead Identification data_analysis->lead_id

Caption: Synthetic and evaluation workflow.

Potential Signaling Pathway Inhibition

Quinoline derivatives have been shown to inhibit various signaling pathways involved in cancer progression. For example, some derivatives act as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation.[8] Others have been identified as Histone Deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation of gene expression.[9][11]

G cluster_pathway Potential Inhibition Pathways quinoline 4-(CF3)quinoline-2-carboxylic Acid Derivative dhodh DHODH Inhibition quinoline->dhodh hdac HDAC Inhibition quinoline->hdac pyrimidine Decreased Pyrimidine Synthesis dhodh->pyrimidine gene Altered Gene Expression hdac->gene proliferation Inhibition of Cell Proliferation pyrimidine->proliferation apoptosis Induction of Apoptosis gene->apoptosis

Caption: Potential inhibitory pathways.

References

Application Notes and Protocols for 4-(Trifluoromethyl)quinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on the specific compound 4-(trifluoromethyl)quinoline-2-carboxylic acid in the context of cancer is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related quinoline derivatives, including various trifluoromethyl-substituted quinolines and quinoline-carboxylic acids, which have shown significant potential in cancer research. These notes are intended to provide a foundational understanding and methodological guidance for researchers exploring this class of compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous molecules with a wide range of biological activities, including anticancer properties. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and potency.[1] Derivatives of quinoline carboxylic acid have demonstrated considerable potential as anticancer agents by targeting various cellular mechanisms such as DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, and induction of apoptosis.[2][3] This document outlines the applications of 4-(trifluoromethyl)quinoline derivatives and related compounds in cancer research, providing quantitative data on their activity and detailed experimental protocols.

Quantitative Data Presentation

The anticancer activities of various quinoline derivatives are summarized in the table below, with IC50 values indicating their potency against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 ValueReference
Compound 8b 4-Trifluoromethyl-2-anilinoquinolinePC3 (Prostate)Not specified, but showed significant efficacy[4][5]
LNCaP (Prostate)Not specified, but showed significant efficacy[6]
K562 (Leukemia)Not specified, but showed significant efficacy[6]
HeLa (Cervical)Not specified, but showed significant efficacy[6]
FKL117 Trifluoromethyl quinoline derivativeHeLa (Cervical)Dose-dependent inhibition[7]
Quinoline-2-carboxylic acid Quinoline-carboxylic acidHeLa (Cervical)Significant cytotoxicity[8][9]
MCF7 (Breast)Remarkable growth inhibition[8][9]
Aryl ester of Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid esterPC3 (Prostate)26 µg/mL[10]
Compound 5 Quinoline-2-carboxamidePC-3 (Prostate)1.29 µM[3]
Compound 11 Fluoroquinolone derivativeSW620 (Colorectal)3.2 µM[9]
Compound 6a Fluorinated quinolineMDA-MB-468 (Triple-Negative Breast)4 µM[1]
Compound 6b Fluorinated quinolineMDA-MB-468 (Triple-Negative Breast)5 µM[1]
Compound 6f Fluorinated quinolineMDA-MB-468 (Triple-Negative Breast)2 µM[1]
Compound 15 Trifluoromethyl-containing quinazolineMCF-7 (Breast)0.0977 µM[11]

Signaling Pathways and Mechanisms of Action

Derivatives of 4-(trifluoromethyl)quinoline and related compounds exert their anticancer effects through various signaling pathways. A notable mechanism is the inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a downstream effector of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5] Other quinoline derivatives have been shown to inhibit Pim-1 kinase, another important target in cancer therapy, particularly in prostate cancer.[3] Furthermore, some trifluoromethyl quinoline compounds act as inhibitors of histone deacetylase 1 (HDAC1), leading to increased histone acetylation and subsequent changes in gene expression that can induce apoptosis and cell cycle arrest.[7]

SGK1_Inhibition_Pathway Potential Anticancer Mechanism of 4-(Trifluoromethyl)quinoline Derivatives PI3K PI3K Akt Akt PI3K->Akt SGK1 SGK1 Akt->SGK1 Cell_Survival Cell Survival & Proliferation SGK1->Cell_Survival Apoptosis Apoptosis SGK1->Apoptosis Quinoline_Derivative 4-(Trifluoromethyl)quinoline Derivative Quinoline_Derivative->SGK1 Inhibition

SGK1 Inhibition Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of 4-(trifluoromethyl)quinoline derivatives.

In Vitro Antiproliferative MTT Assay

This assay determines the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., PC3, HeLa, MCF-7)

  • 96-well plates

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compound (4-(trifluoromethyl)quinoline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Derivative (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

References

The Versatility of Quinoline Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities. This privileged heterocyclic structure is amenable to diverse chemical modifications, allowing for the fine-tuning of its biological profile to target a wide array of diseases. Derivatives of quinoline carboxylic acid have been extensively investigated and developed as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Applications in Drug Discovery

Quinoline carboxylic acids have demonstrated significant therapeutic potential across multiple disease areas. Their planar structure allows for intercalation into DNA, while various functional groups can be introduced to interact with specific enzyme active sites or cellular receptors.

Anticancer Activity: Quinoline carboxylic acid derivatives have emerged as promising anticancer agents through diverse mechanisms of action. These include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), as well as the disruption of tubulin polymerization.[1][2] Certain derivatives also exhibit selective cytotoxicity against various cancer cell lines.[3]

Antibacterial Activity: The quinolone class of antibiotics, which features a quinoline carboxylic acid core, is a well-established and potent group of antibacterial agents.[4] They exert their bactericidal effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[5] These compounds are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][5]

Neuroprotective Effects: Several quinoline carboxylic acid derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][7] Their mechanisms of action in this context include the inhibition of monoamine oxidase (MAO) and cholinesterase enzymes, which are key targets in the management of these disorders.[6] Quinoline derivatives are also being explored as imaging agents for the detection of amyloid plaques and neurofibrillary tangles.[8]

Anti-inflammatory Properties: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory activity, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, without associated cytotoxicity in inflamed macrophage models.[3]

Quantitative Biological Data

The following tables summarize the in vitro activity of selected quinoline carboxylic acid derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives [1][2]

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)
P6SIRT3 inhibitionMLLr leukemic cell lines7.2
Compound 7cNot specifiedMCF-7 (Breast)1.73 µg/mL
Compound 4cNot specifiedMDA-MB-231 (Breast)Potent
Compounds 7, 8, 11, 12, 17, 18Not specifiedHePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL
Compound 41DHODH InhibitionNot specified0.00971
Compound 43DHODH InhibitionNot specified0.0262
Lead Compound (3)DHODH InhibitionNot specified0.250
8-Hydroxy-2-methylquinoline-7-carboxylic acid (3-phenylbutyl)-amide (57)Not specifiedNot specified for IC50Highest fluorescence
8-Hydroxy-2-methylquinoline-7-carboxylic acid phenethylamide (58)Not specifiedNot specified for IC50Highest fluorescence
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline (56)Not specifiedHCT-116, MCF7, MDA-MB-435GI50: 0.07, <0.01, <0.01

Table 2: Antibacterial Activity of Selected Quinolone Carboxylic Acid Derivatives [5][9]

CompoundBacterial StrainMIC (µg/mL)
NorfloxacinEnteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteriaPotent
OfloxacinEnteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteriaPotent
CiprofloxacinEnteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteriaPotent
Compound 1MRSA15.62
Compound 3MRSA15.62
Compound 1MDR E. coli7.81
Compound 3MDR E. coli7.81

Table 3: Neuroprotective Activity of Selected Quinoline Carboxylic Acid Derivatives [6][7]

Compound IDTarget EnzymeIC50 (µM)
3cMAO-A0.51
3cMAO-B0.51
3iAcetylcholinesterase (AChE)4.36

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of quinoline carboxylic acids are provided below.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction

This protocol describes a common method for synthesizing the quinoline-4-carboxylic acid scaffold.

Protocol:

  • Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).[1]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[1] The reaction progress can be monitored by thin-layer chromatography.

  • Precipitation: Upon cooling, the product will precipitate out of the solution.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.[1]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.[1]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

G cluster_synthesis Synthesis Workflow reactants Aniline + 2-Nitrobenzaldehyde + Pyruvic Acid in Ethanol reflux Reflux (4-6 hours) reactants->reflux precipitation Cooling and Precipitation reflux->precipitation filtration Vacuum Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure Quinoline-4-Carboxylic Acid Derivative recrystallization->product characterization ¹H NMR, ¹³C NMR, Mass Spectrometry product->characterization

Synthesis of Quinoline-4-Carboxylic Acids.
In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline carboxylic acid derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cancer Cells compound_treatment Treat with Quinoline Derivatives cell_seeding->compound_treatment incubation_48h Incubate (48-72h) compound_treatment->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate (4h) mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan with DMSO incubation_4h->formazan_solubilization absorbance_measurement Measure Absorbance (570 nm) formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 absorbance_measurement->data_analysis

Workflow for MTT Cytotoxicity Assay.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the quinoline carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

G cluster_mic MIC Determination Workflow compound_prep Serial Dilution of Compounds inoculation Inoculate Microtiter Plate compound_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (18-24h) inoculation->incubation mic_determination Determine Lowest Concentration with No Growth incubation->mic_determination

Workflow for MIC Determination.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline carboxylic acids stem from their ability to interact with various cellular targets.

Anticancer Mechanisms

G cluster_anticancer Anticancer Mechanisms of Quinoline Carboxylic Acids cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes QCA Quinoline Carboxylic Acids HDAC HDACs QCA->HDAC inhibit SIRT Sirtuins QCA->SIRT inhibit Tubulin Tubulin QCA->Tubulin disrupt polymerization DHODH DHODH QCA->DHODH inhibit Apoptosis Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest SIRT->CellCycleArrest Tubulin->CellCycleArrest InhibitProliferation Inhibition of Proliferation DHODH->InhibitProliferation

Anticancer Mechanisms of Action.
Antibacterial Mechanism

G cluster_antibacterial Antibacterial Mechanism of Quinolones Quinolone Quinolone Carboxylic Acid DNAGyrase Bacterial DNA Gyrase Quinolone->DNAGyrase inhibits DNAReplication DNA Replication DNAGyrase->DNAReplication is essential for BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath inhibition leads to

Antibacterial Mechanism of Action.
Neuroprotective Mechanisms

G cluster_neuro Neuroprotective Mechanisms of Quinoline Carboxylic Acids cluster_targets_neuro Enzyme Targets cluster_outcomes_neuro Therapeutic Effects QCA Quinoline Carboxylic Acids MAO Monoamine Oxidase (MAO) QCA->MAO inhibit ChE Cholinesterase (ChE) QCA->ChE inhibit Neuroprotection Neuroprotection in Parkinson's & Alzheimer's MAO->Neuroprotection ChE->Neuroprotection

Neuroprotective Mechanisms of Action.

The quinoline carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules.

References

Application Notes and Protocols: Investigating 4-(Trifluoromethyl)quinoline-2-carboxylic Acid as a Potential MRP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 4-(trifluoromethyl)quinoline-2-carboxylic acid as a potential inhibitor of the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter protein involved in the disposition of drugs and endogenous substances.

Introduction to MRP2

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein.[1][2] It is predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and intestinal epithelial cells.[3] MRP2 plays a crucial role in the efflux of a wide array of substrates, including conjugated and unconjugated drugs, toxins, and endogenous compounds like bilirubin glucuronide.[3][4] Inhibition of MRP2 can lead to altered drug pharmacokinetics, drug-drug interactions (DDIs), and potential toxicity.[3] Therefore, assessing the inhibitory potential of new chemical entities (NCEs) on MRP2 is a critical step in drug discovery and development.[1]

Quinoline derivatives have been identified as a promising scaffold for the development of MRP2 inhibitors.[5] This document outlines the protocols to investigate a specific quinoline compound, this compound, for its potential to inhibit MRP2.

Data Presentation: Hypothetical MRP2 Inhibition Data

The following tables present hypothetical data for the inhibitory effect of this compound on MRP2, as would be generated from the experimental protocols described below.

Table 1: In Vitro MRP2 Inhibition by this compound in a Vesicular Transport Assay

CompoundConcentration (µM)% Inhibition of E₂-17βG Transport (Mean ± SD)
This compound 0.18.2 ± 2.1
125.6 ± 4.5
1058.9 ± 6.3
5085.1 ± 3.9
10092.4 ± 2.8
Benzbromarone (Positive Control) 1095.3 ± 1.9
Vehicle Control (0.1% DMSO) -0 ± 3.5
IC₅₀ (µM) 8.7

E₂-17βG: Estradiol-17β-D-glucuronide

Table 2: Cellular Accumulation of a Fluorescent MRP2 Substrate in the Presence of this compound

CompoundConcentration (µM)Fold Increase in Calcein Fluorescence (Mean ± SD)
This compound 0.11.2 ± 0.1
11.9 ± 0.3
103.8 ± 0.5
506.2 ± 0.8
1007.1 ± 0.6
Cyclosporin A (Positive Control) 108.5 ± 0.4
Vehicle Control (0.1% DMSO) -1.0 ± 0.2
EC₅₀ (µM) 12.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay directly measures the ability of a test compound to inhibit the ATP-dependent transport of a probe substrate into inside-out membrane vesicles overexpressing human MRP2.[1][4][6]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection prep_vesicles Prepare MRP2 Vesicles mix_components Mix Vesicles, Compound, and Substrate prep_vesicles->mix_components prep_compound Prepare Test Compound Dilutions prep_compound->mix_components prep_substrate Prepare Probe Substrate (E₂-17βG) prep_substrate->mix_components add_atp Initiate Transport with ATP mix_components->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction with Cold Buffer incubate->stop_reaction filter_plate Filter and Wash stop_reaction->filter_plate quantify Quantify Transported Substrate filter_plate->quantify

Caption: Workflow for the MRP2 Vesicular Transport Assay.

Materials:

  • Human MRP2-overexpressing membrane vesicles

  • Control membrane vesicles (not expressing MRP2)

  • This compound

  • Benzbromarone (positive control inhibitor)[2]

  • [³H]-Estradiol-17β-D-glucuronide (E₂-17βG) (probe substrate)[1]

  • ATP and AMP solutions

  • Transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)

  • Ice-cold wash buffer

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Benzbromarone) in DMSO. The final DMSO concentration in the assay should be ≤ 1%.

  • Reaction Mixture Preparation: In a 96-well plate, combine the transport buffer, test compound dilutions, and MRP2-overexpressing membrane vesicles.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Transport: Add [³H]-E₂-17βG and ATP to initiate the transport reaction. For negative controls, add AMP instead of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined linear time frame (e.g., 5-10 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold wash buffer.

  • Filtration: Rapidly filter the reaction mixture through a 96-well filter plate to separate the vesicles from the assay buffer.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.

  • Quantification: After drying the filters, add a scintillation cocktail to each well and quantify the amount of transported [³H]-E₂-17βG using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This assay measures the inhibition of MRP2-mediated efflux of a fluorescent substrate from cells overexpressing MRP2.[7][8]

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis seed_cells Seed MDCKII-MRP2 Cells culture_cells Culture to Confluence seed_cells->culture_cells wash_cells Wash Cells culture_cells->wash_cells add_inhibitor Add Test Compound wash_cells->add_inhibitor add_substrate Add Calcein-AM add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Intracellular Fluorescence incubate->measure_fluorescence calculate_fold_increase Calculate Fold Increase measure_fluorescence->calculate_fold_increase G cluster_cell Hepatocyte cluster_membrane Canalicular Membrane MRP2 MRP2 Transporter ADP ADP + Pi MRP2->ADP Substrate_out Substrate Efflux (into Bile) MRP2->Substrate_out Transport Substrate_in MRP2 Substrate (e.g., E₂-17βG) Substrate_in->MRP2 Inhibitor 4-(Trifluoromethyl)quinoline- 2-carboxylic Acid Inhibitor->MRP2 Inhibition ATP ATP ATP->MRP2 Energy

References

Application Notes and Protocols for Antimicrobial and Anti-inflammatory Assays of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial and anti-inflammatory properties of quinoline carboxylic acids and their derivatives. These guidelines are intended to assist researchers in the screening and characterization of these compounds for potential therapeutic applications.

Data Presentation: Quantitative Antimicrobial and Anti-inflammatory Activity

The following tables summarize the quantitative data on the biological activity of various quinoline carboxylic acid derivatives from published studies, offering a comparative analysis of their potency.

Table 1: Antimicrobial Activity of Quinolone Carboxylic Acid Derivatives (Minimum Inhibitory Concentration, MIC)

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Norfloxacin Staphylococcus aureus0.5 - 2Escherichia coli0.06 - 0.25[1]
Streptococcus pneumoniae4 - 16Pseudomonas aeruginosa1 - 8[1]
Ciprofloxacin Staphylococcus aureus0.125 - 1Escherichia coli0.008 - 0.03[1]
Streptococcus pneumoniae1 - 4Pseudomonas aeruginosa0.25 - 1[1]
Quinoline-4-carboxylic acid derivative 30a Methicillin-resistant Staphylococcus aureus (MRSA)512--[1]
Quinolone-triazole hybrid 6d Methicillin-resistant Staphylococcus aureus (MRSA)0.5--[1]
Quinoline derivative 6 Clostridioides difficile1.0--[2]
Quinoline derivative 4 Clostridioides difficile2.0--[2]

Table 2: Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives (IC50)

Compound/DerivativeAssayCell Line/EnzymeIC50 (µM)Reference
Quinoline-4-carboxylic acid LPS-induced NO ProductionRAW 264.7 MacrophagesAppreciable Affinity[3][4]
Quinoline-3-carboxylic acid LPS-induced NO ProductionRAW 264.7 MacrophagesAppreciable Affinity[3][4]
Quinoline-pyrazole derivative 12c COX-2 InhibitionOvine COX-20.1[5]
Quinoline-pyrazole derivative 14a COX-2 InhibitionOvine COX-20.11[5]
Quinoline-pyrazole derivative 14b COX-2 InhibitionOvine COX-20.11[5]
Quinoline-pyrazole derivative 20a COX-2 InhibitionOvine COX-2-[5]

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the antimicrobial and anti-inflammatory potential of quinoline carboxylic acids.

Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[6]

  • Materials:

    • Test quinoline carboxylic acid derivative

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal inoculum

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Test Compound: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final solvent concentration in the assay should not exceed 1% to avoid toxicity.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.[7]

    • Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using the appropriate broth.

    • Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.[6]

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.[8]

    • Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7]

2. Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • Results from MIC assay

    • Tryptic Soy Agar (TSA) plates

    • Sterile micropipettes and loops

  • Procedure:

    • Following the MIC assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spot-inoculate the aliquots onto separate sections of a TSA plate.

    • Incubate the TSA plates at 37°C for 24-48 hours.[9]

    • The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plate.[9]

3. Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[10]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile filter paper disks (6 mm)

    • Test quinoline carboxylic acid derivative solution of known concentration

    • Bacterial inoculum (0.5 McFarland standard)

    • Sterile swabs

    • Forceps

    • Incubator

  • Procedure:

    • Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[11]

    • Disk Application: Impregnate sterile filter paper disks with a known concentration of the quinoline derivative solution. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[11]

    • Incubation: Incubate the plates at 37°C for 16-24 hours.

    • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.[12]

Anti-inflammatory Assays

1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay screens for inhibitors of COX-1 and COX-2 enzymes.[13][14]

  • Materials:

    • Test quinoline carboxylic acid derivative

    • COX-1 or COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic Acid (substrate)

    • Fluorometric plate reader

  • Procedure:

    • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

    • Reaction Mixture: In a 96-well plate, add the COX assay buffer, COX probe, and the COX enzyme (either COX-1 or COX-2).

    • Inhibitor Addition: Add the diluted test compound or a known inhibitor (positive control) to the respective wells.

    • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

    • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[13]

    • Calculation: The rate of fluorescence increase is proportional to the COX activity. Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the control (no inhibitor). The IC50 value can be determined from a dose-response curve.

2. Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This assay screens for inhibitors of lipoxygenase enzymes.[15][16]

  • Materials:

    • Test quinoline carboxylic acid derivative

    • Lipoxygenase enzyme (e.g., soybean 15-LOX)

    • Assay Buffer (e.g., Tris-HCl)

    • Linoleic acid or arachidonic acid (substrate)

    • Spectrophotometer

  • Procedure:

    • Compound Preparation: Prepare solutions of the test compound in a suitable solvent.

    • Reaction Mixture: In a cuvette or 96-well plate, mix the assay buffer and the lipoxygenase enzyme solution.

    • Inhibitor Incubation: Add the test compound and incubate for a few minutes at room temperature.

    • Initiation of Reaction: Add the substrate (linoleic or arachidonic acid) to start the reaction.

    • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides.[16]

    • Calculation: Determine the initial reaction rates and calculate the percentage of inhibition. The IC50 value can be derived from the dose-response curve.

3. LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.[17]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test quinoline carboxylic acid derivative

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatants.

    • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the supernatants using specific ELISA kits according to the manufacturer's instructions.[17]

    • Analysis: Compare the cytokine levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

1. Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay mic_prep Prepare Compound Dilutions mic_inoc Inoculate with Microorganism mic_prep->mic_inoc mic_incubate Incubate mic_inoc->mic_incubate mic_read Read MIC mic_incubate->mic_read mbc_plate Plate from Clear MIC Wells mic_read->mbc_plate mbc_incubate Incubate Agar Plates mbc_plate->mbc_incubate mbc_read Read MBC mbc_incubate->mbc_read disk_lawn Prepare Bacterial Lawn disk_apply Apply Impregnated Disks disk_lawn->disk_apply disk_incubate Incubate disk_apply->disk_incubate disk_measure Measure Zone of Inhibition disk_incubate->disk_measure

Workflow for Antimicrobial Assays.

2. Anti-inflammatory Assay Workflow

Anti_inflammatory_Assay_Workflow cluster_cox_lox COX/LOX Inhibition Assay cluster_cytokine Cytokine Release Assay cl_prep Prepare Enzyme & Compound cl_incubate Incubate cl_prep->cl_incubate cl_substrate Add Substrate cl_incubate->cl_substrate cl_measure Measure Activity cl_substrate->cl_measure cyto_seed Seed Macrophages cyto_treat Treat with Compound cyto_seed->cyto_treat cyto_stim Stimulate with LPS cyto_treat->cyto_stim cyto_collect Collect Supernatant cyto_stim->cyto_collect cyto_elisa Measure Cytokines (ELISA) cyto_collect->cyto_elisa

Workflow for Anti-inflammatory Assays.

3. NF-κB Signaling Pathway in Inflammation

Quinolone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[18] This pathway is a key regulator of genes involved in the inflammatory response.[19]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Quinolone Quinoline Carboxylic Acids Quinolone->IKK inhibits Quinolone->NFkB inhibits translocation

Inhibition of NF-κB Pathway by Quinolines.

4. MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in regulating the production of inflammatory mediators.[20][21] Some quinoline derivatives may modulate these pathways.

MAPK_Signaling_Pathway Stress_Signal Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response induces Quinolone Quinoline Carboxylic Acids Quinolone->MAPK may inhibit

Modulation of MAPK Pathway by Quinolines.

References

Application Notes and Protocols for the Preparation of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group into the quinoline scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 4-(trifluoromethyl)quinoline-2-carboxylic acid and its derivatives are of considerable interest in medicinal chemistry as potential therapeutic agents, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, primarily through the adaptable Pfitzinger and Doebner reactions.

Synthetic Methodologies

The synthesis of quinoline-2-carboxylic acids can be achieved through several established methods. For the preparation of this compound, the Pfitzinger and Doebner reactions serve as robust and versatile strategies.

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5][6] By selecting an appropriate trifluoromethyl-containing carbonyl compound, this reaction can be adapted to produce the target molecule.

Reaction Scheme:

Figure 1: General scheme of the Pfitzinger reaction for the synthesis of this compound.

Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7][8] To synthesize the target molecule, a trifluoromethyl-substituted aniline could be utilized.

Reaction Scheme:

Figure 2: General scheme of the Doebner reaction for synthesizing this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pfitzinger Reaction

This protocol is adapted from established Pfitzinger reaction procedures.[6][9]

Materials:

  • Isatin

  • 3,3,3-Trifluoropyruvic acid

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of KOH in 50 mL of 95% ethanol. Stir until the KOH is completely dissolved.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will likely change, indicating the opening of the isatin ring to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30 minutes.

  • Addition of the Carbonyl Compound: Slowly add a stoichiometric equivalent of 3,3,3-trifluoropyruvic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in 100 mL of deionized water. d. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted carbonyl compound and other non-polar impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. This will cause the product to precipitate. f. Collect the solid product by vacuum filtration. g. Wash the precipitate with cold deionized water (3 x 20 mL). h. Dry the product in a vacuum oven at 60 °C overnight.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Synthesis of 2-Substituted-4-(Trifluoromethyl)quinoline Derivatives via Doebner Reaction

This protocol describes a general procedure for the Doebner reaction.[10]

Materials:

  • Substituted Aniline

  • Trifluoromethyl-containing Aldehyde

  • Pyruvic Acid

  • Ethanol

  • Deionized water

Procedure:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine the substituted aniline (10 mmol), the trifluoromethyl-containing aldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-8 hours. Monitor the reaction's progress using TLC.

  • Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The desired product should precipitate from the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

Reaction Type Starting Materials Product Yield (%) Reference
PfitzingerIsatin, Acetophenone2-Phenylquinoline-4-carboxylic acid60-80[9]
PfitzingerSubstituted Isatins, Various KetonesSubstituted quinoline-4-carboxylic acids36-86[4]
DoebnerAniline, Benzaldehyde, Pyruvic Acid2-Phenylquinoline-4-carboxylic acid~85[7]
Doebner6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82[10]

Applications in Research and Drug Development

Derivatives of this compound are valuable scaffolds in drug discovery due to their wide range of biological activities. The trifluoromethyl group often enhances the pharmacological profile of the parent quinoline molecule.[3]

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties. The trifluoromethyl group can improve the compound's ability to interact with biological targets and enhance its cytotoxic effects against cancer cell lines.[11]

  • Anti-inflammatory Agents: Quinoline-carboxylic acid derivatives have been investigated for their anti-inflammatory potential.[2]

  • Antimicrobial and Antiviral Activity: The quinoline core is a key component in several antimicrobial and antiviral drugs. The addition of a trifluoromethyl group can lead to the development of new agents with improved efficacy.[1]

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their interaction with various cellular targets and signaling pathways. The specific mechanism of action for this compound derivatives would depend on the other substituents on the quinoline ring and the specific biological context.

Signaling_Pathways cluster_compound This compound Derivative cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound Quinoline Derivative Kinases Protein Kinases Compound->Kinases Inhibition DNA DNA Intercalation/Topoisomerase Inhibition Compound->DNA Binding Enzymes Other Enzymes (e.g., DHODH) Compound->Enzymes Inhibition CellCycle Cell Cycle Arrest Kinases->CellCycle Regulation Apoptosis Apoptosis Induction DNA->Apoptosis Induction Inflammation Inhibition of Inflammatory Mediators Enzymes->Inflammation Modulation

Figure 3: Potential cellular targets and downstream effects of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of 4-(trifluoromethyl)quinoline-2-carboxylic acid synthesis. The following troubleshooting guides and FAQs address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for quinoline-2-carboxylic acids?

A1: The most established methods for synthesizing quinoline carboxylic acids are the Doebner and Pfitzinger reactions. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] The Pfitzinger reaction synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base.[2] While the Pfitzinger reaction classically yields 4-carboxylic acids, modifications and different starting materials can be used to target the 2-carboxylic acid position.

Q2: I'm observing a very low yield. What are the general causes?

A2: Low yields in quinoline synthesis are common and can stem from several factors:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and depends heavily on the substrates. An incorrect catalyst can either fail to promote the reaction or may encourage side reactions.[3]

  • Suboptimal Temperature: Many quinoline syntheses require heat; however, excessive temperatures can cause decomposition and tar formation. Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[3]

  • Poor Substrate Reactivity: Electron-withdrawing groups, such as the trifluoromethyl group on your target molecule, can deactivate the aniline ring, making the cyclization step more challenging.[1][3]

  • Presence of Water: In acid-catalyzed reactions, water produced during the synthesis can inhibit the reaction equilibrium.[3]

Q3: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?

A3: Tar formation is a frequent issue, especially in reactions like the Doebner-von Miller synthesis, due to the polymerization of reactants or intermediates under harsh acidic and high-temperature conditions.[4] To minimize this:

  • Modify Reagent Addition: In a Pfitzinger-type synthesis, it is advisable to first dissolve the isatin in a strong base until the ring opens (often indicated by a color change from orange to yellow) before adding the carbonyl compound. This can significantly reduce tar formation.[5]

  • Control Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration may favor the desired product over decomposition pathways.[5]

  • Use a Moderator: In vigorous acid-catalyzed reactions like the Skraup or Doebner-von Miller, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3]

Q4: How can I improve the purity of my final product?

A4: Purification of quinoline carboxylic acids often involves several steps:

  • Initial Work-up: After the reaction, the mixture is typically cooled and poured into water. The pH is then adjusted to precipitate the product. For a Pfitzinger reaction, after removing neutral impurities by ether extraction, the aqueous layer is acidified (e.g., with acetic acid) to precipitate the carboxylic acid.[6]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]

  • Chromatography: For highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is effective, particularly using a C18 column.[7]

Troubleshooting Guides

This section provides structured guidance for specific low-yield scenarios.

Scenario 1: Low Yield in a Pfitzinger-Type Synthesis
Symptom Potential Cause Suggested Solution
Reaction produces significant tar-like byproducts. Polymerization or decomposition of starting materials due to harsh conditions.1. Control Reagent Addition: First, react isatin with a strong base (e.g., KOH) to ensure complete ring-opening before adding the carbonyl compound.[5] 2. Lower Reaction Temperature: Conduct the reaction at a milder temperature (e.g., 40°C) for a longer period.[5]
Significant amount of unreacted isatin recovered. Incomplete reaction.1. Increase Reaction Time/Temperature: Monitor the reaction via TLC to find the optimal time and temperature. Some reactions require prolonged reflux.[5] 2. Use Excess Carbonyl Compound: Employing a molar excess of the carbonyl reactant can help drive the reaction to completion.[5]
Formation of multiple products (complex mixture). Side reactions, such as self-condensation of the ketone reactant.1. Use Milder Conditions: A less harsh base or lower temperature may reduce side reactions. 2. Modified Work-up: Carefully control the pH during acidification to selectively precipitate the desired product.
Scenario 2: Low Yield in a Doebner-Type Synthesis
Symptom Potential Cause Suggested Solution
Reaction is sluggish or stalls. Low reactivity of the aniline due to the electron-withdrawing trifluoromethyl group.1. Select a Stronger Acid Catalyst: Brønsted acids like p-toluenesulfonic acid (p-TSA) have been shown to be effective.[8] 2. Optimize Solvent System: A dual green solvent system of water and ethylene glycol has been reported to improve reaction rates and yields.[8]
Low yield with electron-deficient anilines. The conventional Doebner reaction is often inefficient with these substrates.[9]1. Use a Modified Doebner Protocol: A Doebner hydrogen-transfer reaction has been developed that gives good yields for anilines with electron-withdrawing groups.[9] 2. Increase Catalyst Loading: Ensure a sufficient amount of catalyst is present to drive the cyclization.
Product is difficult to isolate from the reaction mixture. Formation of soluble intermediates or byproducts.1. Careful pH Adjustment: Slowly adjust the pH of the aqueous solution to find the isoelectric point of the carboxylic acid, maximizing precipitation. 2. Solvent Extraction: After basifying the solution to dissolve the carboxylate salt, perform an extraction with an organic solvent to remove non-acidic impurities before re-acidifying.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes reported yields for quinoline carboxylic acid synthesis under various conditions, providing a baseline for optimization.

Reaction TypeKey ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PfitzingerIsatin, Ketone, KOHEthanolReflux (78°C)24Moderate to Good[6]
Pfitzinger (Microwave)Isatin, Ketone, KOHWaterMicrowave Irradiation0.05 - 0.25High
DoebnerAniline, Benzaldehyde, Pyruvic Acidp-TSA / Water:Ethylene Glycol100°C385[8]
DoebnerElectron-deficient aniline, Aldehyde, Pyruvic acidBF₃·THFReflux24Good[9]
Friedländer2-Aminoaryl ketone, Methylene compoundTrifluoroacetic acidReflux8Good[10]

Experimental Protocols

Protocol 1: General Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid

This protocol is a general method and may require optimization for the specific synthesis of this compound by adapting the starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • Reactant Addition: Add the appropriate isatin derivative (0.07 mol) to the basic solution. Stir the mixture until the isatin dissolves and the ring opens.

  • Carbonyl Addition: Add the carbonyl compound containing an α-methylene group (0.07 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up: Add water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[6]

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with acetic acid or dilute HCl until the precipitation of the product is complete (typically pH 4-5).[2][6]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry it in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[2]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Isolation & Work-up cluster_purify Purification A 1. Dissolve Base (KOH) in Solvent (Ethanol) B 2. Add Isatin Derivative A->B C 3. Add Carbonyl Compound B->C D 4. Heat to Reflux (e.g., 24 hours) C->D E 5. Monitor by TLC D->E F 6. Cool & Evaporate Solvent E->F Reaction Complete G 7. Redissolve in Water F->G H 8. Extract with Ether G->H I 9. Acidify Aqueous Layer H->I J 10. Filter Precipitate I->J K 11. Wash with Cold Water J->K L 12. Dry Under Vacuum K->L M 13. Recrystallization / HPLC L->M

Caption: General experimental workflow for Pfitzinger quinoline synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Identify Primary Issue cluster_solutions Implement Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC/LCMS) start->check_reaction incomplete Incomplete Reaction? (High % of Starting Material) check_reaction->incomplete tar Significant Tar/Decomposition? check_reaction->tar side_products Multiple Side Products? check_reaction->side_products sol_incomplete Increase Reaction Time Increase Temperature Use Excess Reagent incomplete->sol_incomplete Yes sol_tar Lower Reaction Temperature Use Milder Catalyst Modify Reagent Addition Order tar->sol_tar Yes sol_side Optimize Catalyst Choice Adjust Stoichiometry Change Solvent side_products->sol_side Yes

Caption: Decision tree for troubleshooting low reaction yield.

Common Side Reactions in Quinoline Synthesis

G cluster_pathways Reaction Pathways reactants Aniline/Isatin Derivative + Carbonyl Compound desired Desired Cyclization reactants->desired Optimal Conditions (Correct Catalyst, Temp.) side1 Aldol Condensation (Self-condensation of Ketone) reactants->side1 Harsh Basic Conditions side2 Polymerization reactants->side2 High Temperature Strong Acid product Target Quinoline Carboxylic Acid desired->product side_prod1 Aldol Adducts & Condensation Products side1->side_prod1 side_prod2 Tarry Byproducts side2->side_prod2

Caption: Competing reaction pathways leading to desired product vs. side products.

References

troubleshooting common problems in the Doebner reaction for quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Doebner reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] A variation of this is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[1][2]

Q2: What are the typical catalysts and solvents used in the Doebner reaction?

The reaction is commonly catalyzed by Brønsted or Lewis acids. Typical catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids such as tin tetrachloride and scandium(III) triflate.[1][3] While ethanol is a frequently used solvent, optimization studies have shown that acetonitrile (MeCN) can be effective, particularly for its ease of post-reaction workup and good yields in certain systems.[1][4]

Q3: My reaction yield is consistently low. What are the common causes?

Low yields in the Doebner reaction can arise from several factors:

  • Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive, often resulting in poor yields in the conventional Doebner reaction.[1][3][5]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield. Many reactions require heating to proceed efficiently.[1][6]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired quinoline.[1]

  • Workup and Purification Losses: The desired product can be lost during extraction and purification steps.[1]

Q4: I am observing the formation of unexpected byproducts. What could they be?

A known side reaction, especially with substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the expected quinoline. This occurs when cyclization takes place at the amino group rather than the benzene ring.[1][7] In the related Doebner-Miller reaction, acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl starting material is a significant side reaction that can lead to tar formation.[1][6][8][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Low substrate reactivity (e.g., electron-deficient aniline) - Consider using a modified hydrogen-transfer protocol which has been shown to be effective for such substrates.[1][10] - Employ more forcing conditions such as higher temperatures and longer reaction times, or switch to a more effective catalytic system.[6]
Suboptimal reaction conditions - Catalyst: Experiment with different Brønsted or Lewis acids. BF₃·THF has been found to be effective in certain cases.[1] - Solvent: Test various solvents. While ethanol is common, acetonitrile (MeCN) has provided good yields and easier workup in some systems.[1][4] - Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. A reaction temperature of at least 65 °C has been shown to be necessary for good yields in some cases.[1] Monitor for any signs of decomposition at higher temperatures.
Decomposition of starting materials or intermediates - If decomposition is suspected at higher temperatures, consider adding the pyruvic acid dropwise to the heated reaction mixture to control the reaction rate and minimize side reactions.[1]
Inefficient workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Optimize the pH during workup to ensure the product is in a form that is readily extractable into the organic phase.[1]
Problem 2: Formation of Byproducts and Tar
Possible CauseTroubleshooting Steps
Formation of pyrrolidine derivatives - This side reaction is substrate-specific. If you are using a substrate prone to this alternative cyclization, consider modifying the substrate or exploring a different synthetic route to the desired quinoline.[1][7]
Polymerization of carbonyl compound (in Doebner-Miller reaction) - Employ a biphasic reaction medium (e.g., water/toluene) to sequester the α,β-unsaturated carbonyl compound in the organic phase, which can significantly reduce polymerization.[5][6][9] - Add the carbonyl compound slowly or in portions to the reaction mixture.[6] - Optimize the temperature and acid concentration to be as mild as possible to reduce tar formation.[6]
Formation of reduced imine byproduct - The formation of a reduced imine from the aniline and aldehyde has been observed. Increasing the equivalents of the aniline and aldehyde can sometimes favor the formation of the desired quinoline product.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of the catalyst and solvent on the reaction yield.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (1.0)EtOHReflux<10
2p-TsOH (1.0)MeCN8025
3Sc(OTf)₃ (0.1)MeCN8038
4BF₃·OEt₂ (1.0)MeCN8055
5BF₃·THF (1.0)Toluene8042
6BF₃·THF (1.0)DCE8035
7BF₃·THF (1.0)THF8065
8BF₃·THF (1.0) MeCN 80 65

Data adapted from a study on the synthesis of quinoline-4-carboxylic acids.[4]

Experimental Protocols

General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids, and has been shown to be effective for challenging electron-deficient anilines.[1]

  • Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Proposed Mechanism of the Doebner Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation - H₂O

Caption: Proposed mechanism of the Doebner reaction.

General Experimental Workflow for the Doebner Reaction

G Start Start Mix Mix Aniline, Aldehyde, Catalyst, and Solvent Start->Mix Heat Heat to Reaction Temperature (e.g., 65 °C) Mix->Heat AddPyruvic Add Pyruvic Acid Solution Dropwise Heat->AddPyruvic Monitor Monitor Reaction Progress (e.g., by TLC) AddPyruvic->Monitor Workup Aqueous Workup: Extraction and Washing Monitor->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Doebner reaction.

Troubleshooting Logic for the Doebner Reaction

G Start Low or No Product Yield ElectronDeficient Is the aniline electron-deficient? Start->ElectronDeficient ConditionsOptimized Are reaction conditions (temp, catalyst, solvent) optimized? ElectronDeficient->ConditionsOptimized No UseModifiedProtocol Use modified hydrogen-transfer protocol ElectronDeficient->UseModifiedProtocol Yes ByproductsObserved Are byproducts observed? ConditionsOptimized->ByproductsObserved Yes OptimizeConditions Optimize catalyst, solvent, and temperature ConditionsOptimized->OptimizeConditions No AnalyzeByproducts Analyze byproducts (e.g., by NMR, MS) to identify side reactions ByproductsObserved->AnalyzeByproducts Yes CheckWorkup Review workup procedure for product loss ByproductsObserved->CheckWorkup No

References

addressing low yields in the Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize quinoline-4-carboxylic acids. We understand that while the Pfitzinger reaction is a cornerstone of heterocyclic chemistry, achieving high yields can be challenging. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols to help you optimize your experimental outcomes.

Troubleshooting & FAQs: Addressing Low Yields and Common Issues

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the Pfitzinger synthesis.

Q1: My reaction produced a thick, intractable tar, and I'm struggling to isolate the product. What causes this and how can I prevent it?

A1: Root Cause Analysis & Prevention

Tar formation is a prevalent issue in the Pfitzinger synthesis, often resulting from competing side reactions that outpace the desired condensation. The primary culprit is the self-condensation of the carbonyl reactant (aldehydes or ketones) under the strongly basic and high-temperature conditions required for the reaction.[1] Aldehydes, in particular, are susceptible to aldol-type reactions, leading to polymerization and the formation of complex, high-molecular-weight tars.

Troubleshooting Steps & Solutions:

  • Modify the Order of Reagent Addition: This is the most critical adjustment. Instead of combining all reactants simultaneously, first dissolve the isatin in the strong base (e.g., aqueous KOH or NaOH). Stir this mixture until the isatin's amide bond is fully hydrolyzed, which is typically indicated by a distinct color change from orange/red to a pale yellow or brown solution.[1][2][3] This in-situ formation of the potassium salt of isatinic acid (the keto-acid intermediate) ensures it is ready to react once the carbonyl compound is introduced, minimizing the time the carbonyl spends in a basic solution alone.[4][5]

  • Implement Strict Temperature Control: Excessive heat accelerates undesirable side reactions.[4] Avoid aggressive heating. For sensitive carbonyl substrates, consider running the reaction at a lower temperature (e.g., 40-50°C) for an extended period (24-48 hours).[1] The trade-off between reaction time and temperature often favors lower temperatures for a cleaner reaction profile. Always monitor progress by Thin Layer Chromatography (TLC).

  • Optimize Solvent Choice: While ethanol is a common solvent, its choice can influence the solubility of intermediates and byproducts.[4] For particularly stubborn cases of tar formation, exploring other protic solvents or adjusting the ethanol/water ratio may alter the reaction kinetics favorably.

  • Careful pH Adjustment During Workup: During the final product precipitation, add the acid (e.g., HCl or acetic acid) slowly and with vigorous stirring.[2][4] This prevents localized areas of high acidity, which can cause degradation of the desired quinoline-4-carboxylic acid product.

Q2: My yield is consistently low, and I recover a significant amount of unreacted isatin. How can I drive the reaction to completion?

A2: Diagnosing and Overcoming Incomplete Conversion

Recovering starting material is a clear sign of an incomplete reaction. This can stem from several factors, including insufficient ring opening, suboptimal stoichiometry, or inadequate reaction time and temperature.

Troubleshooting Steps & Solutions:

  • Ensure Complete Isatin Ring Opening: As detailed in Q1, the initial base-catalyzed hydrolysis of isatin is a crucial prerequisite for the subsequent condensation.[5] Before adding your carbonyl compound, ensure the isatin is fully dissolved in the base and the characteristic color change is observed.[1][4] Adding the carbonyl reactant prematurely to a suspension of isatin is a common cause of failure.

  • Adjust Reactant Stoichiometry: To drive the equilibrium toward the product, use a molar excess of the carbonyl compound (e.g., 1.5 to 2.0 equivalents).[1][4] This ensures the complete consumption of the more valuable isatin starting material, which can often be more difficult to remove during purification.[3]

  • Optimize Reaction Time and Temperature: Some Pfitzinger reactions require prolonged heating to achieve full conversion.[1] Monitor your reaction's progress using TLC. If you observe unreacted isatin after several hours at reflux, extending the reaction time may be necessary. For substrates that are sensitive to heat, a longer reaction time at a lower temperature is a viable strategy.[1]

  • Verify Reagent Purity: The purity of both the isatin and the carbonyl compound is paramount. Impurities can inhibit the reaction or participate in side reactions, consuming reagents and lowering the yield.[4]

Q3: I am synthesizing a 2,3-disubstituted quinoline-4-carboxylic acid using an unsymmetrical ketone, but I am getting a mixture of isomers. How can I improve regioselectivity?

A3: Understanding and Controlling Regioselectivity

When an unsymmetrical ketone is used, the Pfitzinger reaction can theoretically produce two different regioisomers, depending on which α-carbon participates in the initial enamine formation and subsequent cyclization. The outcome is governed by the relative stability of the possible enamine intermediates. Generally, the reaction favors the formation of the more thermodynamically stable (i.e., more substituted) enamine.

Strategies for Improving Regioselectivity:

  • Steric Hindrance: The reaction will preferentially proceed via the enamine formed from the less sterically hindered α-methylene group. If your ketone has one α-methyl and one α-methylene group, cyclization will typically occur at the methylene position.

  • Electronic Effects: Electron-withdrawing or -donating groups near the α-carbons can influence the acidity of the α-protons and the stability of the resulting enamine, thereby directing the cyclization.

  • Alternative Synthetic Routes: If regioselectivity remains poor, alternative quinoline syntheses that offer better control, such as the Friedländer or Camps syntheses, may be more appropriate for your specific target molecule.[5][6]

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and diagnostic process, the following diagrams illustrate the core mechanism and a logical workflow for troubleshooting.

Pfitzinger Reaction Mechanism

The reaction proceeds via a base-catalyzed ring opening of isatin, followed by condensation, tautomerization, and a final cyclization/dehydration cascade.[2][5]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Keto-acid (2) Isatin->KetoAcid Amide Hydrolysis (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine Condensation Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid (5) Enamine->Product Cyclization & Dehydration

Caption: Key steps of the Pfitzinger reaction mechanism.

Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues leading to low yields.

Troubleshooting_Workflow Start Problem: Low Yield / No Product Check_Tar Is there significant tar formation? Start->Check_Tar Check_Isatin Is unreacted isatin present (TLC)? Check_Tar->Check_Isatin No Sol_Tar Solution: 1. Pre-dissolve isatin in base. 2. Lower reaction temperature. 3. Slow acidification at workup. Check_Tar->Sol_Tar Yes Sol_Isatin Solution: 1. Ensure complete isatin ring opening (wait for color change). 2. Use excess carbonyl compound. 3. Increase reaction time. Check_Isatin->Sol_Isatin Yes Success Improved Yield Check_Isatin->Success No (Re-evaluate substrate reactivity) Sol_Tar->Success Sol_Isatin->Success

Caption: A logical workflow for troubleshooting the Pfitzinger reaction.

Data Summary: Reported Yields

The yield of the Pfitzinger reaction is highly substrate-dependent. The following table provides a summary of representative yields reported for the reaction of isatin with various ketones under conventional heating conditions.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water880[2]
AcetophenoneKOH95% Ethanol12-13~75-85[7]
ButanoneNaOHWater8~60-70[3]
CyclohexanoneKOHEthanol2472[2]

Note: Yields can vary based on reaction scale, reagent purity, and specific workup procedures.[7]

Experimental Protocols

Representative Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol is a generalized method for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[7]

Materials:

  • Isatin (1.0 eq)

  • Acetophenone (1.0-1.5 eq)

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. For example, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Caution: This process is exothermic.[7]

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (e.g., 5.0 g). Stir the mixture at room temperature for 30-45 minutes. The color of the suspension will change from orange/red to a pale yellow or brown solution, indicating the formation of the potassium isatinate intermediate.[3][7]

  • Addition of Carbonyl Compound: Once the isatin is fully dissolved, add acetophenone dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction's completion by TLC.[7]

  • Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the bulk of the ethanol via rotary evaporation.[2] c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove unreacted acetophenone and other non-polar impurities.[2] e. Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or acetic acid until the product fully precipitates (typically at pH 4-5).[2][7]

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water to remove inorganic salts. c. Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]

References

Technical Support Center: Purification of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(trifluoromethyl)quinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For minor impurities, recrystallization is often sufficient.[1][2] If the crude product is a complex mixture or contains impurities with similar polarity, column chromatography is recommended.[1][3] Acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.[4]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][5] For carboxylic acids like this one, polar solvents are often a good starting point.[5] A systematic approach involves testing the solubility of a small amount of the crude product in various solvents. Common solvent systems to screen include ethanol, methanol, water, or mixtures like ethanol/water and acetone/water.[5][6] For non-polar impurities, a solvent pair like ethyl acetate/heptane can be effective.[6]

Q3: My compound fails to crystallize or "oils out" during recrystallization. What should I do?

A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are inhibiting crystal lattice formation.[1] To troubleshoot this, you can try several approaches:

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of the pure compound if available.

  • Lower the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Try a different solvent system. A solvent with a lower boiling point or a different polarity might be more suitable.

  • Purify further. If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.[1]

Q4: What stationary and mobile phases are recommended for column chromatography of this compound?

A4: For column chromatography of moderately polar compounds like this compound, silica gel is a common stationary phase.[3] The mobile phase should be chosen to provide a good separation of the desired compound from its impurities, ideally with a retention factor (Rf) of 0.2-0.4 on a TLC plate.[1][3] A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3][6] The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound if it is strongly retained on the column.[1]

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and quantifying residual impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the purified compound can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Low Recovery of Purified Product The compound is partially soluble in the cold recrystallization solvent.Use a smaller volume of solvent for dissolution. Ensure the solution is fully saturated at the higher temperature. Cool the solution for a longer period in an ice bath before filtration.
The chosen solvent is not optimal.Re-evaluate the solvent system. A less polar solvent might decrease solubility at low temperatures.
Colored Impurities Remain in Crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different solvent system that may not dissolve the impurity as readily.
The washing step is insufficient.Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent.
Column Chromatography
Problem Potential Cause Solution
Poor Separation of Compound and Impurities The mobile phase polarity is incorrect.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the spots of the product and impurities.[3]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
Compound is Tailing on the Column The compound is interacting too strongly with the stationary phase.Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the mobile phase to reduce strong interactions.
Cracked or Channeled Column Bed Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry without any air bubbles.[3]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.

  • Observation: Observe if crystals form. If they do, this is a potentially suitable solvent.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a mobile phase that gives the desired compound an Rf value of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification Workflow

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization Minor Impurities column_chromatography Column Chromatography start->column_chromatography Complex Mixture acid_base_extraction Acid-Base Extraction start->acid_base_extraction Neutral/Basic Impurities purity_analysis Purity Analysis (HPLC, NMR, MP) recrystallization->purity_analysis column_chromatography->purity_analysis acid_base_extraction->recrystallization Further Purification pure_product Pure Product purity_analysis->pure_product Purity > 98% troubleshooting Troubleshooting purity_analysis->troubleshooting Purity < 98% oiling_out Oiling Out / No Crystals troubleshooting->oiling_out low_recovery Low Recovery troubleshooting->low_recovery poor_separation Poor Separation troubleshooting->poor_separation oiling_out->column_chromatography Try Alternative low_recovery->recrystallization Optimize Conditions poor_separation->column_chromatography Optimize Mobile Phase

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic start Purification Issue Identified is_recrystallization Recrystallization Issue? start->is_recrystallization is_chromatography Chromatography Issue? start->is_chromatography oiling_out Oiling Out is_recrystallization->oiling_out Yes low_yield_recryst Low Yield is_recrystallization->low_yield_recryst Yes colored_product Colored Product is_recrystallization->colored_product Yes poor_sep Poor Separation is_chromatography->poor_sep Yes tailing Peak Tailing is_chromatography->tailing Yes low_yield_chrom Low Yield is_chromatography->low_yield_chrom Yes change_solvent Change Solvent/Solvent System oiling_out->change_solvent seed_crystal Add Seed Crystal / Scratch Flask oiling_out->seed_crystal slower_cooling Slower Cooling oiling_out->slower_cooling low_yield_recryst->change_solvent charcoal_treatment Activated Charcoal Treatment colored_product->charcoal_treatment optimize_mobile_phase Optimize Mobile Phase (TLC) poor_sep->optimize_mobile_phase check_loading Check Sample Loading poor_sep->check_loading add_modifier Add Mobile Phase Modifier (e.g., Acetic Acid) tailing->add_modifier low_yield_chrom->optimize_mobile_phase

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Issues of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(trifluoromethyl)quinoline-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common issues faced during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to light yellow solid that is poorly soluble in aqueous solutions. Its solubility is significantly influenced by the pH of the medium. Due to the presence of the carboxylic acid group, it is more soluble in alkaline conditions where the carboxylate salt can form. It is generally characterized as having high solubility in common organic solvents.[1]

Q2: In which organic solvents is this compound soluble?

Q3: How does pH affect the aqueous solubility of this compound?

The aqueous solubility of quinoline carboxylic acids is highly pH-dependent.[2][3][4][5] In acidic to neutral pH, the carboxylic acid group remains largely protonated, leading to low aqueous solubility. As the pH increases (becomes more alkaline), the carboxylic acid deprotonates to form a more polar and, therefore, more water-soluble carboxylate anion.

Troubleshooting Guides

Issue: Difficulty dissolving this compound in aqueous buffers.

This is a common issue due to the compound's hydrophobic nature. Here are several strategies to overcome this, ranging from simple adjustments to more advanced formulation techniques.

1. pH Adjustment and Salt Formation

  • Concept: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble salt in situ.

  • Troubleshooting Steps:

    • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or 1 M KOH).

    • Suspend the this compound in your desired aqueous buffer.

    • While stirring, add the base dropwise and monitor the pH and dissolution.

    • Aim for a final pH that is at least 1-2 units above the pKa of the carboxylic acid for sufficient salt formation. The pKa of a similar compound, 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, is predicted to be around 3.55, suggesting that a pH of 5.5 or higher would significantly improve solubility.[6]

2. Co-solvency

  • Concept: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., DMSO or ethanol).

    • Gradually add the stock solution to your aqueous buffer while vortexing or stirring to avoid precipitation.

    • Be mindful of the final concentration of the co-solvent in your experiment, as it may affect biological assays. It is advisable to keep the final co-solvent concentration below 1% (v/v) if possible.

3. Cyclodextrin Complexation

  • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.

  • Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Troubleshooting Steps:

    • Prepare an aqueous solution of the chosen cyclodextrin.

    • Add the this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can be facilitated by gentle heating.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterPoorGeneral knowledge
Dimethyl Sulfoxide (DMSO)High[1]
EthanolHigh[1]
DichloromethaneHigh[1]

Table 2: Estimated Quantitative Solubility in an Organic Solvent (based on a structural analog)

CompoundSolventSolubility (mg/mL)
4-Chloro-7-(trifluoromethyl)quinolineChloroform25

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)
  • Materials:

    • This compound

    • Deionized water or desired buffer

    • 1 M Sodium Hydroxide (NaOH)

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding the base until the compound is fully dissolved.

    • Record the final pH of the solution.

    • If necessary, adjust the pH back to the desired experimental range by adding a suitable acid (e.g., 1 M HCl), being careful not to cause precipitation.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), ACS grade or higher

    • Aqueous buffer or cell culture medium

    • Vortex mixer

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • To prepare your working solution, perform a serial dilution of the DMSO stock solution into your aqueous buffer or medium.

    • It is critical to add the stock solution to the aqueous phase while vortexing to ensure rapid mixing and prevent precipitation.

    • Calculate the final percentage of DMSO in your working solution and ensure it is compatible with your experimental system. Always include a vehicle control (aqueous buffer with the same final percentage of DMSO) in your experiments.

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrin Complexation
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or buffer

    • Magnetic stirrer and stir bar

    • Sonicator (optional)

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., 10% w/v).

    • Add the this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature. If dissolution is slow, gentle heating (e.g., to 40-50 °C) or sonication can be applied to facilitate complex formation.

    • Once the compound is dissolved, the solution can be filtered (0.22 µm) to remove any undissolved particles.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Strategies cluster_end Outcome start 4-(Trifluoromethyl)quinoline- 2-carboxylic Acid Powder ph_adjust pH Adjustment (Salt Formation) start->ph_adjust Choose Method cosolvency Co-solvency start->cosolvency Choose Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose Method end Solubilized Compound in Aqueous Medium ph_adjust->end cosolvency->end cyclodextrin->end

Caption: Decision workflow for solubilizing this compound.

ph_adjustment_workflow start Suspend Compound in Aqueous Buffer add_base Add Base (e.g., 1M NaOH) Dropwise with Stirring start->add_base monitor_ph Monitor pH and Visual Dissolution add_base->monitor_ph dissolved Is Compound Fully Dissolved? monitor_ph->dissolved dissolved->add_base No end Solubilized Salt Solution dissolved->end Yes

Caption: Workflow for solubility enhancement via pH adjustment.

cosolvency_workflow start Prepare Concentrated Stock in Co-solvent (e.g., DMSO) add_to_buffer Add Stock Solution to Aqueous Buffer with Vortexing start->add_to_buffer check_precipitation Observe for Precipitation add_to_buffer->check_precipitation stable_solution Stable Working Solution check_precipitation->stable_solution No troubleshoot Troubleshoot: - Lower Concentration - Slower Addition check_precipitation->troubleshoot Yes troubleshoot->add_to_buffer

Caption: Workflow for solubilization using the co-solvency method.

References

Technical Support Center: Optimization of Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during common synthetic routes to quinoline-4-carboxylic acid.

General Issues & Troubleshooting

Q1: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low yields are a common challenge in quinoline synthesis and can arise from several factors across different methodologies.[1][2] Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the substrates. An unsuitable catalyst may fail to promote the desired reaction or may encourage side reactions.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products, often resulting in tar formation.[1] Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For example, anilines bearing strong electron-withdrawing groups are known to be less reactive and often give low yields in conventional Doebner reactions.[1][3][4]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1]

  • Side Reactions: Polymerization of reactants or intermediates, especially under harsh acidic conditions, is a common side reaction that consumes starting materials and complicates purification.[5]

Q2: I'm observing significant tar formation in my reaction mixture. How can I minimize it?

A2: Tar formation is typically caused by polymerization of reactants or intermediates under harsh acidic and oxidizing conditions.[5] To minimize this:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phases should be carefully controlled.[5]

  • Control Reagent Addition: Slow, dropwise addition of a reactant can help maintain its low concentration, minimizing self-condensation or polymerization.[5]

  • Use a Moderator: In highly exothermic reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can be used to make the reaction less violent and reduce charring.[5]

Q3: How can I purify my crude quinoline-4-carboxylic acid product?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is a standard method for purifying solid products. The crude product can be dissolved in a suitable hot solvent (such as ethanol or an ethanol/water mixture) and allowed to cool slowly to form crystals.[6]

  • Precipitation and Filtration: Adjusting the pH of the solution can cause the product to precipitate. For example, after basic hydrolysis, acidifying the solution will precipitate the carboxylic acid, which can then be collected by filtration.[6][7]

  • Steam Distillation: This technique is particularly useful for separating volatile quinoline products from non-volatile tarry byproducts, a common issue in Skraup-type syntheses.[1]

Method-Specific Troubleshooting

Doebner Reaction

Q1: My Doebner reaction with an electron-deficient aniline is giving a very low yield. How can I improve it?

A1: The traditional Doebner reaction is often inefficient for anilines with electron-withdrawing groups.[4] Recent studies have shown that optimizing the catalyst and solvent system can significantly improve yields. For instance, using BF₃·THF as a catalyst in acetonitrile (MeCN) has been shown to be effective for these challenging substrates.[3]

Pfitzinger Reaction

Q1: What is the initial step in the Pfitzinger reaction, and how do I know it's complete?

A1: The Pfitzinger reaction begins with the base-catalyzed ring opening of isatin to form a keto-acid intermediate (an isatinate).[6][8] This is often visually indicated by a color change; for example, an orange isatin suspension in ethanolic KOH may turn to a pale yellow solution.[6] Ensuring this step is complete before proceeding is crucial for good yields.

Q2: My Pfitzinger reaction is not proceeding to completion. What could be the issue?

A2: Incomplete reactions can be due to several factors:

  • Insufficient Base: A strong base (like KOH) is required to open the isatin ring.[8][9] Ensure a sufficient molar equivalent is used.

  • Reaction Time: The condensation and subsequent cyclization can be slow. Refluxing for an adequate period (e.g., 12-13 hours) is often necessary.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.[6]

  • Reactive Carbonyl Partner: The reaction requires a carbonyl compound (ketone or aldehyde) with an active α-methylene group for the cyclization to occur.[8][10]

Quantitative Data Summary

The yield of quinoline-4-carboxylic acid synthesis is highly dependent on the reaction conditions. The following table summarizes the optimization of the Doebner reaction for the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from an electron-deficient aniline.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1-EtOHReflux10
2H₂NSO₃H (1.0)H₂O10018
3TsOH·H₂O (1.0)EtOHReflux25
4TfOH (1.0)EtOHReflux23
5BF₃·THF (1.0)EtOHReflux32
6BF₃·THF (1.0)Toluene8025
7BF₃·THF (1.0)DCE8028
8BF₃·THF (1.0)MeCN8041
9BF₃·THF (1.0)THF8041
10BF₃·THF (0.5)MeCN6545
11BF₃·THF (0.2)MeCN6535

Data adapted from a study on the Doebner hydrogen-transfer reaction.[3] The reaction was performed with 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[3]

Experimental Protocols

Protocol 1: Optimized Doebner Synthesis for Electron-Deficient Anilines

This protocol is based on an optimized procedure for anilines with electron-withdrawing groups.[3]

Materials:

  • Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Pyruvic acid (1.2 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline and aldehyde in acetonitrile (MeCN), add BF₃·THF.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid in MeCN dropwise to the reaction mixture.

  • Continue stirring at 65 °C for 20 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and perform a suitable work-up, such as inverse extraction, solidification, and filtration to isolate the product.[11]

Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol describes a typical Pfitzinger condensation.[6]

Materials:

  • Isatin (1.0 equiv)

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Acetophenone (1.0 equiv)

  • Hydrochloric acid (for acidification)

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol. Stir until all pellets are dissolved. Caution: This process is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin. Stir at room temperature for 30-45 minutes. The color should change from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.[6]

  • Addition of Carbonyl Compound: Add acetophenone dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[6] Monitor for completion using TLC.

  • Precipitation: Cool the reaction mixture to room temperature, then transfer it to a beaker containing crushed ice. Stir and acidify the mixture to a pH of ~4-5 with hydrochloric acid. A solid product should precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Visualized Workflows and Logic Diagrams

G cluster_start Initial Observation cluster_check Primary Checks cluster_optimize Optimization Parameters cluster_result Outcome start Low Yield or No Product reagents Reagent Quality? (Anhydrous, Purity) start->reagents Investigate stoich Stoichiometry Correct? start->stoich Investigate setup Apparatus Setup Correct? start->setup Investigate catalyst Catalyst (Type, Loading) reagents->catalyst If OK, optimize temperature Temperature (Increase/Decrease) reagents->temperature If OK, optimize solvent Solvent (Polarity, Anhydrous) reagents->solvent If OK, optimize time Reaction Time (Extend/Shorten) reagents->time If OK, optimize stoich->catalyst If OK, optimize stoich->temperature If OK, optimize stoich->solvent If OK, optimize stoich->time If OK, optimize setup->catalyst If OK, optimize setup->temperature If OK, optimize setup->solvent If OK, optimize setup->time If OK, optimize end Yield Improved catalyst->end Iterate temperature->end Iterate solvent->end Iterate time->end Iterate

Caption: A general troubleshooting workflow for addressing low yields.

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Isolation prep_base 1. Prepare 33% KOH in 95% Ethanol ring_open 2. Add Isatin (Stir 30-45 min) prep_base->ring_open add_ketone 3. Add Acetophenone (Dropwise) ring_open->add_ketone reflux 4. Reflux (12-13 hours) add_ketone->reflux acidify 5. Cool & Acidify (pH 4-5 with HCl) reflux->acidify precipitate 6. Maximize Precipitation (Ice Bath) acidify->precipitate filtrate 7. Collect Product (Vacuum Filtration) precipitate->filtrate purify 8. Recrystallize (Optional) filtrate->purify

Caption: Experimental workflow for the Pfitzinger condensation.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product aniline Aniline imine N-arylimine (Schiff Base) aniline->imine aldehyde Aldehyde aldehyde->imine Condensation pyruvic Pyruvic Acid dihydro Dihydroquinoline Intermediate pyruvic->dihydro imine->dihydro Michael Addition + Cyclization product Quinoline-4-Carboxylic Acid dihydro->product Oxidation

Caption: Logical relationships in the Doebner reaction mechanism.

References

assessing the stability of 4-(trifluoromethyl)quinoline-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(trifluoromethyl)quinoline-2-carboxylic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's stability is expected to be pH-dependent. Both strongly acidic and alkaline conditions may lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, especially at non-neutral pH, may participate in degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds, potential degradation routes include:

  • Hydrolysis of the Trifluoromethyl Group: Under certain pH and temperature conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid, which may be followed by decarboxylation.

  • Quinoline Ring Degradation: The quinoline ring system can be susceptible to oxidative degradation or hydroxylation, potentially leading to ring-opening.[1][2][3][4]

  • Decarboxylation: The carboxylic acid group at the 2-position may be susceptible to decarboxylation, especially at elevated temperatures.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7][8] This technique allows for the separation and quantification of the parent compound from its potential degradation products. Key features of a suitable HPLC method include:

  • High Specificity: The ability to resolve the parent peak from all potential degradation products and impurities.

  • Sensitivity: The method should be sensitive enough to detect and quantify low levels of degradation products.

  • Accuracy and Precision: The method must provide reliable and reproducible results.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Degradation of the compound Perform a forced degradation study to identify potential degradation products and their retention times. Compare these with the unexpected peaks in your sample chromatogram.
Impurity in the starting material Analyze the starting material using the same HPLC method to check for pre-existing impurities.
Contamination Ensure all solvents, glassware, and equipment are clean and free of contaminants.
Issue 2: Decrease in the Concentration of this compound Over Time
Possible Cause Troubleshooting Step
Chemical Degradation Investigate the impact of pH, temperature, and light on your solution. Store solutions in the dark at low temperatures and at a neutral pH if possible.
Adsorption to Container Surface Consider using different types of storage vials (e.g., polypropylene vs. glass) to assess for non-specific binding.
Evaporation of Solvent Ensure that your sample containers are properly sealed to prevent solvent evaporation, which would artificially increase the concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl24 hours60°C
Base Hydrolysis 0.1 M NaOH24 hours60°C
Oxidation 3% H₂O₂24 hoursRoom Temperature
Thermal -48 hours60°C
Photolytic UV and Fluorescent LightAs per ICH Q1BRoom Temperature

Table 2: Example HPLC Data for Stability Assessment

Time (hours)pHTemperature (°C)Light Exposure% Remaining of Initial Concentration
07.025Dark100.0
242.040Dark95.2
247.040Dark98.5
2410.040Dark92.1
247.025UV Light88.7

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal (60°C) prep_stock->thermal Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis sampling->hplc Inject into HPLC data Data Interpretation hplc->data Generate Chromatograms

Caption: Workflow for a forced degradation study.

troubleshooting_flowchart start Unexpected Peak in HPLC check_degradation Perform Forced Degradation Study start->check_degradation match_found Peak is a Degradation Product check_degradation->match_found Yes no_match No Match check_degradation->no_match No check_impurity Analyze Starting Material impurity_found Peak is an Impurity check_impurity->impurity_found Yes no_match2 check_contamination Check Solvents and Glassware contamination_found Contamination Identified check_contamination->contamination_found Yes no_match->check_impurity no_match2->check_contamination

Caption: Troubleshooting unexpected HPLC peaks.

References

preventing decarboxylation side reactions in Pfitzinger synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent decarboxylation and other side reactions during Pfitzinger synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger synthesis and what are its common applications?

The Pfitzinger reaction is a chemical synthesis that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is widely used in medicinal chemistry and drug development due to the prevalence of the quinoline-4-carboxylic acid scaffold in biologically active compounds with antitumor, antiviral, and antibacterial properties.[1]

Q2: What is decarboxylation in the context of the Pfitzinger synthesis, and why is it a problem?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). In the Pfitzinger synthesis, the desired product is a quinoline-4-carboxylic acid. Decarboxylation is an undesirable side reaction that leads to the formation of the corresponding quinoline without the carboxylic acid group. This reduces the yield of the target molecule and introduces impurities that can be difficult to separate.

Q3: What are the primary factors that promote decarboxylation and other side reactions in the Pfitzinger synthesis?

High reaction temperatures and the use of strong bases are the main contributors to decarboxylation and other side reactions like tar formation.[3][4] Prolonged exposure to harsh conditions can lead to the decomposition of the desired product.[4]

Q4: How can I minimize the formation of tarry impurities?

Tar formation is often a result of decomposition at high temperatures.[4] To minimize this, it is crucial to maintain careful control over the reaction temperature.[3] Additionally, a modified reactant addition, where isatin is first completely dissolved in the base before adding the carbonyl compound, can reduce the self-condensation of isatin which contributes to tar formation.[3]

Troubleshooting Guide: Preventing Decarboxylation

This guide provides specific troubleshooting steps to address the issue of decarboxylation during your Pfitzinger synthesis experiments.

Issue Potential Cause Recommended Solution
Significant amount of decarboxylated byproduct observed. High reaction temperature.Lower the reaction temperature and extend the reaction time. For sensitive substrates, running the reaction at a lower temperature for a longer duration can be beneficial.[3][5]
Use of a very strong base or high base concentration.Optimize the base concentration. While a strong base is necessary for the initial ring-opening of isatin, an excessively high concentration can promote side reactions. Consider using the minimum effective concentration of the base.[3]
Prolonged reaction time at elevated temperatures.Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to heat.[1]
Low yield of the desired carboxylic acid. Incomplete ring-opening of isatin.Ensure the isatin is fully dissolved in the basic solution before adding the carbonyl compound. A color change from purple to brown/yellow typically indicates the formation of the isatinic acid salt.[1][6]
Suboptimal reaction temperature.A reflux temperature of around 79°C (for ethanol) is a common starting point.[1] However, this may need to be optimized for your specific substrates. Excessively high temperatures can lead to decomposition.[4]
Slow reaction rate.While high temperatures should be avoided, a temperature that is too low can lead to a sluggish or incomplete reaction. Finding the optimal balance is key.
Presence of multiple unidentified byproducts. Simultaneous mixing of all reactants.Employ a modified reactant addition strategy. First, dissolve the isatin in the base. Once the ring-opening is complete, add the carbonyl compound, preferably dropwise, to control the reaction rate and minimize side product formation.[3]

Experimental Protocols

Below are detailed protocols for the Pfitzinger synthesis, including a standard method and a modified approach designed to minimize side reactions.

Protocol 1: Standard Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example of a conventional Pfitzinger synthesis.

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this process is exothermic.[7]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes until the color changes from orange to pale yellow, indicating the formation of the potassium isatinate.[7]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.[7]

  • Reflux: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction by TLC.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.[1]

  • Purification: Dilute the residue with cold water and wash with diethyl ether to remove unreacted acetophenone. Cool the aqueous layer in an ice bath and acidify with HCl until precipitation is complete. Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

Protocol 2: Modified Pfitzinger Synthesis to Minimize Decarboxylation

This protocol incorporates modifications to reduce the likelihood of decarboxylation and other side reactions.

Materials:

  • Isatin

  • Carbonyl compound (e.g., Butan-2-one)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Controlled Isatin Ring Opening: In a round-bottom flask, dissolve KOH in a mixture of ethanol and water. Add isatin and stir at room temperature for 1 hour, or until the color changes from purple to brown, ensuring complete formation of the potassium salt of isatinic acid.[1]

  • Slow Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction mixture over a period of 30-60 minutes.

  • Lower Temperature Reflux: Heat the reaction mixture to a gentle reflux at a controlled temperature (e.g., 65-70°C) and maintain for an extended period (e.g., 24 hours), monitoring progress by TLC.[3]

  • Careful Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Controlled Precipitation: Add water to the residue and wash with an organic solvent to remove impurities. Cool the aqueous layer and slowly add HCl with vigorous stirring to precipitate the product, avoiding localized high acidity.[3]

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the influence of reaction conditions on the yield of quinoline-4-carboxylic acids in the Pfitzinger synthesis, as reported in the literature. Note that direct quantitative data on decarboxylation is scarce.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
IsatinAcetoneKOHModified procedure>60%[7]
IsatinAcetophenone33% KOHEthanol, Reflux, 12-13 hrsExcellent[7]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol, 16 hrs36%[7]
5-Chloroisatin5,6-dimethoxy indanoneHClAcetic Acid, 75°C86%[7]
IsatinAcetylpyrazineKOH---~41%[7]

Visualizations

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Isatin Isatin RingOpening Isatin Ring Opening (Isatinic Acid Salt) Isatin->RingOpening Base Carbonyl Carbonyl Compound Condensation Condensation (Imine/Enamine Formation) Carbonyl->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation + Carbonyl Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-carboxylic Acid Cyclization->Product SideProduct Decarboxylated Byproduct Product->SideProduct High Temp. / Strong Base

Caption: General mechanism of the Pfitzinger synthesis and the decarboxylation side reaction.

Troubleshooting Workflow for Decarboxylation

Troubleshooting_Workflow Start Start: Decarboxylation Observed CheckTemp Is reaction temperature > 80°C? Start->CheckTemp LowerTemp Action: Lower temperature, increase reaction time CheckTemp->LowerTemp Yes CheckBase Is base concentration high? CheckTemp->CheckBase No LowerTemp->CheckBase OptimizeBase Action: Optimize base concentration CheckBase->OptimizeBase Yes CheckAddition Are all reactants mixed at once? CheckBase->CheckAddition No OptimizeBase->CheckAddition ModifyAddition Action: 1. Dissolve Isatin in base first. 2. Add carbonyl compound slowly. CheckAddition->ModifyAddition Yes Monitor Monitor reaction progress via TLC CheckAddition->Monitor No ModifyAddition->Monitor End End: Minimized Decarboxylation Monitor->End

Caption: A logical workflow for troubleshooting and preventing decarboxylation in Pfitzinger synthesis.

References

Navigating the Synthesis of Trifluoromethylated Quinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of trifluoromethylated quinolines presents both significant opportunities and notable challenges. The incorporation of a trifluoromethyl (CF₃) group can dramatically enhance the pharmacological properties of quinoline-based compounds. However, the strong electron-withdrawing nature of the CF₃ group can also lead to the formation of unexpected side products, complicating reaction pathways and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in trifluoromethylated quinoline synthesis?

A1: The side products encountered largely depend on the synthetic route employed. However, some common classes of byproducts include:

  • Regioisomers: The trifluoromethyl group can influence the regioselectivity of cyclization reactions, leading to mixtures of isomers. For example, in reactions like the Doebner-von Miller synthesis, the position of the CF₃ group on the resulting quinoline ring can vary.

  • Polymerization and Tar Formation: Similar to classical quinoline syntheses, harsh acidic conditions and high temperatures can cause starting materials and intermediates to polymerize, resulting in the formation of intractable tars and significantly lowering the yield of the desired product.

  • Incomplete Cyclization or Elimination Products: Under certain conditions, the reaction may not proceed to completion, leading to the isolation of stable intermediates. In some cases, elimination reactions can compete with the desired cyclization, forming unsaturated side products.

  • Over-trifluoromethylation: In direct trifluoromethylation reactions, it is sometimes possible to introduce more than one CF₃ group onto the quinoline ring, especially with highly activated substrates.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the selectivity for the desired product?

A2: Achieving high regioselectivity is a common challenge. Several strategies can be employed:

  • Choice of Catalyst and Solvent: The Lewis or Brønsted acid used can significantly influence the reaction pathway. Experimenting with different catalysts (e.g., p-TsOH, TFA, ZnCl₂) and solvents of varying polarity can help favor the formation of one isomer over another.

  • Reaction Temperature: Temperature control is critical. Running the reaction at the lowest effective temperature can often enhance selectivity.

  • Steric Hindrance: The steric bulk of substituents on both the aniline and the carbonyl compound can direct the cyclization to the less hindered position.

  • Protecting Groups: In some cases, the use of protecting groups on the aniline can influence the regiochemical outcome of the cyclization.

Q3: My reaction is producing a lot of tar. What are the best ways to minimize this?

A3: Tar formation is often a result of polymerization of the carbonyl compounds or other reactive intermediates under strong acid catalysis. To mitigate this:

  • Slow Addition of Reagents: Adding the more reactive component (often the α,β-unsaturated carbonyl compound) slowly to the reaction mixture can help to keep its concentration low and minimize self-condensation.

  • Milder Reaction Conditions: Using milder acids or lower reaction temperatures can significantly reduce tar formation.

  • Biphasic Reaction Medium: In some cases, using a two-phase solvent system can help to sequester the reactive carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.

Troubleshooting Guides

Problem 1: Low Yield and Formation of an Unexpected Regioisomer in Doebner-von Miller Synthesis with α,β-Unsaturated Trifluoromethyl Ketones

Symptoms: The desired 2-trifluoromethylquinoline is obtained in low yield, with a significant amount of the 4-trifluoromethylquinoline isomer being formed.

Root Cause: The strong electron-withdrawing nature of the trifluoromethyl group can alter the traditional regioselectivity of the Doebner-von Miller reaction. A reversal of regiochemistry has been observed when condensing α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), leading to the formation of 2-trifluoromethylquinolines where 4-substituted products might be expected.[1][2]

Troubleshooting Steps:

  • Confirm Product Structure: Utilize 1D and 2D NMR spectroscopy and mass spectrometry to definitively identify the structure of the major and minor products. The chemical shifts in ¹H and ¹³C NMR, as well as the fragmentation patterns in mass spectrometry, will be distinct for the different isomers.

  • Optimize Acid Catalyst: The choice of acid is critical. While TCA has been shown to favor the formation of 2-trifluoromethylquinolines, other acids like HCl or H₂SO₄ may lead to different isomer ratios. A systematic screening of acid catalysts is recommended.

  • Vary Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the addition step, potentially favoring the formation of the desired isomer.

  • Modify the Substrate: If possible, introducing steric bulk near one of the reactive sites on the aniline or the ketone can help to direct the cyclization.

Parameter Condition Expected Outcome on Regioselectivity
Acid Catalyst Trichloroacetic Acid (TCA)May favor the formation of 2-trifluoromethylquinolines.[1][2]
Hydrochloric Acid (HCl)May result in a different isomer ratio.
Temperature Lower Temperature (e.g., 80 °C vs. 120 °C)Can potentially increase the selectivity for one isomer.
Substituents Bulky ortho-substituent on anilineMay sterically hinder cyclization at the C2 position.
Problem 2: Self-Condensation of Ethyl Trifluoroacetoacetate in Conrad-Limpach and Knorr Syntheses

Symptoms: Low yield of the desired trifluoromethylated 4-hydroxyquinoline (Conrad-Limpach) or 2-hydroxyquinoline (Knorr), with the formation of byproducts derived from the self-condensation of ethyl trifluoroacetoacetate.

Root Cause: The α-protons of ethyl trifluoroacetoacetate are acidic and can be deprotonated, leading to aldol-type self-condensation reactions, especially under basic or even neutral conditions at elevated temperatures.

Troubleshooting Steps:

  • Control of Reaction Temperature: The initial condensation of the aniline with ethyl trifluoroacetoacetate should be performed at the lowest possible temperature to form the enamine intermediate while minimizing self-condensation. The subsequent cyclization step often requires high temperatures, but this should only be done after the initial condensation is complete.

  • Catalyst Choice: For the Conrad-Limpach synthesis, which is typically conducted at high temperatures without a catalyst for the cyclization step, ensuring the complete formation of the enamine intermediate at a lower temperature first is crucial. For the Knorr synthesis, which uses a strong acid like sulfuric acid for cyclization, the acid should be added after the initial anilide formation.

  • Pre-formation of the Enamine/Anilide: Reacting the aniline and ethyl trifluoroacetoacetate under mild conditions to form and potentially isolate the intermediate before subjecting it to the high-temperature cyclization can prevent side reactions of the starting materials.

Synthesis Parameter Recommended Condition Reasoning
Conrad-Limpach TemperatureStepwise heating: initial low temperature for enamine formation, then high temperature for cyclization.Minimizes self-condensation of the β-ketoester.
Knorr Catalyst AdditionAdd strong acid after the initial anilide formation is confirmed (e.g., by TLC).Prevents acid-catalyzed side reactions of the starting materials.

Experimental Protocols

Protocol for Identification of Regioisomeric Side Products by Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) or an appropriate ionization technique.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the molecular ions of the product and any potential isomers. The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

  • MS/MS Analysis: Select the molecular ion of interest and perform tandem mass spectrometry (MS/MS) to induce fragmentation.

  • Fragmentation Pattern Analysis: The fragmentation patterns of regioisomers are often distinct. Analyze the MS/MS spectra to identify unique fragment ions for each isomer. This can help in the structural elucidation of the side products. Comparison with literature data or theoretical fragmentation patterns can aid in this analysis.

Visualizing Reaction Pathways

The following diagrams illustrate key decision points and potential pathways in trifluoromethylated quinoline synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No tar Tar Formation? check_yield->tar Yes isomers Mixture of Isomers? check_purity->isomers Yes end_good Desired Product check_purity->end_good No tar->check_purity No action_temp Lower Temperature & Slower Addition tar->action_temp Yes action_catalyst Screen Catalysts & Solvents isomers->action_catalyst Yes action_purify Improve Purification isomers->action_purify No, other impurities end_bad Optimize or Redesign action_temp->start action_characterize Characterize Byproducts (NMR, MS) action_catalyst->action_characterize action_purify->end_good action_characterize->start

Caption: A logical workflow for troubleshooting common issues in trifluoromethylated quinoline synthesis.

reaction_pathways cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products A Trifluoromethylated Precursor A D Reaction Intermediate A->D B Precursor B B->D C Catalyst, Solvent, Temperature C->D P1 Desired Product (Trifluoromethylated Quinoline) D->P1 Desired Pathway S1 Side Product 1 (Regioisomer) D->S1 Alternative Cyclization S2 Side Product 2 (Polymer/Tar) D->S2 Polymerization

Caption: Competing pathways leading to desired product and common side products.

References

Technical Support Center: Crystallization of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of 4-(trifluoromethyl)quinoline-2-carboxylic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my compound, but no crystals have formed after an extended period. What could be the issue?

  • Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.[1]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, which prevents it from precipitating.[1]

    • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1]

    • Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1][2]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

    • Increase Supersaturation:

      • Reduce Solvent Volume: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1][3]

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility and promote crystallization.[1]

    • Re-evaluate Solvent Choice: The compound may be too soluble in the selected solvent. Attempt the crystallization again with a different solvent or a binary solvent mixture.[2][3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My compound is separating from the solution as a liquid (oiling out) rather than forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent system, often because the solution is too concentrated or cooled too quickly.[2]

    Troubleshooting Steps:

    • Adjust the Temperature and Cooling Rate: Re-dissolve the oil by gently heating the solution. Allow the solution to cool much more slowly to room temperature before any further cooling in a refrigerator or ice bath.[2] A slower cooling rate is critical.[3]

    • Reduce the Concentration: The solution may be too supersaturated. Add more solvent to create a more dilute solution before attempting to crystallize again.[1][3]

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent the compound from precipitating out at a high temperature. Alternatively, try a completely different solvent.[2]

Issue 3: The Final Crystal Yield is Very Low

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can result from several factors during the experimental process.

    • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[3]

    • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.[1]

    • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[1]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]

    • Check Mother Liquor: After filtering, you can test the remaining solution (mother liquor) for dissolved product. Evaporating a small sample on a watch glass will show if a significant amount of solid remains. If so, you may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling again.[3]

Issue 4: Crystals Decompose or Lose Their Shape After Isolation

  • Question: The crystals look good in the flask, but they fall apart or turn into powder after I filter them. What is happening?

  • Answer: This often indicates that solvent molecules are incorporated into the crystal lattice, forming a solvate. When the crystals are removed from the mother liquor, the volatile solvent evaporates, causing the crystal structure to collapse.[4] This has been observed in other quinoline derivatives where methanol molecules were part of the crystal structure.[4]

    Troubleshooting Steps:

    • Immediate Analysis: Analyze the crystals as quickly as possible after isolation.

    • Protect the Crystals: Immediately after filtration, you can try covering the crystals in paraffin oil to prevent the rapid loss of solvent.[4]

    • Change the Solvent: Use a different, less volatile solvent for crystallization to see if a more stable crystal form can be obtained.

Issue 5: Obtaining Crystals of Different Shapes (Polymorphism)

  • Question: I have crystallized the same compound multiple times and obtained crystals with different shapes and properties. Why?

  • Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into different solid-state structures known as polymorphs. These different forms can be influenced by experimental conditions.[1]

    Troubleshooting & Control Strategies:

    • Solvent Selection: The choice of solvent can significantly impact which polymorph is formed. Experiment with a range of solvents with different polarities.[1]

    • Control Supersaturation: The level of supersaturation can influence which polymorph nucleates first. Try varying the concentration and cooling rate.[1]

    • Vary Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₁H₆F₃NO₂ChemBK[5]
Appearance White to light yellow solidChemBK[5]
Melting Point Approx. 180-182°CChemBK[5]
Solubility High solubility in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.ChemBK[5]
Table 2: Recommended Starting Solvents for Crystallization Screening

Based on the compound's structure (polar carboxylic acid, rigid aromatic core) and general solubility data for quinoline derivatives, the following solvents are recommended for initial screening.[2][6]

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe carboxylic acid group can form hydrogen bonds with polar protic solvents.[2][7]
Esters Ethyl acetateMedium polarity, often a good choice for recrystallization.[2]
Ketones AcetoneMedium polarity, can be effective.[2]
Aromatic TolueneGood for rigid aromatic systems, can be used in binary mixtures.[2]
Ethers Dioxane, Tetrahydrofuran (THF)Can be effective, especially in mixtures.[2]
Amides N,N-Dimethylformamide (DMF)Use with caution; high boiling point can make it difficult to remove.[2]

Experimental Protocols

Protocol 1: General Recrystallization

This protocol is a standard method for purifying the compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude compound in various solvents at room and elevated temperatures to find a suitable one (dissolves when hot, poorly soluble when cold).[2]

  • Dissolution: In an appropriately sized flask, add the crude compound and the minimum amount of the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[2]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][2]

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Gently wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

Protocol 2: Single Crystal Growth by Slow Evaporation

This method is suitable for obtaining high-quality single crystals for X-ray diffraction.

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol) to create a solution that is close to saturation.[8] A good starting point is 10-20 mg of the compound in 1-2 mL of solvent.[1]

  • Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial) to remove any dust or particulate matter.[1][8]

  • Slow Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes. This allows the solvent to evaporate slowly over several days.[8]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.[8]

  • Harvesting: Once crystals of a suitable size have formed, carefully harvest them from the solution.[8]

Visualizations

G start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals success Success: Isolate & Dry Crystals check_crystals->success Yes no_crystals Issue: No Crystals check_crystals->no_crystals No oiling_out Issue: Oiling Out check_crystals->oiling_out Oiled Out low_yield Issue: Low Yield success->low_yield Check Yield induce_nucleation Action: Induce Nucleation (Scratch / Seed) no_crystals->induce_nucleation slow_cooling Action: Slow Cooling Rate oiling_out->slow_cooling optimize_solvent_vol Action: Use Minimum Hot Solvent low_yield->optimize_solvent_vol increase_conc Action: Increase Concentration (Evaporate / Add Anti-Solvent) induce_nucleation->increase_conc change_solvent1 Action: Change Solvent increase_conc->change_solvent1 change_solvent1->start Retry dilute_solution Action: Use More Solvent slow_cooling->dilute_solution dilute_solution->start Retry ensure_cooling Action: Ensure Thorough Cooling optimize_solvent_vol->ensure_cooling

Caption: A troubleshooting workflow for common crystallization issues.

G start Start: Select Candidate Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) test_solubility Test Solubility: Small scale, Room Temp & Hot start->test_solubility is_good_single Good Single Solvent? (Low solubility cold, high hot) test_solubility->is_good_single use_single Proceed with Single Solvent Recrystallization is_good_single->use_single Yes binary_system Consider Binary Solvent System is_good_single->binary_system No select_pair Select Solvent/Anti-Solvent Pair (e.g., Ethanol/Water, DCM/Hexane) binary_system->select_pair dissolve_good Dissolve compound in 'Good' Solvent (hot) select_pair->dissolve_good add_poor Add 'Poor' Anti-Solvent dropwise until solution becomes turbid dissolve_good->add_poor clarify Add a few drops of 'Good' Solvent to re-clarify add_poor->clarify cool Cool Slowly to Crystallize clarify->cool

Caption: A logical workflow for selecting a suitable crystallization solvent system.

References

Technical Support Center: Quinoline Synthesis with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing quinoline scaffolds using challenging electron-deficient anilines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions when using anilines bearing electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, -Cl, -Br, or -CN.

General Issues

Q1: Why is my quinoline synthesis (e.g., Skraup, Friedländer) failing or giving very low yields with an electron-deficient aniline?

A1: The primary cause is the reduced nucleophilicity of the aniline nitrogen. Electron-withdrawing groups decrease the electron density on the aromatic ring and, critically, on the nitrogen atom.[1] This makes the initial nucleophilic attack—a key step in most quinoline syntheses like Michael addition in the Skraup reaction or condensation in the Friedländer synthesis—sluggish or altogether inhibited.[2][3] Consequently, harsher reaction conditions are often required, which can lead to side reactions and decomposition.[2]

Q2: My reaction is producing a significant amount of tar and polymeric material. What can I do to minimize this?

A2: Tar formation is a frequent problem, especially in highly exothermic reactions like the Skraup and Doebner-von Miller syntheses.[3][4]

  • For Skraup Synthesis:

    • Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid. Ferrous sulfate helps to control the violent exothermic reaction, leading to a smoother process and less charring.[2][3][4]

    • Control Temperature and Addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to prevent localized hotspots.[4][5]

  • For Doebner-von Miller Synthesis:

    • Use a Biphasic Medium: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[4][6] Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve yield.[4][6]

    • Slow Addition: Add the carbonyl reactant slowly to keep its concentration low, minimizing self-condensation.[4]

Specific Synthesis Methods

Q3: How can I improve the yield of my Skraup or Doebner-von Miller synthesis with a nitro- or haloaniline?

A3: Besides controlling the reaction vigor (see Q2), consider the following:

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for Skraup-type reactions, even with deactivated anilines.[7][8] It provides rapid, uniform heating that can overcome the activation energy barrier more efficiently than conventional heating.[9]

  • Oxidant Choice: In addition to traditional oxidizing agents like arsenic(V) oxide or nitrobenzene, milder options like hydrogen peroxide can sometimes improve yields in Doebner-like processes.[6][10]

  • Modern Modifications: Recent developments in the Doebner reaction have focused on uncovering relationships between the oxidation of the dihydroquinoline intermediate and the reduction of the imine, leading to improved yields for electron-deficient systems.[11]

Q4: What are the best catalysts for the Friedländer or Combes synthesis when using anilines with electron-withdrawing groups?

A4: The choice of catalyst is critical for these condensation reactions.

  • Friedländer Synthesis: This reaction is catalyzed by both acids and bases.[12][13] For electron-deficient substrates, strong acid catalysts are often necessary.

    • Lewis Acids: Metal triflates like Bismuth(III) triflate (Bi(OTf)₃) have been shown to be highly effective, even at room temperature.[14] Other options include Sc(OTf)₃ and Yb(OTf)₃.

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, and acidic ionic liquids can be effective.[10][12]

    • Solid-Supported Catalysts: Using solid acids like sulfonated rice husk ash or polymers can simplify workup and improve yields under solvent-free conditions.[15]

  • Combes Synthesis: This reaction typically requires a strong acid catalyst to promote the cyclization of the β-amino enone intermediate.[16][17]

    • Polyphosphoric Acid (PPA): PPA is a common and effective dehydrating agent and catalyst for this synthesis.

    • Concentrated Sulfuric Acid: While traditionally used, it can be less effective than PPA for challenging substrates.[18]

Q5: Are there modern alternatives to classical methods for synthesizing quinolines from these challenging substrates?

A5: Yes, several modern metal-catalyzed and transition-metal-free methods have been developed.

  • Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination can be challenging with electron-deficient anilines, but using modern bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) can facilitate the coupling.[1] Other palladium-catalyzed oxidative cyclization reactions of anilines with compounds like aryl allyl alcohols have also shown good tolerance for electron-withdrawing groups.[13]

  • Copper and Cobalt-Catalyzed Reactions: These metals can catalyze C-H activation and annulation reactions to build the quinoline core, often with high functional group tolerance.[19]

  • Transition-Metal-Free Strategies: Oxidative annulation techniques using inexpensive oxidants like K₂S₂O₈ with DMSO as a carbon source offer an alternative route.[20]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize comparative data for catalyst performance and reaction conditions to guide your experimental design.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl Ketone Substrate Carbonyl Component Catalyst (mol%) Conditions Yield (%)
2-Aminobenzophenone Ethyl Acetoacetate Bi(OTf)₃ (5%) Ethanol, RT, 2.5h 94%
2-Aminobenzophenone Ethyl Acetoacetate Yb(OTf)₃ (5%) Ethanol, RT, 4.0h 90%
2-Amino-5-chlorobenzophenone Acetylacetone p-TsOH (10%) Solvent-free, 80°C, 30 min 95%
2-Aminobenzophenone Cyclohexanone Iodine (10%) Solvent-free, 80°C, 45 min 92%

| 2-Aminoaryl Ketone | α-Methylene Ketone | Nafion NR50 | Ethanol, MW, 120°C | High Yields |

Data compiled from various sources demonstrating typical outcomes.[14][19]

Table 2: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis

Aniline Substrate Conditions Time Yield (%)
4-Nitroaniline Conventional Heating (H₂SO₄, Glycerol) Several hours ~17%
4-Nitroaniline Microwave Irradiation (Water, Glycerol) 10-30 min 15-52% (Phenanthrolines)
Aniline Conventional Heating 3-4 hours ~70%

| Aniline | Microwave Irradiation | 15 min | 66% |

Data highlights the potential for microwave synthesis to reduce reaction times and, in some cases, improve yields with challenging substrates.[5][8]

Visualizations: Workflows and Logic Diagrams

Diagram 1: The Core Problem of Low Reactivity

Aniline Electron-Deficient Aniline (e.g., Nitroaniline) EWG Electron-Withdrawing Group (-NO2, -CF3) Nitrogen Aniline Nitrogen Aniline->Nitrogen contains EWG->Nitrogen pulls e- density from Nucleophilicity Reduced Nucleophilicity Nitrogen->Nucleophilicity Reaction Key Synthetic Step (e.g., Michael Addition, Condensation) Nucleophilicity->Reaction hinders Failure Reaction Failure or Low Yield Reaction->Failure

Caption: The effect of electron-withdrawing groups on aniline reactivity.

Diagram 2: General Troubleshooting Workflow for Low Yields

Start Low/No Product CheckPurity Verify Reagent Purity & Anhydrous Conditions Start->CheckPurity IncreaseTemp Increase Reaction Temperature? CheckPurity->IncreaseTemp Decomp Decomposition/ Tar Observed IncreaseTemp->Decomp Yes NoImprove No Improvement IncreaseTemp->NoImprove No ChangeCatalyst Change/Increase Catalyst Decomp->ChangeCatalyst Lower temp & change catalyst NoImprove->ChangeCatalyst ConsiderMW Switch to Microwave Synthesis ChangeCatalyst->ConsiderMW Success Yield Improved ChangeCatalyst->Success AltMethod Consider Alternative (e.g., Metal-Catalyzed) Method ConsiderMW->AltMethod ConsiderMW->Success AltMethod->Success

Caption: A decision tree for troubleshooting low-yield quinoline syntheses.

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Synthesis of a Substituted Quinoline

This protocol is a representative green chemistry approach suitable for overcoming the low reactivity of some anilines.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline) (4 mmol)

  • Glycerol (2.5 mL)

  • Arsenic(V) oxide (2.1 g) or another suitable oxidizing agent

  • Concentrated Sulfuric Acid (4.2 mL)

  • Microwave-safe reaction vessel with a stirrer bar

Procedure:

  • Reaction Setup: In a fume hood, carefully combine the substituted aniline, glycerol, arsenic(V) oxide, and concentrated sulfuric acid in the microwave-safe reaction vessel.[7]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 130-150 °C) and power (e.g., 250 W) for 10-20 minutes.[7] Monitor the reaction pressure, ensuring it remains within the vessel's limits.

  • Work-up: After irradiation, allow the vessel to cool completely to room temperature. Carefully pour the viscous reaction mixture into a beaker containing ice-water (approx. 15-20 mL).[7]

  • Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This step neutralizes the acid and liberates the quinoline free base. The mixture will likely heat up; perform this step in an ice bath.

  • Purification: The crude quinoline product is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars and inorganic salts.[2][5] Collect the distillate and extract it with an organic solvent (e.g., toluene or dichloromethane).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Protocol 2: Bismuth Triflate-Catalyzed Friedländer Synthesis

This protocol describes a mild and efficient Lewis acid-catalyzed synthesis.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • α-Methylene ketone (e.g., ethyl acetoacetate) (1.2 mmol)

  • Bismuth(III) triflate [Bi(OTf)₃] (0.05 mmol, 5 mol%)

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in ethanol at room temperature.[14]

  • Catalyst Addition: Add the bismuth(III) triflate to the stirred solution.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

  • Work-up: Upon completion, remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford the pure substituted quinoline.[14]

References

Validation & Comparative

A Comparative Analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(trifluoromethyl)quinoline-2-carboxylic acid with other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. This document synthesizes experimental data on their efficacy, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.

Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[1] This dependency makes DHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis in these rapidly dividing cells.[3]

Overview of this compound

This compound is a potent inhibitor of human DHODH. Structure-activity relationship studies of 4-quinoline carboxylic acid analogs have identified key features that contribute to high-potency inhibition of the DHODH enzyme.[4][5] The carboxylic acid moiety is crucial as it forms a salt bridge with a key arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's active site.[4] The quinoline core and substituted phenyl ring interact with a hydrophobic channel in the enzyme.[4]

Comparative Efficacy of DHODH Inhibitors

The inhibitory potency of this compound and other well-characterized DHODH inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DHODH enzyme by 50%.

InhibitorChemical StructureTargetIC50 (nM)Reference
This compound analogue4-quinoline carboxylic acid scaffold with trifluoromethyl substitutionHuman DHODH9.71 ± 1.4[5]
Brequinar6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acidHuman DHODH5.2 - 20[6][7]
Teriflunomide (active metabolite of Leflunomide)(Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)amideHuman DHODH24.5[8]
LeflunomideN-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamideHuman DHODH>100,000[9]
Farudodstat (ASLAN003)2-((3,5-Difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino)nicotinic acidHuman DHODH35[10][11][12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to evaluating DHODH inhibitors, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a general workflow for assessing inhibitor efficacy.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_consequences Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Further synthesis DNA_RNA_Synthesis DNA/RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH_Inhibitor DHODH Inhibitor (e.g., 4-(trifluoromethyl)quinoline -2-carboxylic acid) DHODH_Inhibitor->Orotate Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Source Recombinant Human DHODH Enzymatic_Assay DHODH Enzymatic Assay (e.g., DCIP Reduction) Enzyme_Source->Enzymatic_Assay Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Enzymatic_Assay IC50_Determination Determine IC50 Value Enzymatic_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CCK-8) IC50_Determination->Proliferation_Assay Inform subsequent cellular assays Cell_Culture Cancer or Immune Cell Lines Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis_Assay Uridine_Rescue Uridine Rescue Experiment Cell_Culture->Uridine_Rescue EC50_Determination Determine EC50 Value Proliferation_Assay->EC50_Determination

References

A Comparative Guide to Doebner and Pfitzinger Syntheses for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] Two of the most established methods for constructing the quinoline core are the Doebner and Pfitzinger syntheses. This guide provides an objective comparison of these two classical reactions, supported by experimental data, to aid in the selection of the most suitable synthetic route.

General Overview

The Doebner reaction , first described by Oscar Doebner in 1887, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3][4] Conversely, the Pfitzinger reaction , reported by Wilhelm Pfitzinger in 1886, is a condensation reaction between isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base to afford the same class of quinoline derivatives.[5][6]

Reaction Mechanisms

The mechanistic pathways of the Doebner and Pfitzinger reactions differ significantly, which influences their substrate scope and reaction conditions.

Doebner Reaction Mechanism: The mechanism of the Doebner reaction is thought to begin with the formation of a Schiff base from the aniline and aldehyde.[3] This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and a final oxidation step to yield the aromatic quinoline-4-carboxylic acid.[3][7]

Doebner_Mechanism cluster_1 Schiff Base Formation cluster_2 Addition and Cyclization cluster_3 Aromatization Aniline Aniline Schiff_Base Schiff Base (N-arylimine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Adduct Adduct Schiff_Base->Adduct Michael-type Addition Pyruvic_Acid Pyruvic Acid (enol form) Pyruvic_Acid->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation Pfitzinger_Mechanism cluster_1 Ring Opening cluster_2 Condensation and Tautomerization cluster_3 Cyclization and Dehydration Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid Base Base (e.g., KOH) Base->Keto_Acid Imine Imine Keto_Acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline Intramolecular Cyclization & Dehydration Doebner_Workflow start Start reactants Mix Aniline, Aldehyde, and Catalyst in Solvent start->reactants heat1 Heat (e.g., 65°C) reactants->heat1 add_pyruvic Add Pyruvic Acid Solution Dropwise heat1->add_pyruvic heat2 Continue Heating add_pyruvic->heat2 workup Aqueous Work-up (Extraction) heat2->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product Pfitzinger_Workflow start Start base_prep Prepare Base Solution (e.g., KOH in Ethanol) start->base_prep ring_open Add Isatin for Ring Opening base_prep->ring_open add_carbonyl Add Carbonyl Compound ring_open->add_carbonyl reflux Reflux for Extended Period (e.g., 24h) add_carbonyl->reflux precipitate Cool and Acidify to Precipitate Product reflux->precipitate isolate Filter and Wash the Solid Product precipitate->isolate purify Purification (Recrystallization) isolate->purify product Final Product purify->product

References

The Fluorine Advantage: A Comparative Analysis of the Biological Prowess of Fluorinated versus Non-Fluorinated Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated quinoline carboxylic acids. By presenting supporting experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to illuminate the significant impact of fluorination on the therapeutic potential of this important class of compounds.

The introduction of fluorine atoms into the quinoline carboxylic acid scaffold has been a pivotal strategy in medicinal chemistry, leading to the development of highly potent therapeutic agents. This guide delves into a comparative analysis of the antibacterial, anticancer, and anti-inflammatory activities of fluorinated quinoline carboxylic acids against their non-fluorinated counterparts. The data presented underscores the profound influence of fluorine substitution on the biological efficacy of these molecules.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of representative fluorinated and non-fluorinated quinoline carboxylic acids.

Antibacterial Activity

The most striking difference in biological activity is observed in the antibacterial arena. The fluoroquinolones, a major class of antibiotics, owe their broad-spectrum and potent activity to the presence of a fluorine atom at the C-6 position. A classic comparison is that of ciprofloxacin (a second-generation fluoroquinolone) and its non-fluorinated predecessor, nalidixic acid.

CompoundOrganismMIC (mg/L)Reference
Ciprofloxacin (Fluorinated) Enterobacteriaceae0.004 - 4[1]
Pseudomonas spp.0.016 - 2[1]
Staphylococcus aureus0.12 - 2[1]
Nalidixic Acid (Non-fluorinated) Enterobacteriaceae-[1][2]
Pseudomonas spp.-[1][2]
Staphylococcus aureus-[1][2]

Note: Direct MIC values for Nalidixic Acid against these specific strains were not provided in the compared abstracts, but it is widely established that ciprofloxacin is significantly more potent, often by a factor of 100 or more, and possesses a much broader spectrum of activity that includes Gram-positive bacteria, which nalidixic acid is largely ineffective against.[2]

Anticancer Activity

Fluorination has also been shown to enhance the anticancer properties of quinoline derivatives. Studies on various cancer cell lines have demonstrated that fluorinated analogs often exhibit lower IC50 values, indicating greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Quinoline Analog (Compound 6a) MDA-MB-468 (Triple-Negative Breast Cancer)4.0[3]
MCF7 (Breast Cancer)10.5[3]
Fluorinated Quinoline Analog (Compound 6b) MDA-MB-468 (Triple-Negative Breast Cancer)5.0[3]
MCF7 (Breast Cancer)11.0[3]
Non-fluorinated Quinoline Analog with -CF3 group (Compound 6e) MDA-MB-468 (Triple-Negative Breast Cancer)20.0[3]
MCF7 (Breast Cancer)60.0[3]
Non-fluorinated Quinoline Carboxylic Acids Various Cancer Cell Lines-[4][5]

Note: While a direct comparison with a non-fluorinated parent compound is not available in the provided search results, the data for compound 6e, where the fluorine is not directly attached to the aromatic ring, shows significantly lower potency, suggesting the importance of direct fluorination.[3] Other studies on non-fluorinated quinoline carboxylic acids show a range of activities, but often with lower potency compared to their fluorinated counterparts.[4][5]

Anti-inflammatory Activity

Both fluorinated and non-fluorinated quinoline carboxylic acids have demonstrated anti-inflammatory properties. However, the available data suggests that both classes of compounds can exhibit significant activity.

CompoundAssayIC50 (µM)Reference
Commercial Fluoroquinolones (FQs) LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[4]
Quinoline-4-carboxylic acid (Non-fluorinated) LPS-induced inflammation in RAW264.7 macrophagesAppreciably appreciable anti-inflammatory affinities[4]
Quinoline-3-carboxylic acid (Non-fluorinated) LPS-induced inflammation in RAW264.7 macrophagesAppreciably appreciable anti-inflammatory affinities[4]

Note: The study indicates that both commercial fluoroquinolones and selected non-fluorinated quinoline carboxylic acids exerted impressive anti-inflammatory effects.[4] This suggests that while fluorination is critical for antibacterial activity, its role in anti-inflammatory effects may be more nuanced and dependent on the overall molecular structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a deeper understanding of the presented data.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated quinoline carboxylic acids) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is read at a wavelength of 510-540 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Lipopolysaccharide (LPS)-Induced Inflammation Assay in RAW264.7 Macrophages for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the inflammatory response in macrophage cells.

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Calculation of Inhibition: The percentage of inhibition of the inflammatory mediators by the test compound is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline carboxylic acids are intrinsically linked to their interactions with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.

Inhibition of Bacterial DNA Gyrase by Fluoroquinolones

Fluoroquinolones exert their potent bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase binds to Supercoiled_DNA Relaxed/Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death Replication DNA Replication & Transcription Supercoiled_DNA->Replication Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->DNA_Gyrase inhibits

Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of certain quinoline derivatives are attributed to their ability to modulate key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.[7][8][9][10][11]

NFkB_Pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB phosphorylates IκB p_IkB p-IκB (Phosphorylated) NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus translocates to IkB_NFkB->NFkB releases Degradation Proteasomal Degradation p_IkB->Degradation undergoes DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Quinoline_CA Quinoline Carboxylic Acid Quinoline_CA->IKK_Complex inhibits Quinoline_CA->NFkB_nucleus may inhibit DNA binding

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the known biological activities and SAR insights for quinoline-2-carboxylic acid analogs, with a special focus on the potential role of the 4-(trifluoromethyl) substitution. Due to a scarcity of publicly available research specifically detailing the SAR of 4-(trifluoromethyl)quinoline-2-carboxylic acid analogs, this guide synthesizes information from closely related quinoline structures to provide valuable insights for researchers in this field.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific SAR studies on this compound are limited, the analysis of related compounds provides a foundation for understanding the potential impact of this substitution.

Comparative Biological Activity of Quinoline-2-Carboxylic Acid Analogs

Compound ClassBiological ActivityKey Findings
Substituted Quinoline-2-carboxamidesAntimycobacterialN-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed significant activity against M. tuberculosis.[1]
Substituted Quinoline-2-carboxamidesPhotosynthesis InhibitionN-benzyl-2-naphthamide, an isostere of quinoline-2-carboxamides, was found to be a potent inhibitor of photosynthetic electron transport.[1]
Quinoline-2-carboxylic AcidAntiproliferativeUnsubstituted quinoline-2-carboxylic acid displayed significant cytotoxicity against the cervical HeLa cancer cell line.[2]
Quinoline DerivativesGeneral AntibacterialThe substitution at various positions on the quinoline ring is vital for antibacterial activity, with fluorine substitution often enhancing the spectrum and potency.[3]

Table 1: Summary of Biological Activities of Related Quinoline-2-Carboxylic Acid Analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of quinoline-2-carboxylic acid analogs.

Synthesis of Quinoline-2-carboxamides (General Procedure):

A common method for the synthesis of quinoline-2-carboxamides involves the condensation of quinoline-2-carbonyl chloride with an appropriate amine.[1]

  • Preparation of Quinoline-2-carbonyl chloride: Quinoline-2-carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to yield the corresponding acid chloride. The reaction is typically performed in an inert solvent under anhydrous conditions.

  • Amide Formation: The freshly prepared quinoline-2-carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the HCl generated during the reaction. The resulting quinoline-2-carboxamide can be purified by crystallization or chromatography.

In Vitro Antimycobacterial Activity Assay (Microdilution Method):

The antimycobacterial activity of synthesized compounds can be evaluated using a broth microdilution method.[4]

  • Preparation of Bacterial Suspension: A fresh culture of Mycobacterium species is grown to a specific optical density and then diluted.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the test compound. The plates are incubated at an appropriate temperature for a specified period.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay):

The cytotoxic effects of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizing Key Relationships and Workflows

General Workflow for Synthesis and Evaluation of Quinoline-2-Carboxamides:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid Quinoline-2-carbonyl chloride Quinoline-2-carbonyl chloride Quinoline-2-carboxylic acid->Quinoline-2-carbonyl chloride Reaction Chlorinating Agent Chlorinating Agent Chlorinating Agent->Quinoline-2-carbonyl chloride Quinoline-2-carboxamide Quinoline-2-carboxamide Quinoline-2-carbonyl chloride->Quinoline-2-carboxamide Condensation Amine Amine Amine->Quinoline-2-carboxamide Biological Assays Biological Assays Quinoline-2-carboxamide->Biological Assays SAR Analysis SAR Analysis Biological Assays->SAR Analysis

Caption: A general workflow for the synthesis and biological evaluation of quinoline-2-carboxamide analogs.

Hypothesized SAR for this compound Analogs:

Based on general principles of medicinal chemistry, the following SAR can be hypothesized for this class of compounds. Experimental validation is required to confirm these hypotheses.

SAR_Hypothesis cluster_substituents Substituent Effects cluster_properties Predicted Properties 4-CF3-Quinoline-2-COOH 4-(Trifluoromethyl)quinoline- 2-carboxylic Acid Core R1_group Substituent at C2 (e.g., amide) 4-CF3-Quinoline-2-COOH->R1_group Modulates target binding and pharmacokinetics R_positions Substituents on Benzo Ring 4-CF3-Quinoline-2-COOH->R_positions Influences electronic properties and metabolic stability Increased_Lipophilicity Increased Lipophilicity (from 4-CF3) 4-CF3-Quinoline-2-COOH->Increased_Lipophilicity Metabolic_Stability Enhanced Metabolic Stability (from 4-CF3) 4-CF3-Quinoline-2-COOH->Metabolic_Stability Altered_pKa Altered pKa of Quinoline N (from 4-CF3) 4-CF3-Quinoline-2-COOH->Altered_pKa

Caption: Hypothesized structure-activity relationships for this compound analogs.

References

In Vivo Validation of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a promising heterocyclic compound with significant therapeutic potential. Drawing from established preclinical models and the known bioactivities of quinoline derivatives, we present a direct comparative analysis against standard-of-care agents to rigorously assess its anti-inflammatory and anticancer efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to translate in vitro findings into robust animal model data.

Introduction to this compound

Quinoline carboxylic acids are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the quinoline ring is anticipated to enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile and biological activity.[4][5] While in vitro studies on quinoline-2-carboxylic acid have demonstrated effects on cancer cell lines like MCF7 and HeLa, and inhibition of enzymes such as α-glucosidase and α-amylase, comprehensive in vivo validation of the 4-(trifluoromethyl) derivative is essential to ascertain its therapeutic viability.[2][3]

This guide will delineate the experimental pathways for validating two of the most promising therapeutic avenues for this compound class: anti-inflammatory and anticancer activities.

Part 1: In Vivo Validation of Anti-Inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of key pro-inflammatory pathways such as JAK/STAT and NF-κB, leading to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α.[6] To evaluate the in vivo anti-inflammatory potential of this compound, we propose the use of the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation.[7][8]

Comparative Compound: Indomethacin

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as the positive control. Its well-understood mechanism of action (inhibition of cyclooxygenase enzymes) provides a robust benchmark for evaluating the efficacy of the test compound.[2]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Inflammation Induction & Measurement cluster_3 Post-Mortem Analysis acclimatize Acclimatize Rats (7 days) grouping Randomize into 4 Groups (n=6) - Vehicle Control - Test Compound - Indomethacin - Naive acclimatize->grouping dosing Administer Vehicle, Test Compound, or Indomethacin (Oral Gavage) grouping->dosing T = -60 min induction Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) dosing->induction T = 0 min measurement Measure Paw Volume (Pletysmometer) at 0, 1, 2, 3, 4, 5, 6 hours induction->measurement euthanasia Euthanize Animals (6 hours post-carrageenan) measurement->euthanasia tissue_collection Collect Paw Tissue & Blood euthanasia->tissue_collection analysis Biochemical Analysis: - Cytokine levels (ELISA) - Myeloperoxidase (MPO) Assay tissue_collection->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Experimental Protocol
  • Animal Model: Male Wistar rats (180-220 g) will be used.

  • Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Rats will be randomly divided into four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Test Compound): Receives this compound at a predetermined dose.

    • Group III (Positive Control): Receives Indomethacin (10 mg/kg).

    • Group IV (Naive): Receives no treatment.

  • Dosing: All treatments will be administered orally 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline will be injected into the sub-plantar region of the right hind paw of rats in Groups I, II, and III.

  • Measurement of Paw Edema: The volume of the injected paw will be measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. The percentage inhibition of edema will be calculated.

  • Biochemical Analysis: At the end of the experiment (6 hours), blood will be collected for cytokine analysis (TNF-α, IL-6) using ELISA kits. Paw tissue will be excised for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Comparative Data Presentation
GroupTreatmentMean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
IVehicle Control0.85 ± 0.05-
IIThis compoundData to be determinedData to be determined
IIIIndomethacin (10 mg/kg)0.30 ± 0.0364.7%

Part 2: In Vivo Validation of Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest.[1][9] The cytotoxic effects of quinoline-2-carboxylic acid have been observed in breast cancer cell lines (MCF7), making this a logical starting point for in vivo validation.[2] A xenograft model using human cancer cells implanted in immunodeficient mice is the gold standard for preclinical evaluation of novel anticancer compounds.[10][11]

Comparative Compound: 5-Fluorouracil (5-FU)

5-Fluorouracil, an antimetabolite chemotherapeutic agent, is a standard treatment for various cancers, including breast cancer. It will serve as a robust positive control to benchmark the efficacy of our test compound.[10]

Experimental Workflow: Human Tumor Xenograft Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis culture Culture MCF-7 Cells implant Implant 5x10^6 MCF-7 Cells (Subcutaneous, Flank of Nude Mice) culture->implant growth Monitor Tumor Growth implant->growth grouping Randomize into 3 Groups (n=8) when tumors reach ~100-150 mm³ - Vehicle Control - Test Compound - 5-Fluorouracil growth->grouping treatment Administer Treatments (e.g., Daily, IP) grouping->treatment monitoring Measure Tumor Volume & Body Weight (3 times/week for 21 days) treatment->monitoring euthanasia Euthanize Mice at Endpoint monitoring->euthanasia tumor_collection Excise & Weigh Tumors euthanasia->tumor_collection analysis Histopathology & Western Blot (e.g., Ki-67, Caspase-3) tumor_collection->analysis

Caption: Workflow for human tumor xenograft model in nude mice.

Detailed Experimental Protocol
  • Animal Model: Female athymic nude mice (NU/NU, 6-8 weeks old).

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumor growth will be monitored with calipers. When tumors reach a volume of approximately 100-150 mm³, mice will be randomized into three groups (n=8 per group):

    • Group I (Vehicle Control): Receives the vehicle.

    • Group II (Test Compound): Receives this compound at a predetermined dose and schedule.

    • Group III (Positive Control): Receives 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally, 3 times a week).

  • Treatment and Monitoring: Treatments will be administered for 21 days. Tumor volume and body weight will be measured three times per week. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, mice will be euthanized, and tumors will be excised and weighed. A portion of the tumor tissue will be fixed for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation) and another portion will be snap-frozen for Western blot analysis of apoptotic markers (e.g., cleaved caspase-3).

Comparative Data Presentation
GroupTreatmentFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
IVehicle Control1500 ± 150-+5.0 ± 1.5
IIThis compoundData to be determinedData to be determinedData to be determined
III5-Fluorouracil (20 mg/kg)600 ± 8060%-8.0 ± 2.0

Conclusion

This guide outlines a rigorous, comparative approach to the in vivo validation of this compound. By employing well-established animal models and benchmarking against standard therapeutic agents, researchers can generate the critical data necessary to assess the compound's true therapeutic potential. The proposed experimental designs provide a clear path to understanding the efficacy, and to some extent, the safety profile of this novel chemical entity, paving the way for further preclinical and clinical development.

References

A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of two key quinoline isomers, providing essential data for strategic research and development.

Quinoline carboxylic acids are pivotal scaffolds in medicinal chemistry, with the positional isomerism of the carboxylic acid group dramatically influencing their biological profiles. This guide offers a comprehensive comparative analysis of quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (also known as cinchoninic acid), presenting key experimental data, detailed protocols, and visual workflows to inform research and drug development endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the carboxylic acid group between the 2- and 4-positions on the quinoline ring results in notable variations in their physicochemical properties. These differences can significantly impact their solubility, absorption, and interaction with biological targets.

PropertyQuinoline-2-Carboxylic AcidQuinoline-4-Carboxylic Acid
Molecular Formula C₁₀H₇NO₂C₁₀H₇NO₂
Molecular Weight 173.17 g/mol [1]173.17 g/mol [2]
Melting Point 156-158 °C[1]254-255 °C[2]
Solubility Moderately soluble in water. Soluble in DMSO (≥27.7 mg/mL) and ethanol.[1][3]Soluble in DMSO.[2]
pKa ~5.4[1]1.03±0.10 (Predicted)[2]

Synthesis and Production: Distinct Pathways to the Core Scaffolds

The synthetic routes to quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are well-established, with distinct and efficient methods favored for each isomer.

Synthesis of Quinoline-2-Carboxylic Acid

A prevalent and direct method for the synthesis of quinoline-2-carboxylic acid is the oxidation of 2-methylquinoline (quinaldine).[1][4] This process typically utilizes strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide.[1][4]

G cluster_synthesis_2 Synthesis of Quinoline-2-Carboxylic Acid 2_methylquinoline 2-Methylquinoline oxidation Oxidation 2_methylquinoline->oxidation KMnO4 or SeO2 quinoline_2_cooh Quinoline-2-Carboxylic Acid oxidation->quinoline_2_cooh

Caption: Oxidation of 2-methylquinoline to quinoline-2-carboxylic acid.

Synthesis of Quinoline-4-Carboxylic Acid

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acid and its derivatives.[5][6] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (KOH).[5][6]

G cluster_synthesis_4 Synthesis of Quinoline-4-Carboxylic Acid (Pfitzinger Reaction) isatin Isatin condensation Condensation isatin->condensation carbonyl_compound Carbonyl Compound (with α-methylene group) carbonyl_compound->condensation Base (e.g., KOH) quinoline_4_cooh Quinoline-4-Carboxylic Acid condensation->quinoline_4_cooh

Caption: Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid.

Comparative Biological Activities

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, along with their derivatives, exhibit a broad spectrum of biological activities. However, the specific therapeutic potential often diverges based on the isomer.

Biological ActivityQuinoline-2-Carboxylic Acid & DerivativesQuinoline-4-Carboxylic Acid & Derivatives
Anticancer Derivatives show significant cytotoxicity against various cancer cell lines including prostate (PC3), cervical (HeLa), and breast (MCF7).[1][7]Derivatives have shown antitumor activity against L1210 leukemia and B16 melanoma.[2] They are also investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.
Anti-inflammatory Esters and amides have been explored for anti-inflammatory and analgesic effects.[8]Known to possess anti-inflammatory and analgesic activity.[8] Showed "appreciable" anti-inflammatory affinities in LPS-induced nitric oxide production in RAW264.7 macrophages.[7][9]
Antimicrobial Derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[1]Derivatives have been evaluated for antimicrobial and antifungal activities.
Antidiabetic Acts as an inhibitor of α-glucosidase and α-amylase, suggesting potential in managing diabetes.[1]Less studied for direct antidiabetic effects compared to the 2-isomer.
Other Derivatives have shown potential antiallergic and antiviral activities.Derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, indicating potential as immunosuppressive and antiproliferative agents.
Signaling Pathway: Inhibition of α-Glucosidase by Quinoline-2-Carboxylic Acid

Quinoline-2-carboxylic acid has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, it can help to reduce postprandial hyperglycemia.

G cluster_alpha_glucosidase Inhibition of α-Glucosidase Carbohydrates Dietary Carbohydrates alpha_glucosidase α-Glucosidase Carbohydrates->alpha_glucosidase Digestion Glucose_absorption Glucose Absorption alpha_glucosidase->Glucose_absorption Q2CA Quinoline-2-Carboxylic Acid Q2CA->alpha_glucosidase

Caption: Mechanism of α-glucosidase inhibition by quinoline-2-carboxylic acid.

Experimental Protocols

Synthesis of Quinoline-2-Carboxylic Acid via Oxidation of 2-Methylquinoline[1]

Materials:

  • 2-Methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve a specific molar equivalent of NaOH or KOH in distilled water.

  • To this alkaline solution, add 2-methylquinoline.

  • While vigorously stirring the mixture, slowly add powdered KMnO₄ in small portions. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • While the reaction mixture is still hot, filter it to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Cool the filtrate in an ice bath and slowly acidify with 10% HCl until the pH is acidic (pH ~3-4).

  • Quinoline-2-carboxylic acid will precipitate out as a solid. Collect the precipitate by filtration and wash it with cold distilled water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction[5][10]

Materials:

  • Isatin

  • A carbonyl compound with an α-methylene group (e.g., acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol.

  • To the stirred KOH solution, add isatin. Continue stirring at room temperature for 30-45 minutes.

  • Add a stoichiometric equivalent of the carbonyl compound dropwise to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.

  • Acidify the aqueous layer with concentrated HCl to precipitate the crude product.

  • Cool the suspension in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro α-Glucosidase Inhibitory Assay[11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (Quinoline-2-carboxylic acid)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing phosphate buffer, α-glucosidase enzyme solution, and varying concentrations of the test compound.

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, pNPG.

  • Incubate the mixture for an additional 20 minutes at 37°C.

  • Stop the reaction by adding a Na₂CO₃ solution.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition relative to a control sample without the inhibitor and determine the IC₅₀ value.

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay[13][14]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q₁₀ (CoQ₁₀)

  • Assay Buffer (e.g., Tris-HCl with KCl and Triton X-100)

  • Test compound (Quinoline-4-carboxylic acid derivative)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Add dilutions of the test compound (or DMSO for control) to the wells of a 96-well plate.

  • Add the DHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ₁₀ in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Measure the decrease in absorbance at 600-650 nm, which corresponds to the rate of DCIP reduction.

  • Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

References

A Comparative Analysis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid Analogues and Brequinar as DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a potent 4-(trifluoromethyl)quinoline-2-carboxylic acid analogue and the well-established dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2][3] This document summarizes their performance based on experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to DHODH Inhibition

The de novo synthesis of pyrimidines is essential for the production of DNA, RNA, and other vital cellular components.[3] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[1] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, primarily in the S-phase, and can induce apoptosis.[4]

Brequinar is a potent, well-characterized inhibitor of human DHODH that has been extensively studied.[5][6][7][8][9] More recently, a new series of quinoline-based carboxylic acid derivatives have been developed as highly potent DHODH inhibitors, with some analogues demonstrating greater in vitro activity than brequinar.[10][11] This guide focuses on a direct comparison between brequinar and a promising this compound analogue, compound 41, as described in the work by Madak et al.[10][12]

Quantitative Data Summary

The following table summarizes the in vitro potency of brequinar and the this compound analogue (compound 41) against human DHODH.

CompoundTargetAssay TypeIC50 ValueReference
Brequinar Human DHODHEnzymatic Assay~5.2 nM - 20 nM[5][6][7]
This compound analogue (Cmpd 41) Human DHODHEnzymatic Assay9.71 ± 1.4 nM[11][12]

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

Inhibition of DHODH disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis. The pathway is illustrated below.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitors cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Brequinar Brequinar DHODH DHODH Brequinar->DHODH This compound This compound This compound->DHODH Pyrimidine Pool Depletion Pyrimidine Pool Depletion S-Phase Arrest S-Phase Arrest Pyrimidine Pool Depletion->S-Phase Arrest Apoptosis Apoptosis S-Phase Arrest->Apoptosis

Caption: Inhibition of DHODH by Brequinar and its analogues blocks pyrimidine synthesis.

General Experimental Workflow for Efficacy Testing

The evaluation of DHODH inhibitors typically involves a series of in vitro assays to determine their potency and cellular effects. A standard workflow is depicted below.

Experimental_Workflow Start Start DHODH Inhibitor DHODH Inhibitor Start->DHODH Inhibitor Biochemical Assay DHODH Enzyme Inhibition Assay DHODH Inhibitor->Biochemical Assay Determine_IC50 Determine IC50 Biochemical Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays Determine_IC50->Cell_Based_Assay Proliferation_Assay Proliferation/Viability Assay (e.g., MTS, CCK-8) Cell_Based_Assay->Proliferation_Assay Determine_EC50 Determine EC50 Proliferation_Assay->Determine_EC50 Uridine_Rescue Uridine Rescue Experiment Determine_EC50->Uridine_Rescue Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion

Caption: A typical workflow for evaluating the efficacy of DHODH inhibitors.

Experimental Protocols

DHODH Enzyme Inhibition Assay (DCIP-Based)

This assay directly measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[13] The rate of dye reduction is proportional to DHODH activity.

Principle: The enzymatic activity of recombinant human DHODH is determined by monitoring the decrease in absorbance at 600 nm due to the reduction of DCIP.

Materials:

  • Recombinant human DHODH

  • Test compounds (this compound analogue, brequinar) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[14]

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10) or a soluble analogue like decylubiquinone[15]

  • 2,6-dichloroindophenol (DCIP)[14]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and control inhibitors in DMSO.

    • Prepare stock solutions of DHO, CoQ10, and DCIP.

    • Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the diluted DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[13][14]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer.

    • Initiate the reaction by adding the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTS/CCK-8)

This assay determines the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.

Principle: Tetrazolium compounds (like MTS or WST-8 in CCK-8) are bioreduced by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS or CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[4][13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is consistent and low (e.g., <0.5%).

    • Add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • Viability Measurement:

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.[4]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to determine the EC50 value.

Comparative Discussion

Both brequinar and the novel this compound analogue (compound 41) are highly potent inhibitors of human DHODH, with IC50 values in the low nanomolar range.[5][12] The quinoline-4-carboxylic acid scaffold is a key pharmacophore for both classes of compounds, with the carboxylic acid group forming important interactions within the enzyme's active site.[10]

The development of new quinoline-based inhibitors like compound 41, which demonstrates comparable or even slightly improved in vitro potency to brequinar, highlights the ongoing potential for optimizing DHODH-targeted therapies.[11][12] Further studies are necessary to fully characterize the pharmacokinetic profiles, in vivo efficacy, and safety of these newer analogues in comparison to established inhibitors like brequinar.

Conclusion

The inhibition of DHODH remains a promising strategy for the development of novel therapeutics. While brequinar has long been a benchmark for potent DHODH inhibition, newer this compound analogues have emerged as compelling alternatives with comparable in vitro activity. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other DHODH inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Brequinar (NSC 368390), a Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brequinar (NSC 368390), a 4-quinolinecarboxylic acid derivative, is a highly potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis, making them particularly susceptible to DHODH inhibition.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Brequinar, detailing its mechanism of action, experimental evaluation, and the critical factors influencing its therapeutic potential.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Brequinar's primary mechanism of action is the inhibition of DHODH, leading to the depletion of intracellular pyrimidine pools (UTP and CTP).[3] This pyrimidine starvation results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.[1][4] The activity of Brequinar can often be reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool through the salvage pathway.[5][6] This aspect is a critical consideration when translating in vitro findings to the in vivo setting, where plasma uridine levels can influence efficacy.[3][6]

The signaling pathway affected by Brequinar is central to cellular proliferation. By inhibiting DHODH, Brequinar triggers a cascade of events that impact cell growth and survival.

Brequinar Brequinar (NSC 368390) DHODH DHODH Inhibition Brequinar->DHODH Pyrimidine_depletion Pyrimidine Pool Depletion (UTP, CTP) DHODH->Pyrimidine_depletion blocks conversion of dihydroorotate to orotate Synthesis_inhibition Inhibition of DNA & RNA Synthesis Pyrimidine_depletion->Synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest Synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis cluster_in_vitro In Vitro Experimental Workflow enzymatic Enzymatic Assay (DHODH Activity) cellular Cell-Based Assays (Proliferation, Viability) enzymatic->cellular informs cellular potency hplc Metabolite Analysis (HPLC-MS/MS) cellular->hplc confirms pyrimidine depletion flow Cell Cycle Analysis (Flow Cytometry) cellular->flow determines effect on cell cycle synergy Combination Studies cellular->synergy identifies synergistic agents cluster_in_vivo In Vivo Experimental Workflow implantation Tumor Cell Implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (Brequinar +/- Combo) randomization->treatment assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment->assessment endpoint Endpoint Analysis (Tumor Weight, Biomarkers) assessment->endpoint

References

Comparative Analysis of 4-(trifluoromethyl)quinoline-2-carboxylic acid: Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity and selectivity of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] Its performance is compared with other relevant quinoline-based compounds to offer insights into its potential for therapeutic development.

Executive Summary

This compound has emerged as a significant molecule in drug discovery, primarily due to its inhibitory action on DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for cell proliferation, making its inhibitors valuable candidates for anticancer and antiviral therapies.[2] This guide synthesizes available data to evaluate the selectivity of this compound against its primary target and provides a framework for assessing potential off-target effects.

Performance Comparison

The selectivity of a compound is critical for its therapeutic index. To contextualize the performance of this compound, we compare its activity with other quinoline derivatives. Brequinar, a well-characterized DHODH inhibitor, serves as a key comparator.[1]

CompoundPrimary TargetIC50 (nM) vs. Primary TargetCellular Activity (Exemplary)Reference
This compound Analog (Compound 41) DHODH9.71 ± 1.4HCT-116 IC50: Not specified
Brequinar Analog DHODHPotentActive in mixed lymphocyte reaction (MLR) assay[2]
Compound 33 (A c-Met Kinase Inhibitor) c-Met Kinase0.59Antiproliferative activity against various cancer cell lines.[4]
Compound C44 (A DHODH Inhibitor) DHODH1VSV EC50: 2 nM; WSN-Influenza EC50: 41 nM[2][3]

Experimental Protocols

To rigorously assess the cross-reactivity and selectivity of this compound, a multi-faceted approach is recommended. The following are detailed methodologies for key experiments.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of the compound against its primary target.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. Dihydroorotate and the electron acceptor 2,6-dichloroindophenol (DCIP) are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Procedure:

    • The enzymatic reaction is initiated by adding DHODH to a reaction mixture containing dihydroorotate, DCIP, and the test compound.

    • The reduction of DCIP is monitored spectrophotometrically at a wavelength of 600 nm over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal model.

Kinase Selectivity Profiling

Given that some quinoline derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is crucial to identify potential off-target interactions.[4]

Methodology:

  • Compound Submission: this compound is submitted to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Assay Format: The service will typically perform radiometric or fluorescence-based assays against a panel of hundreds of kinases at a fixed concentration of the test compound (e.g., 1 or 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. For significant hits (e.g., >50% inhibition), follow-up IC50 determinations are performed to quantify the potency of the off-target interaction.

Cellular Proliferation Assays

These assays assess the functional consequence of target inhibition and potential off-target toxicities in a cellular context.

Methodology:

  • Cell Culture: A panel of cancer cell lines (e.g., HCT-116, A549, MCF7) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound and comparator compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The IC50 (or GI50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizing the Workflow

A systematic workflow is essential for a thorough assessment of selectivity and cross-reactivity.

A Compound Synthesis and Purification B Primary Target Assay (e.g., DHODH Inhibition) A->B C Broad Selectivity Panel (e.g., Kinase Profiling) A->C D Cellular Proliferation Assays (Cancer Cell Line Panel) B->D E Hit Confirmation and IC50 Determination C->E G Selectivity Profile Assessment D->G E->G F In Vivo Efficacy and Toxicity Studies G->F

Caption: Experimental workflow for assessing compound selectivity.

Conclusion

The available data indicates that this compound and its analogs are potent inhibitors of DHODH. To establish a comprehensive selectivity profile, rigorous testing against a broad panel of off-targets, particularly kinases, is imperative. The experimental protocols and workflow outlined in this guide provide a robust framework for such an evaluation, which is critical for the continued development of this and related compounds as potential therapeutic agents.

References

Structural Confirmation of Synthesized 4-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Comparative Guide to NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural elucidation of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block in medicinal chemistry.

This document details the expected ¹H and ¹³C NMR spectral data for the target compound, offering a benchmark for experimental validation. Furthermore, it presents alternative spectroscopic methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a multi-faceted approach to structural confirmation. Detailed experimental protocols for both the synthesis of the target molecule and its analysis via NMR are also included to facilitate the replication of these methods in a laboratory setting.

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic data. While NMR provides detailed information about the carbon-hydrogen framework, MS and IR spectroscopy offer complementary data regarding the molecular weight and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra will exhibit characteristic signals corresponding to the unique chemical environment of each nucleus.

Expected ¹H and ¹³C NMR Data:

Due to the unavailability of direct experimental spectra in the searched literature, the following table presents estimated chemical shifts (δ) for this compound. These estimations are based on the known spectral data of closely related analogs, including quinoline-2-carboxylic acid and other trifluoromethyl-substituted quinolines. The expected multiplicities and coupling constants (J) are also included.

¹H NMR ¹³C NMR
Proton Estimated δ (ppm) Multiplicity, J (Hz) Carbon Estimated δ (ppm)
H-38.4 - 8.6sC-2~165
H-58.2 - 8.4d, J ≈ 8.5C-3~122
H-67.8 - 8.0t, J ≈ 7.5C-4~140 (q, J ≈ 35 Hz)
H-77.9 - 8.1t, J ≈ 7.5C-4a~128
H-88.1 - 8.3d, J ≈ 8.5C-5~130
COOH12.0 - 14.0br sC-6~129
C-7~132
C-8~125
C-8a~148
COOH~168
CF₃~124 (q, J ≈ 275 Hz)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and q (quartet). The presence of the trifluoromethyl group is expected to introduce complex splitting patterns (quartets) for the C-4 carbon and the CF₃ carbon itself due to C-F coupling.

Alternative Spectroscopic Techniques

While NMR provides the most detailed structural information, other spectroscopic techniques are invaluable for confirming key molecular features.

Mass Spectrometry (MS):

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its fragmentation pattern. For this compound (C₁₁H₆F₃NO₂), the expected exact mass is approximately 241.0351 g/mol . Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the quinoline ring.[1][2]

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1450 cm⁻¹ region), and strong C-F stretching vibrations characteristic of the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region).[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through established methods such as the Pfitzinger or Doebner reaction.[4][5][6] The following is a generalized protocol based on the Pfitzinger reaction:

Materials:

  • Isatin

  • A trifluoromethyl-substituted ketone (e.g., 1,1,1-trifluoroacetone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the solution and stir until it dissolves.

  • Slowly add the trifluoromethyl-substituted ketone to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent may affect the chemical shifts.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard acquisition parameters should be used.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm the proton-proton and proton-carbon correlations, respectively.

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials (Isatin, CF3-Ketone, KOH) reaction Pfitzinger Reaction (Reflux in EtOH/H2O) start->reaction workup Workup (Acidification & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_nmr_details NMR Details cluster_alt_methods Alternative & Complementary Methods main Structural Confirmation of This compound nmr NMR Spectroscopy main->nmr Primary Method ms Mass Spectrometry main->ms Confirmatory Method ir IR Spectroscopy main->ir Confirmatory Method synthesis Synthesis main->synthesis Prerequisite h1_nmr 1H NMR (Proton Environment) nmr->h1_nmr c13_nmr 13C NMR (Carbon Skeleton) nmr->c13_nmr d2_nmr 2D NMR (Connectivity) nmr->d2_nmr ms_details Molecular Weight & Fragmentation ms->ms_details ir_details Functional Groups ir->ir_details

Caption: Logical relationships between the synthesis and various analytical techniques for structural confirmation.

References

A Comparative Molecular Docking Guide to Quinoline-Based Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, particularly in the realm of oncology.[1][2] Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent inhibitors against various protein kinases and enzymes implicated in cancer progression.[3] This guide provides a comparative analysis of the molecular docking performance of selected quinoline-based inhibitors against key oncological targets, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Comparative Docking Performance of Quinoline-Based Inhibitors

The following tables summarize the quantitative data from various molecular docking studies, offering a comparative perspective on the binding affinities and inhibitory concentrations of different quinoline derivatives against prominent cancer-related protein targets.

Table 1: Quinoline-Based Inhibitors Targeting Protein Kinases
Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kJ/mol)IC50 (µM)Reference Compound
Compound 8b VEGFR-2--0.1908Sorafenib (0.1283 µM)
Compound 8c VEGFR-2--0.1875Sorafenib (0.1283 µM)
Compound 5 EGFR--0.001Vandetanib (0.011 µM)
Compound 6 EGFR--0.01Sorafenib (0.02 µM)
Quinoline 65 C-Raf (3OMV)--0.10Sorafenib
Compound 8i PI3Kα--0.0005 - 0.00203-
Compound 7c PI3K/Akt/mTOR Pathway--(inhibited phosphorylation at 0.125-0.250 µM)-
Pyrazoline 5 PI3K-7.85--AMG-319 (-4.36 kcal/mol)
Pyrazoline 3 PI3K-7.17--PI-103 (-6.83 kcal/mol)

Note: A lower docking score generally indicates a higher predicted binding affinity. IC50 values represent the concentration of the compound required to inhibit the biological process by 50%.

Table 2: Quinoline-Based Inhibitors Targeting Other Oncological Proteins
Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)IC50 (µM)Reference Compound
Compound 13 Topoisomerase I (Topo 1)-0.278Camptothecin (0.224 µM)
Compound 4 HIV Reverse Transcriptase (4I2P)-10.67-Rilpivirine, Elvitegravir

Experimental Protocols: A Methodological Overview

The following section outlines a generalized yet detailed methodology for molecular docking studies of quinoline-based inhibitors, based on common practices cited in the literature.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This process typically involves:

    • Removal of water molecules and heteroatoms.

    • Addition of hydrogen atoms.

    • Assignment of bond orders and formal charges.

    • Minimization of the protein structure to relieve steric clashes.

  • Ligand Structure Preparation: The 2D structures of the quinoline-based inhibitors are sketched using chemical drawing software and converted to 3D structures. Ligand preparation involves:

    • Generation of possible tautomers and ionization states at a physiological pH.

    • Energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[2]

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid are typically set to encompass the known binding site of a co-crystallized ligand or predicted active site residues.

  • Docking Algorithm: Molecular docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or AutoDock 4.2.[4] These programs employ various search algorithms to explore the conformational space of the ligand within the defined grid and scoring functions to estimate the binding affinity.

  • Pose Selection and Analysis: The docking software generates multiple binding poses for each ligand. The pose with the best score (e.g., lowest docking score or highest Glide score) is typically selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Validation of Docking Protocol

To ensure the reliability of the docking protocol, it is often validated by redocking a co-crystallized native ligand into the active site of the protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the native ligand.[2]

Visualizing the Process: From Workflow to Pathway Inhibition

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for molecular docking studies and a simplified representation of a signaling pathway targeted by quinoline-based inhibitors.

Experimental Workflow for Molecular Docking cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase cluster_validation Validation & Further Steps Protein_Retrieval Protein Structure Retrieval (PDB) Grid_Generation Grid Generation (Active Site Definition) Protein_Retrieval->Grid_Generation Ligand_Design Ligand Structure Design & Preparation Docking_Simulation Molecular Docking Simulation Ligand_Design->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose & Interaction Analysis Docking_Simulation->Pose_Analysis Scoring Scoring & Ranking of Ligands Pose_Analysis->Scoring Experimental_Validation In Vitro/In Vivo Experimental Validation Scoring->Experimental_Validation Lead_Optimization Lead Optimization Experimental_Validation->Lead_Optimization

A typical experimental workflow for molecular docking studies.

Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_pathway Signaling Cascade cluster_inhibitor Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Promotes Quinoline_Inhibitor Quinoline-Based PI3K Inhibitor Quinoline_Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by a quinoline-based inhibitor.

References

Evaluating Potential Off-Target Effects of 4-(trifluoromethyl)quinoline-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological targets beyond its intended mechanism of action. Off-target effects are a major contributor to drug attrition and can lead to unforeseen toxicities. This guide provides a comparative framework for evaluating the potential off-target effects of 4-(trifluoromethyl)quinoline-2-carboxylic acid, a scaffold of interest in medicinal chemistry. Due to the limited publicly available off-target screening data for this specific molecule, this guide utilizes data from structurally related quinoline-2-carboxylic acid derivatives and the well-characterized drug Brequinar to illustrate the evaluation process. We will also compare it to the parent compound, quinoline-2-carboxylic acid, to highlight the potential influence of the trifluoromethyl group.

Comparative Off-Target Profile

The following table summarizes the known and potential off-target interactions of this compound and its comparators. The data for the target compound is inferred from studies on analogous structures, while the data for the comparators is based on published findings.

Target ClassThis compound (inferred)Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-quinoline-4-carboxylic acid)Quinoline-2-carboxylic acid
Primary Target(s) Various (putative, based on quinoline scaffold)Dihydroorotate Dehydrogenase (DHODH)[1][2][3]Various (e.g., Kynurenine aminotransferase)
Kinase Off-Targets Potential for inhibition of various kinases, including SGK1.[4]Limited public data on broad kinase screening.Limited public data on broad kinase screening.
GPCR Off-Targets Potential for interaction with serotonin receptors (e.g., 5-HT3).[5]Limited public data on broad GPCR screening.Potential for interaction with serotonin receptors (e.g., 5-HT3).[5]
Other Off-Targets Potential for DNA intercalation.[6]Dihydroorotate Dehydrogenase (DHODH) - Potent inhibitor, considered a primary target in some contexts but an off-target in others.[1][2][3]Potential for DNA intercalation.

Experimental Protocols for Off-Target Evaluation

To empirically determine the off-target profile of a compound like this compound, a tiered screening approach is often employed. This typically involves broad panel screens followed by more focused dose-response studies for any identified "hits."

In Vitro Kinase Inhibitor Profiling (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Protocol Outline:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, its substrate, ATP, and the test compound at a specified concentration (e.g., 10 µM for a primary screen).

  • Reaction Incubation: The reaction is allowed to proceed for a predetermined time at an optimal temperature (e.g., 30°C).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the test compound-treated wells to the vehicle control wells. For hits, an IC50 value is determined by testing a range of compound concentrations.

Radioligand Receptor Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and homogenized.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand. Unbound radioligand passes through the filter.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and the concentration that inhibits 50% of the specific binding (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in evaluating off-target effects, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be impacted by an off-target interaction.

experimental_workflow compound 4-(Trifluoromethyl)quinoline- 2-carboxylic acid primary_screen Primary Off-Target Screen (e.g., 10 µM concentration) compound->primary_screen kinase_panel Kinase Panel (e.g., 400+ kinases) primary_screen->kinase_panel Biochemical Assays gpcr_panel GPCR Panel (e.g., 100+ receptors) primary_screen->gpcr_panel Binding Assays ion_channel_panel Ion Channel Panel primary_screen->ion_channel_panel Functional Assays other_panels Other Panels (e.g., Nuclear Receptors) primary_screen->other_panels hit_identification Hit Identification (% Inhibition > 50%) kinase_panel->hit_identification gpcr_panel->hit_identification ion_channel_panel->hit_identification other_panels->hit_identification dose_response Dose-Response Studies (IC50/Ki Determination) hit_identification->dose_response selectivity_profiling Selectivity Profiling & Risk Assessment dose_response->selectivity_profiling

Experimental workflow for off-target profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Off-Target Receptor (e.g., GPCR) Effector Effector Protein Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Translocates Compound Test Compound Compound->Receptor Binds

Hypothetical signaling pathway affected by an off-target interaction.

Conclusion

References

Safety Operating Guide

Safeguarding Research: A Guide to Handling 4-(trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling 4-(trifluoromethyl)quinoline-2-carboxylic acid, a compound with significant potential in drug development and scientific research. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your experimental work. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE for handling this compound is summarized below.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use.[1]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[1]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[4][5]Secondary

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

2. Handling the Solid Compound:

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the solid compound, minimizing the creation of dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[1]

3. During the Experiment:

  • Containment: Keep all containers with the chemical tightly closed when not in use.[2][5]

  • Monitoring: Be vigilant for any signs of spills or container leaks.

4. Post-Experiment:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not pour any waste containing this compound down the drain. [1][2]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon Experiment Complete post_ppe Remove PPE post_decon->post_ppe disp_collect Collect Waste post_ppe->disp_collect Ready for Disposal disp_label Label Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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4-(trifluoromethyl)quinoline-2-carboxylic Acid
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4-(trifluoromethyl)quinoline-2-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.